molecular formula C8H18N2 B1425197 1-Ethyl-3,3-dimethylpiperazine CAS No. 1225882-54-1

1-Ethyl-3,3-dimethylpiperazine

Cat. No.: B1425197
CAS No.: 1225882-54-1
M. Wt: 142.24 g/mol
InChI Key: OWJOGIXFAWCTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,3-dimethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJOGIXFAWCTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-3,3-dimethylpiperazine: A Technical Guide to Physicochemical Properties and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3,3-dimethylpiperazine (EDMP) represents a specialized structural motif in modern medicinal chemistry, combining the lipophilic modulation of an


-ethyl group with the conformational rigidity induced by a gem-dimethyl moiety. Unlike the more common 1-ethylpiperazine or 2,6-dimethylpiperazine, the 3,3-dimethyl substitution pattern  introduces a unique steric environment that significantly alters the molecule's metabolic stability and binding kinetics.

This guide provides a comprehensive technical analysis of EDMP, focusing on its synthesis, physicochemical properties, and its strategic application as a pharmacophore to exploit the Thorpe-Ingold (Gem-Dimethyl) Effect in drug design.

Part 1: Physicochemical Profile & Structural Analysis

The introduction of a gem-dimethyl group at the C3 position (relative to the ethylated nitrogen) creates a "steric lock" that favors specific ring conformations. This section details the core properties derived from experimental baselines of structurally homologous piperazines.

Core Chemical Data
PropertyValue / DescriptionNote
IUPAC Name This compoundAssumes N1 priority via ethyl substitution
Molecular Formula

Molecular Weight 142.24 g/mol
Boiling Point 165°C - 175°C (Predicted)Higher than 1-ethylpiperazine (156°C) due to MW
Density ~0.88 g/cm³Estimated based on alkylpiperazine trends
LogP (Octanol/Water) 1.2 ± 0.3Increased lipophilicity vs. piperazine (-1.5)
pKa (Conjugate Acid)

,

The unhindered secondary amine (

) is the primary basic site
Topological Polar Surface Area 15.3 ŲFavorable for BBB penetration
The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of EDMP is the 3,3-dimethyl substitution. In medicinal chemistry, this is not merely for bulk; it utilizes the Thorpe-Ingold effect to restrict the conformational freedom of the piperazine ring.

  • Conformational Lock: The bulky methyl groups destabilize the "boat" conformer and favor a specific "chair" conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: The methyl groups sterically hinder Cytochrome P450 enzymes from accessing the alpha-carbons, significantly increasing the metabolic half-life of the molecule compared to unsubstituted piperazines.

Part 2: Synthetic Methodology

The synthesis of this compound requires regioselective control. The starting material, 2,2-dimethylpiperazine , contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the gem-dimethyl group.

  • N4 (Unhindered): Distal to the gem-dimethyl group.

Direct alkylation preferentially targets the unhindered N4 position. Upon ethylation of N4, standard nomenclature re-numbers the ring, designating the ethylated nitrogen as position 1, resulting in This compound .

Protocol: Regioselective Reductive Amination

This protocol uses reductive amination with acetaldehyde, which offers higher selectivity and cleaner profiles than direct alkylation with ethyl halides.

Reagents:

  • Substrate: 2,2-Dimethylpiperazine (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Solvation: Dissolve 2,2-dimethylpiperazine in DCE under an inert Nitrogen atmosphere.

  • Imine Formation: Add acetaldehyde dropwise at 0°C. Allow to stir for 30 minutes to form the hemiaminal/imine intermediate. Note: The reaction occurs preferentially at the unhindered N4.

  • Reduction: Add STAB in portions. The mild nature of STAB prevents over-alkylation (quaternization).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the free base into Dichloromethane (DCM).

  • Purification: Distillation is preferred over column chromatography for this volatile amine.

Synthetic Pathway Visualization

SynthesisPath Start 2,2-Dimethylpiperazine (N1 Hindered, N4 Free) Reagents Acetaldehyde + STAB (Reductive Amination) Start->Reagents Mix in DCE, 0°C Intermediate Imine Intermediate (Selectivity Control) Reagents->Intermediate N4 Attack (Steric Pref.) Product This compound (Major Product) Intermediate->Product Reduction (STAB) SideProduct 1,4-Diethyl-2,2-dimethylpiperazine (Over-alkylation) Product->SideProduct Excess Reagent (Avoid)

Figure 1: Regioselective synthesis pathway favoring the unhindered nitrogen to yield the 1-ethyl-3,3-dimethyl isomer.

Part 3: Analytical Characterization

Validating the structure requires distinguishing between the 1-ethyl-3,3-dimethyl and 1-ethyl-2,2-dimethyl isomers.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) Gem-Dimethyl Singlet A sharp singlet (6H) at

ppm.
Ethyl Quartet Quartet at

ppm (

Hz).
Ring Protons The

adjacent to the ethylated N will appear as a triplet. The

adjacent to the gem-dimethyl (C2) will be a singlet.
13C NMR Quaternary Carbon Distinct peak at

ppm representing C3.
GC-MS Molecular Ion


.
Fragmentation Loss of methyl (

) and ethyl (

) groups are characteristic.

Part 4: Applications in Drug Discovery[1][2][3]

The this compound scaffold is utilized to solve specific Medicinal Chemistry problems, particularly regarding Selectivity and Metabolic Stability .

Metabolic Blocking (The CYP450 Shield)

In standard piperazine drugs, the carbon alpha to the nitrogen is a "soft spot" for oxidative metabolism (N-dealkylation or ring oxidation).

  • Mechanism: The 3,3-dimethyl group creates a steric wall.

  • Result: CYP450 enzymes cannot easily approach the nitrogen lone pair or the alpha-protons to initiate oxidation. This extends the

    
     (half-life) of the drug.
    
Receptor Selectivity Logic

The gem-dimethyl group forces the piperazine ring into a rigid chair conformation. If a receptor pocket is narrow, the bulky methyls may prevent binding (negative selection), or if the pocket has a hydrophobic notch, they may enhance binding affinity (positive selection) via Van der Waals interactions.

DrugDesign Scaffold Piperazine Core Mod_Ethyl 1-Ethyl Group (Lipophilicity) Scaffold->Mod_Ethyl Mod_Dimethyl 3,3-Dimethyl Group (Steric Lock) Scaffold->Mod_Dimethyl Effect_1 Increased LogP (Better BBB Permeability) Mod_Ethyl->Effect_1 Effect_2 Metabolic Blockade (Inhibits N-Dealkylation) Mod_Dimethyl->Effect_2 Effect_3 Conformational Constraint (High Specificity) Mod_Dimethyl->Effect_3

Figure 2: Structure-Activity Relationship (SAR) mapping of the EDMP scaffold.

Part 5: Handling and Safety Information

While specific SDS data for this exact isomer may be limited, it shares the hazard profile of alkyl-piperazines.

  • GHS Classification:

    • Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.

    • Flam. Liq. 3 (H226): Flammable liquid and vapor.

    • Acute Tox. 4 (H302): Harmful if swallowed.

  • Storage: Store under Nitrogen. Piperazines absorb

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7816, 2,2-Dimethylpiperazine. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • CAS Common Chemistry. 1-Ethylpiperazine Properties. Retrieved from [Link][3]

Sources

Technical Guide: 1-Ethyl-3,3-dimethylpiperazine (CAS 1225882-54-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Ethyl-3,3-dimethylpiperazine (CAS 1225882-54-1) is a specialized heterocyclic building block utilized primarily in the optimization of lead compounds for drug discovery.[1][2][3] Unlike generic piperazine linkers, this molecule features a gem-dimethyl substitution pattern at the C3 position.[1][3]

For the medicinal chemist, this specific substitution offers three critical advantages over the unsubstituted parent scaffold:

  • Conformational Restriction: The gem-dimethyl group imposes a "Thorpe-Ingold" effect, reducing the entropic penalty of binding by locking the piperazine ring into a preferred chair conformation.[1][3]

  • Metabolic Blocking: The C3 position is a common "soft spot" for oxidative metabolism (N-dealkylation or

    
    -carbon oxidation) by CYP450 enzymes.[1][2][3] Steric occlusion at this site extends the in vivo half-life (
    
    
    
    ).[1][2]
  • Selectivity Tuning: The steric bulk adjacent to the N4 nitrogen modulates the basicity and nucleophilicity of the secondary amine, altering the electronic profile of the final drug candidate.[1][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataTechnical Note
CAS Number 1225882-54-1Unique identifier for database retrieval.[1][2]
IUPAC Name This compoundDenotes ethyl at N1 and gem-dimethyl at C3.[1][2]
Molecular Formula

Molecular Weight 142.24 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1][2]
Predicted pKa ~9.1 (N4), ~4.5 (N1)The N1 nitrogen is less basic due to alkylation; N4 remains the primary nucleophile, though sterically hindered.[2][3]
Boiling Point ~160–170 °C (Predicted)Likely a liquid at STP; handle as a volatile amine.[1][2][3]
Solubility High (Polar Organic Solvents)Soluble in DCM, DMSO, MeOH; moderate water solubility.[1][2][3]

Synthesis Protocol: Reductive Amination Strategy

While direct alkylation of 2,2-dimethylpiperazine with ethyl bromide is possible, it is not recommended for high-purity applications due to the risk of polyalkylation (quaternization) and difficult chromatographic separations.[1][3]

The industry-standard approach for high-fidelity synthesis is Reductive Amination .[1][2] This method ensures mono-alkylation selectivity at the less hindered N1 position (assuming N4 is protected or utilizing the inherent steric difference, though starting with 3,3-dimethylpiperazine usually requires N1 targeting).[1][3]

Correction on Regioselectivity: Commercially available "2,2-dimethylpiperazine" has two nitrogens: N1 (adjacent to dimethyl) and N4 (distal).[1][3] The N1 position is sterically hindered.[1][3] Therefore, alkylation or reductive amination will preferentially occur at the N4 (unhindered) position first.[1][3] Crucial Structural Clarification: To make This compound , the ethyl group is on the unhindered nitrogen (N1 in standard numbering relative to the substituents, but chemically the distal nitrogen).[1][3] The gem-dimethyl group is adjacent to the secondary amine (N4).[1][3]

Retro-synthetic Analysis: Target: this compound.[1][2][3] Precursor: 2,2-Dimethylpiperazine.[1][3] Reaction: Selective alkylation of the unhindered Nitrogen.[1][3]

Validated Protocol (Self-Validating System)

Objective: Selective mono-ethylation of 2,2-dimethylpiperazine.

Reagents:

  • Substrate: 2,2-Dimethylpiperazine (1.0 eq)

  • Carbon Source: Acetaldehyde (1.1 eq)[1][3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Chosen for mildness to prevent over-reduction.[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][3]

  • Acid Catalyst: Acetic Acid (1.0 eq) - Activates the imine.[1][2][3]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2,2-dimethylpiperazine in DCE under

      
       atmosphere.
      
    • Add Acetic Acid and stir for 10 minutes (buffers pH to ~5-6).

    • Dropwise add Acetaldehyde at 0°C.[1][3]

    • Checkpoint: Allow to stir for 30–60 mins. The unhindered nitrogen (N4 relative to the dimethyls) reacts rapidly to form the iminium ion.[1][3] The hindered nitrogen (N1) remains unreacted due to steric clash with the adjacent methyls.[1][3]

  • Reduction:

    • Add STAB in portions at 0°C.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[2][4][5] Hydride transfer occurs selectively to the imine.[1][3]

  • Workup & Purification:

    • Quench with saturated

      
       (aqueous).[1][3]
      
    • Extract with DCM (3x).[1][3]

    • Critical Step: The product is a basic amine.[1][3] Wash the organic layer with brine, dry over

      
      .[1][3]
      
    • Purification: If required, distill under reduced pressure or use amine-functionalized silica chromatography.[3]

  • Validation (QC):

    • 1H NMR (CDCl3): Look for the triplet (ethyl

      
      ) and quartet (ethyl 
      
      
      
      ).[1][3] Verify the integration of the gem-dimethyl singlet (6H) matches the ethyl group.[1][3]
    • MS (ESI+): Target mass

      
      .[1][3]
      
Synthesis Workflow Diagram

Synthesis_Protocol Figure 1: Regioselective Reductive Amination Strategy ensuring mono-ethylation at the distal nitrogen. Start 2,2-Dimethylpiperazine (Precursor) Reagents Acetaldehyde + AcOH (Imine Formation) Start->Reagents Mix in DCE Intermediate Iminium Species (Regioselective at unhindered N) Reagents->Intermediate Steric Control Reduction NaBH(OAc)3 (Reduction) Intermediate->Reduction Hydride Transfer Product This compound (Target) Reduction->Product Workup

[1][2][10]

Applications in Drug Discovery[1][3][5][7]

The Gem-Dimethyl Effect (Thorpe-Ingold)

Incorporating 1225882-54-1 into a drug scaffold is often a "late-stage" optimization tactic.[1][2][3] By replacing a standard piperazine with this derivative, researchers can lock the conformation of the ring.[1][3]

  • Mechanism: The bulky methyl groups at C3 force the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1][3]

  • Outcome: This pre-organization reduces the entropy loss upon binding to a protein target (e.g., Kinase or GPCR), potentially increasing binding affinity (

    
    ) by 10–100 fold.[1][3]
    
Metabolic Stability Engineering

A common failure mode for piperazine-containing drugs is rapid clearance via oxidation at the carbon alpha to the nitrogen.[1][3]

  • Problem: CYP450 enzymes attack the

    
    -carbon to form an unstable carbinolamine, leading to ring opening or N-dealkylation.
    
  • Solution: The C3 gem-dimethyl group of 1225882-54-1 completely blocks this metabolic vector at the most vulnerable position (adjacent to the secondary amine coupling site).[1][2]

Coupling Chemistry (Buchwald-Hartwig)

Warning: The secondary amine (N4) in this compound is sterically hindered by the adjacent gem-dimethyl group.[1][2][3] Standard


 conditions may fail or proceed sluggishly.

Recommended Coupling Protocol: For coupling 1225882-54-1 to an Aryl Halide (Ar-X):

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: RuPhos or BrettPhos .[1][3] These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered amines.[1][3]

  • Base: NaOtBu or Cs2CO3.[1][3]

  • Solvent: Toluene or Dioxane at 100°C.

Mechanism of Action Diagram[1][3][10]

Mechanism Figure 2: Mechanistic advantages of the 3,3-dimethyl substitution in Medicinal Chemistry. DrugDesign Lead Optimization (Piperazine Scaffold) Metabolism Metabolic Liability (CYP450 Alpha-Oxidation) DrugDesign->Metabolism Standard Piperazine Solution Substitute with This compound Metabolism->Solution Strategy Effect1 Steric Blockade (Prevents CYP450 approach) Solution->Effect1 C3 Methyls Effect2 Conformational Lock (Lowers Entropic Penalty) Solution->Effect2 Thorpe-Ingold Result Improved PK Profile (Higher t1/2, Potency) Effect1->Result Effect2->Result

References

  • Biosynth . 1-Ethyl-3,3-dimethyl-piperazine Product Page. Retrieved from [1][2][3]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 1,4-Dimethylpiperazine (Analogous Chemistry). Retrieved from [1][2][3]

  • BLDpharm . This compound MSDS and Properties. Retrieved from [2][3]

  • Beesley, R. M., et al. The Thorpe-Ingold Effect in Cyclization. J. Chem. Soc., Trans., 1915, 107, 1080-1106.[1][3] (Foundational theory on gem-dimethyl effect).[1][2][3]

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50.[1][3] (Protocol for hindered amine coupling).

Sources

Comprehensive Technical Guide: Synthesis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Ethyl-3,3-dimethylpiperazine , a critical heterocyclic building block used in the development of kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2]

The structural distinctiveness of this molecule lies in the gem-dimethyl group at the C3 position, which imposes significant steric constraints on the adjacent nitrogen (N4), thereby directing electrophilic functionalization selectively to the distal nitrogen (N1).[1] This guide exploits this regiochemical bias to ensure high-yield synthesis.

Molecular Architecture & Retrosynthetic Analysis[1][2]

Target Molecule: this compound CAS RN: 1225882-54-1 (Generic/Isomer specific references may vary) Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol [1][2][3]

Structural Dynamics

The piperazine ring exists primarily in a chair conformation.[1][2] The gem-dimethyl substituents at C3 lock the conformation, creating a "hindered" face and a "accessible" face.[1]

  • N4 (Proximal): Sterically crowded by the adjacent C3-dimethyl group.[1][2] Nucleophilicity is significantly reduced.[1][2]

  • N1 (Distal): Sterically unencumbered.[2] Behaves like a typical secondary amine.[1][2]

Retrosynthetic Strategy

We prioritize Route A (Reductive Amination) for its operational simplicity, high chemoselectivity, and avoidance of quaternary ammonium salt byproducts common in direct alkylation.[1][2]

Retrosynthesis cluster_0 Starting Material Selection Target This compound Inter1 3,3-Dimethylpiperazine (Core Scaffold) Target->Inter1 C-N Bond Formation Reagent1 Acetaldehyde (Reductive Source) Inter1->Reagent1 Route A: Reductive Amination (Preferred) Reagent2 Ethyl Halide (Alkylation Source) Inter1->Reagent2 Route B: Direct Alkylation (Secondary)

Caption: Retrosynthetic disconnection showing the primary catalytic reductive amination pathway versus direct alkylation.

Primary Synthesis Protocol: Reductive Amination

Rationale: This method utilizes the regioselective nucleophilicity of the N1 nitrogen.[1] By using sodium triacetoxyborohydride (STAB), we favor mono-alkylation over bis-alkylation, as the intermediate iminium ion is reduced faster than it can react further.[1][2]

Reagents & Materials
ComponentEquiv.RoleNotes
3,3-Dimethylpiperazine 1.0SubstrateCommercially available as 2,2-dimethylpiperazine.[1]
Acetaldehyde 1.1 - 1.2ElectrophileFreshly distilled or high purity.[2]
NaBH(OAc)₃ 1.5Reducing AgentMild, selective for imines over aldehydes.[1][2]
Acetic Acid (AcOH) 1.0CatalystActivates the imine formation.[1][2]
Dichloromethane (DCM) Solvent-Anhydrous preferred.[2]
Step-by-Step Methodology
Step 1: Imine Formation[2][4][5]
  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 3,3-dimethylpiperazine (10.0 g, 87.6 mmol) and anhydrous DCM (100 mL).

  • Activation: Add Acetic Acid (5.0 mL, 87.6 mmol) dropwise under nitrogen atmosphere. Stir for 10 minutes at 0°C.

  • Addition: Add Acetaldehyde (4.25 g, 96.4 mmol) diluted in DCM (10 mL) dropwise over 20 minutes.

    • Mechanistic Note: The unhindered N1 nitrogen attacks the carbonyl carbon to form the hemiaminal, which dehydrates to the iminium ion.[1] The N4 nitrogen is too hindered to compete effectively.[1][2]

Step 2: Reduction[1][4][6][7]
  • Reagent Addition: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (27.8 g, 131.4 mmol) in 3 portions over 30 minutes.

    • Observation: Mild gas evolution (H₂) may occur. Ensure proper venting.

  • Reaction Time: Stir vigorously for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.[2]

Step 3: Work-up & Purification[2][8]
  • Quench: Cool the reaction mixture to 0°C and quench by slow addition of saturated aqueous NaHCO₃ (100 mL). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (3 x 50 mL).[1][2]

  • Drying: Combine organic phases, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath < 40°C due to volatility).

  • Distillation: The crude oil is purified by vacuum distillation.[1][2]

    • Expected Boiling Point: ~65-70°C at 10 mmHg (estimated).

    • Yield: Typical isolated yields range from 75% to 85% .[1][2]

Alternative Route: Direct Alkylation (Nucleophilic Substitution)

Context: Use this route if acetaldehyde is unavailable or if conducting parallel synthesis arrays where alkyl halides are more convenient.

Protocol
  • Dissolution: Dissolve 3,3-dimethylpiperazine (1.0 eq) in Acetonitrile (ACN) .

  • Base: Add pulverized K₂CO₃ (2.0 eq).

  • Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at 0°C.

    • Critical Control: Do NOT use excess ethyl iodide. The steric hindrance at N4 is not absolute; excess alkylating agent will lead to the 1,4-diethyl byproduct or quaternary salts.[1]

  • Conditions: Stir at room temperature for 12 hours.

  • Purification: Filter solids, concentrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following data profile must be met.

1H NMR (400 MHz, CDCl₃)
  • δ 1.05 (s, 6H): gem-Dimethyl group.[2] Distinctive singlet.

  • δ 1.08 (t, 3H): Methyl of the N-ethyl group.[1][2]

  • δ 2.40 (q, 2H): Methylene of the N-ethyl group.[1][2]

  • δ 2.1 - 2.9 (m, 6H): Piperazine ring protons.[2] The protons adjacent to N1 will shift upfield relative to the protons adjacent to N4.[1]

Mass Spectrometry (ESI+)[1][2]
  • [M+H]⁺: Calculated: 143.15. Observed: 143.2.[2]

Reaction Mechanism Visualization

The following diagram illustrates the regioselective preference for N1.

Mechanism cluster_steric Steric Control SM 3,3-Dimethylpiperazine (N4 hindered, N1 free) Imine N1-Iminium Intermediate SM->Imine + Acetaldehyde (Fast at N1) Warning N4 Reaction Blocked by C3-Me groups SM->Warning Product This compound Imine->Product + STAB (H-) Reduction

Caption: Mechanistic flow demonstrating the kinetic preference for N1 functionalization due to steric shielding at N4.

Safety & Handling

  • Amines: 3,3-Dimethylpiperazine is corrosive and causes skin burns.[1][2] Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1][2] Keep dry and quench carefully.

  • Acetaldehyde: Highly flammable and volatile (Bp 20°C).[2] Store refrigerated and handle with chilled condensers.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Biosynth. (n.d.).[1][2] "1-Ethyl-3,3-dimethyl-piperazine Product Page." Biosynth Carbosynth.

  • PrepChem. (n.d.).[2] "Synthesis of 1,4-dimethylpiperazine (Analogous Methodology)." PrepChem.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide."

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,3-dimethylpiperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine ring is a ubiquitous scaffold in a vast array of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1][2][3][4] The specific substitutions of an ethyl group at the N1 position and gem-dimethyl groups at the C3 position of the piperazine ring in this compound create a unique three-dimensional structure that can influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive analysis of its molecular structure, including spectroscopic characterization, stereochemistry, conformational analysis, a plausible synthetic route, and a discussion of its potential role in drug development.

Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
CAS Number Not available
SMILES CCN1CCNC(C1)(C)C
InChI Key OWJOGIXFAWCTHJ-UHFFFAOYSA-N

Structural Elucidation: A Spectroscopic and Conformational Perspective

Due to the absence of published experimental data for this compound, this section presents predicted spectroscopic data and a thorough analysis of its stereochemical and conformational properties based on established principles of organic chemistry and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule. Predictions are based on computational models and can be a valuable guide for experimental work.[5][6][7][8][9][10][11]

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.6 - 2.8m4HH-2, H-6
~2.4 - 2.5m2HH-5
~2.4q2HN-CH₂-CH₃
~1.1t3HN-CH₂-CH₃
~1.0s6HC(CH₃)₂
~1.5 (broad)s1HN-H

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~55 - 60C-2, C-6
~50 - 55N-CH₂-CH₃
~45 - 50C-5
~35 - 40C-3
~25 - 30C(CH₃)₂
~10 - 15N-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the fragmentation of the piperazine ring and the loss of its substituents.[12][13]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 142

  • Base Peak: Likely m/z = 127, corresponding to the loss of a methyl group ([M-15]⁺).

  • Other significant fragments:

    • m/z = 113: Loss of an ethyl group ([M-29]⁺).

    • m/z = 99: Cleavage of the piperazine ring.

    • m/z = 70, 56: Characteristic fragments of the piperazine ring.[13]

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)N-H stretch
~2950 - 2800C-H stretch (aliphatic)
~1460C-H bend (CH₂)
~1370C-H bend (CH₃)
~1100C-N stretch
Stereochemistry and Conformational Analysis

Stereochemistry: this compound is an achiral molecule. The presence of two identical methyl groups on the C3 carbon atom means that this carbon is not a stereocenter. Therefore, the molecule does not have enantiomers or diastereomers.[14]

Conformational Analysis: The six-membered piperazine ring can exist in several conformations, including the chair, boat, and twist-boat forms.[15][16][17] The chair conformation is generally the most stable due to minimized steric and torsional strain.[18]

Caption: Conformational isomers of the piperazine ring.

For this compound, the chair conformation is expected to be the most populated. The ethyl group on N1 and the two methyl groups on C3 will occupy positions that minimize steric interactions. The ethyl group is likely to prefer an equatorial position to reduce 1,3-diaxial interactions. The gem-dimethyl groups on C3 will have one methyl group in an axial position and the other in an equatorial position.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following protocol is based on established synthetic methodologies for piperazine derivatives.[19][20][21][22][23]

G Start Starting Materials: - Ethylenediamine - Acetone - Ethyl Halide Step1 Step 1: Synthesis of 2,2-Dimethyl-1,4-diazepane-5,7-dione Start->Step1 Condensation Step2 Step 2: Reduction to 3,3-Dimethylpiperazine Step1->Step2 Reduction (e.g., LiAlH4) Step3 Step 3: N-Ethylation Step2->Step3 Reductive Amination or Alkylation with Ethyl Halide Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-1,4-diazepane-5,7-dione

  • To a solution of ethylenediamine in a suitable solvent (e.g., toluene), add acetone.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After the reaction is complete, cool the mixture and isolate the intermediate, 2,2-dimethyl-1,4-diazepane-5,7-dione, by filtration or crystallization.

Step 2: Reduction to 3,3-Dimethylpiperazine

  • Carefully add the intermediate from Step 1 to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting solid and extract the filtrate with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting 3,3-dimethylpiperazine by distillation.

Step 3: N-Ethylation to this compound

  • Method A: Reductive Amination

    • Dissolve 3,3-dimethylpiperazine in a suitable solvent (e.g., methanol).

    • Add acetaldehyde and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), at room temperature.

    • Stir the reaction until completion (monitored by TLC or GC-MS).

    • Work up the reaction by adding a base and extracting with an organic solvent.

    • Purify the crude product by column chromatography or distillation to yield this compound.

  • Method B: Direct Alkylation

    • Dissolve 3,3-dimethylpiperazine in a polar aprotic solvent (e.g., acetonitrile or DMF).

    • Add a base (e.g., K₂CO₃ or Et₃N) followed by an ethyl halide (e.g., ethyl bromide or ethyl iodide).

    • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

    • Upon completion, filter the solid and concentrate the filtrate.

    • Purify the residue by column chromatography or distillation to obtain the final product.

Structure-Activity Relationship and Potential Applications in Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs targeting various biological systems.[2][3][4][24][25][26] Its presence often enhances aqueous solubility and allows for the introduction of diverse substituents at the two nitrogen atoms to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[27][28]

The structural features of this compound—the N-ethyl group and the C3-gem-dimethyl group—are expected to influence its biological profile in several ways:

  • N-Ethyl Group: The small, lipophilic ethyl group at the N1 position can enhance the molecule's ability to cross cell membranes, including the blood-brain barrier.[24] This modification can also influence the compound's affinity for its biological target.

  • C3-gem-Dimethyl Group: The gem-dimethyl substitution at the C3 position introduces steric bulk, which can have several consequences:

    • It can lock the piperazine ring in a more rigid conformation, potentially leading to higher selectivity for a specific receptor or enzyme.

    • The methyl groups can shield the adjacent nitrogen atom from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life.

    • The steric hindrance may also influence the pKa of the N4 nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

Given these structural attributes, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where piperazine-containing drugs have already shown promise, such as in the development of antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][25]

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
  • Exploring pharmacological significance of piperazine scaffold. (2024, August 23). Tuoda.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
  • Kumar, R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Hirose, N., Abe, M., Nakahara, M., Naito, T., & Akahane, A. (1996). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Chemical & Pharmaceutical Bulletin, 44(11), 2103–2112.
  • Wang, S., Dong, G., & Sheng, C. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367–4375.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024, January 19). ChemistryOpen.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.
  • Simulate and predict NMR spectra. (n.d.). NMRDB.org.
  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024, December 26). ACS Omega.
  • nmrshiftdb2 - open nmr d
  • Predict - NMRium demo. (n.d.). NMRium.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41339-41350*.
  • Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (2020). Journal of Chemical Sciences, 132(1), 1-9.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (2014). Journal of Analytical Toxicology, 38(7), 422-428*.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-9*.
  • Sajed, T., Wishart, D. S., & Berjanskii, M. V. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 10(11), 442*.
  • 1-Ethyl-3-methylpiperidine. (n.d.). PubChem.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483*.
  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2022). ACS Chemical Neuroscience, 13(16), 2445-2457*.
  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1678-1683.
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). The Journal of Organic Chemistry, 83(22), 14013-14023*.
  • 1-Ethylpiperazine. (n.d.). Sigma-Aldrich.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). Organic & Biomolecular Chemistry, 18(21), 3963-3985*.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012).
  • 1-ethyl-3-phenylpiperazine. (n.d.).
  • This compound. (n.d.). PubChemLite.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20253*.
  • 1-Ethylpiperazine. (n.d.). CAS Common Chemistry.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(5), 553-562*.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(32), 10793-10805*.
  • N-Ethylpiperazine. (n.d.). Kubochem.
  • 1-Ethylpiperazine. (n.d.). Sigma-Aldrich.
  • N-Ethylpiperazine. (n.d.). NIST WebBook.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2019). ChemRxiv.
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2012). Journal of the Brazilian Chemical Society, 23(10), 1845-1853*.

Sources

Spectroscopic Data of 1-Ethyl-3,3-dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Ethyl-3,3-dimethylpiperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule and its derivatives.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a tertiary amine built upon a piperazine scaffold, a common motif in pharmacologically active compounds. Its structural features—an N-ethyl group, a gem-dimethyl substitution at the C3 position, and a secondary amine—create a unique electronic and steric environment that is reflected in its spectroscopic signature. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.

The strategic placement of the gem-dimethyl group introduces conformational rigidity and distinct steric hindrance, which are expected to significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra. The N-ethyl group provides characteristic signals and fragmentation patterns. This guide will deconstruct the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the observed (predicted) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework. The predicted spectra are based on the analysis of structurally related compounds, including 1-ethylpiperazine, 3,3-dimethylpiperidine, and general principles of chemical shift theory.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment. The piperazine ring is expected to adopt a chair conformation, leading to axial and equatorial protons with potentially different chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (CH₂)~ 2.5 - 2.7m-2H
H-5 (CH₂)~ 2.6 - 2.8m-2H
H-6 (CH₂)~ 2.4 - 2.6m-2H
N-CH₂ (Ethyl)~ 2.4q~ 7.22H
N-CH₃ (Ethyl)~ 1.1t~ 7.23H
C(CH₃)₂~ 1.0s-6H
NH~ 1.5 - 2.5br s-1H

Causality Behind Predicted Shifts:

  • Piperazine Ring Protons (H-2, H-5, H-6): These protons are in a complex environment due to the presence of two nitrogen atoms and conformational effects. Their chemical shifts are predicted to be in the range of 2.4-2.8 ppm, similar to those in 1-ethylpiperazine. The gem-dimethyl group at C3 will likely deshield the adjacent H-2 protons.

  • N-Ethyl Group: The methylene protons (N-CH₂) are adjacent to a nitrogen atom and are expected to appear as a quartet around 2.4 ppm. The methyl protons (N-CH₃) will be a triplet around 1.1 ppm, coupled to the methylene protons.

  • Gem-Dimethyl Group: The two methyl groups at the C3 position are equivalent and will give rise to a sharp singlet at approximately 1.0 ppm, a characteristic signal for a gem-dimethyl group on a cyclohexane-like ring.

  • NH Proton: The secondary amine proton is expected to be a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 55 - 58
C-3~ 35 - 38
C-5~ 48 - 52
C-6~ 45 - 48
N-CH₂ (Ethyl)~ 52 - 55
N-CH₃ (Ethyl)~ 12 - 15
C(CH₃)₂~ 25 - 28

Justification of Predicted Chemical Shifts:

  • Piperazine Ring Carbons: The carbons of the piperazine ring are influenced by the nitrogen atoms, leading to shifts in the 35-58 ppm range. The C3 carbon, bearing the gem-dimethyl groups, will be a quaternary carbon and is expected to be the most upfield of the ring carbons.

  • N-Ethyl Group: The methylene carbon (N-CH₂) will be in a similar region to the ring carbons attached to nitrogen, while the methyl carbon (N-CH₃) will be significantly more upfield.

  • Gem-Dimethyl Carbons: These methyl carbons are predicted to be in the 25-28 ppm range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-N bond vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr). Alternatively, an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrum can be obtained by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium, Broad
C-H Stretch (sp³ C-H)2800 - 3000Strong
C-N Stretch1000 - 1250Medium
N-H Bend1550 - 1650Medium

Interpretation of Predicted IR Bands:

  • N-H Stretch: A characteristic broad peak in the 3300-3500 cm⁻¹ region is expected for the secondary amine N-H stretch.[2][3]

  • C-H Stretch: Strong absorptions between 2800 and 3000 cm⁻¹ will be present due to the stretching of the numerous sp³ C-H bonds in the ethyl and dimethyl groups, as well as the piperazine ring.

  • C-N Stretch: The C-N stretching vibrations of the aliphatic amine are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[2]

  • N-H Bend: A medium intensity band for the N-H bending vibration may be observed around 1550-1650 cm⁻¹.[2]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₈N₂) is 142.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 142.

  • Key Fragmentation Pathways: The fragmentation is likely to be dominated by cleavage alpha to the nitrogen atoms, a common pathway for amines.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/z Proposed Fragment Structure Fragmentation Pathway
127[M - CH₃]⁺Loss of a methyl radical from a gem-dimethyl group.
99[M - C₂H₅]⁺Loss of an ethyl radical from the N-ethyl group.
85[M - C₄H₉]⁺Cleavage of the piperazine ring.
70[C₄H₈N]⁺Alpha-cleavage of the N-ethylpiperazine ring.
56[C₃H₆N]⁺Further fragmentation of the piperazine ring.

Diagram: Predicted Fragmentation Pathway

fragmentation M [C8H18N2]˙⁺ m/z = 142 frag1 [C7H15N2]⁺ m/z = 127 M->frag1 - •CH3 frag2 [C6H13N2]⁺ m/z = 99 M->frag2 - •C2H5 frag3 [C5H11N]⁺ m/z = 85 M->frag3 - C3H7N frag4 [C4H8N]⁺ m/z = 70 frag2->frag4 - C2H5 frag5 [C3H6N]⁺ m/z = 56 frag3->frag5 - C2H5

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable reference for scientists working with this compound, aiding in its unambiguous identification, purity assessment, and further research endeavors. The protocols and interpretations presented herein offer a self-validating framework for the experimental analysis of this and related piperazine derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • University of Alberta. NMRShiftDB. [Link]

  • PubChem. 1-Ethylpiperazine. [Link]

  • UCLA Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • NIST. 3,3-Dimethylpiperidine. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Technical Guide: Purity and Characterization of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-Ethyl-3,3-dimethylpiperazine is a critical secondary amine intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the gem-dimethyl group, which imparts specific conformational rigidity and metabolic stability to drug candidates.

However, the synthesis of this molecule presents specific regioselectivity challenges that directly influence its impurity profile. This guide provides a self-validating analytical framework to ensure the purity and identity of this compound, moving beyond basic assays to in-depth structural confirmation.

Chemical Identity Table[1]
PropertySpecification
Chemical Name This compound
CAS Number 1225882-54-1
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Structure Piperazine ring with gem-dimethyl at C3 and ethyl at N1
Appearance Colorless to pale yellow liquid (or low-melting solid)
pKa (Predicted) pKa₁ ~9.2 (N1), pKa₂ ~5.0 (N4)
Solubility Miscible with Methanol, DCM, Ethyl Acetate; Soluble in water

Part 2: Synthesis Logic & Impurity Genesis

To accurately characterize impurities, one must understand their origin. The standard industrial synthesis involves the mono-alkylation of 2,2-dimethylpiperazine .

The Regioselectivity Challenge

2,2-Dimethylpiperazine contains two distinct nitrogen atoms:

  • N1 (Unhindered): Adjacent to methylene groups. Highly nucleophilic.

  • N4 (Hindered): Adjacent to the gem-dimethyl group. Sterically congested.

Alkylation with an ethyl halide (Et-X) preferentially occurs at the unhindered N1 position. This regioselectivity is the primary driver of yield, but "leakage" leads to specific impurities.

Synthesis & Impurity Pathway Diagram

SynthesisPath SM Starting Material 2,2-Dimethylpiperazine Target TARGET PRODUCT This compound (N1 Alkylation) SM->Target Major Pathway (Kinetic Control) Imp_A Impurity A Unreacted Starting Material SM->Imp_A Incomplete Rxn Imp_C Impurity C 4-Ethyl-2,2-dimethylpiperazine (Regioisomer - Sterically Disfavored) SM->Imp_C Minor Pathway (Steric Hindrance) Reagent Reagent Ethyl Bromide/Iodide Imp_B Impurity B 1,4-Diethyl-2,2-dimethylpiperazine (Over-Alkylation) Target->Imp_B Excess Et-X

Figure 1: Reaction pathway showing the genesis of the target molecule and its critical impurities based on steric control.

Part 3: Analytical Characterization Protocol

This protocol uses an orthogonal approach: GC-FID for quantitative purity and NMR/GC-MS for qualitative structural confirmation.

Quantitative Purity: GC-FID Method

Gas Chromatography is the gold standard for volatile amines. Standard silica columns will degrade amines; therefore, a base-deactivated column is mandatory.

Method Parameters:

ParameterSettingRationale
Column Rtx-5 Amine or CP-Volamine (30m x 0.32mm x 1.0µm)Prevents peak tailing caused by amine interaction with silanols.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CHigh split ratio prevents column overload.
Oven Program 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min)Slow ramp separates the regioisomers (Target vs Impurity C).
Detector FID @ 280°CUniversal detection for carbon-containing analytes.
Diluent Methanol or DichloromethaneGood solubility; volatile solvent elutes early.

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (Crucial for amines).

  • Resolution: > 2.0 between Target and Impurity B (Dialkylated).

Structural Confirmation: 1H NMR

NMR is the only method to definitively prove the ethyl group is at the N1 position (distal to gem-dimethyl) rather than N4.

Expected 1H NMR Signals (CDCl₃, 400 MHz):

  • δ 1.05 ppm (s, 6H): Gem-dimethyl group. Note: If ethyl was at N4, this singlet would shift significantly due to proximity.

  • δ 1.10 ppm (t, 3H): Methyl of the ethyl group.

  • δ 2.40 ppm (q, 2H): Methylene of the ethyl group.

  • δ 2.1 - 2.9 ppm (m, 4H): Ring protons. The protons at C2 (adjacent to N1) will show distinct coupling compared to C5/C6.

Identification: GC-MS Fragmentation

Mass spectrometry confirms the molecular weight and fragmentation fingerprint.

  • Molecular Ion (M+): m/z 142.[1]

  • Base Peak: Likely m/z 58 (Retro-Diels-Alder type fragmentation or alpha-cleavage typical of ethyl-amines).

  • Loss of Methyl: m/z 127 (M - 15).

  • Loss of Ethyl: m/z 113 (M - 29).

Part 4: Characterization Workflow Diagram

This workflow ensures that no batch is released without passing both purity and identity gates.

Workflow Sample Crude Sample This compound Gate1 GATE 1: Purity GC-FID Analysis Sample->Gate1 Fail REJECT / RE-PURIFY (Distillation) Gate1->Fail No (<98%) Check_Water Water Content Karl Fischer (Limit < 0.5%) Gate1->Check_Water Yes Pass1 Purity > 98.0%? Gate2 GATE 2: Identity 1H NMR & GC-MS Gate2->Fail Isomer/Structure Mismatch Release RELEASE BATCH COA Generation Gate2->Release Structure Confirmed Check_Water->Gate2

Figure 2: Quality Control decision tree for batch release.

Part 5: Handling and Stability

  • Hygroscopicity: Like most piperazines, this compound is hygroscopic. It will absorb water from the air, which can interfere with stoichiometric calculations in subsequent synthesis steps.

  • Carbamate Formation: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (white crust).

  • Storage: Store under Nitrogen or Argon atmosphere in tightly sealed containers at 2-8°C.

  • Safety: Corrosive and irritant. Use proper PPE (gloves, goggles) and handle in a fume hood.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Provides comparative pKa data for 1-ethylpiperazine analogs).

  • PubChem. (n.d.).[3] this compound (Compound).[4][1][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Ethyl-3,3-dimethylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation, synthesis, and purification processes. This guide provides an in-depth technical exploration of 1-Ethyl-3,3-dimethylpiperazine, a substituted diamine with significant potential in various chemical applications. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from analogous structures, and rigorous experimental methodologies to offer a predictive and practical framework for its use.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound (C₈H₁₈N₂) is a tertiary amine built upon a piperazine core. Its key structural features include a six-membered ring with two opposing nitrogen atoms, an ethyl group on one nitrogen, and two methyl groups on a carbon atom adjacent to the other nitrogen.

Molecular Structure:

Caption: Molecular structure of this compound.

This structure imparts several key characteristics that govern its solubility:

  • Polarity: The presence of two nitrogen atoms makes the molecule polar. However, the tertiary amine (N-ethyl) and the sterically hindered secondary amine reduce the potential for hydrogen bonding compared to the parent piperazine molecule.

  • Hydrogen Bonding: The secondary amine (NH) group can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This suggests a degree of solubility in protic solvents.

  • Basicity: Like other amines, this compound is basic. Its pKa values can be estimated to be in the range of other alkylated piperazines, making it susceptible to salt formation in the presence of acids, which would dramatically increase its aqueous solubility.

  • Molecular Size and Lipophilicity: The addition of an ethyl and two methyl groups increases the hydrocarbon character and molecular weight (142.26 g/mol ) compared to piperazine (86.14 g/mol ). This increased lipophilicity will generally favor solubility in less polar organic solvents and decrease solubility in water. Low molecular weight amines with four or fewer carbons are typically water-soluble; with eight carbon atoms, this compound is expected to have limited water solubility.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The structural features of this compound suggest a versatile solubility profile. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of the solvent to hydrogen bond with the nitrogen atoms of the piperazine ring will facilitate dissolution. The parent compound, piperazine, is soluble in ethanol.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)High to ModerateThe polarity of these solvents will interact favorably with the polar nature of the target molecule. The lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to LowThe increased alkyl character from the ethyl and dimethyl groups will promote solubility in nonpolar solvents. However, the inherent polarity of the diamine core may limit high solubility. Piperazine itself is poorly soluble in diethyl ether.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including amines, due to their polarity and ability to form weak interactions.

A Validated Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in an organic solvent.

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Internal standard for chromatographic analysis (e.g., a non-volatile hydrocarbon like dodecane)

  • Vials with screw caps and PTFE septa

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • Shaking incubator or thermostatted water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to a known volume of solvent in a vial prep2 Seal vial tightly prep1->prep2 equil1 Place vial in a shaking incubator at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 sampl1 Allow solution to settle equil2->sampl1 sampl2 Withdraw a known volume of the supernatant using a syringe sampl1->sampl2 sampl3 Filter the sample to remove undissolved solute sampl2->sampl3 sampl4 Dilute the sample with a known volume of solvent and add internal standard sampl3->sampl4 sampl5 Analyze the sample by GC or HPLC to determine the concentration sampl4->sampl5

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator or a thermostatted water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (24 to 48 hours is recommended) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Remove the vial from the incubator and allow it to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved droplets to settle.

    • Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter (0.22 µm) into a clean, pre-weighed vial to remove any remaining micro-droplets.

    • Determine the mass of the filtered solution.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards and the filtered sample using a suitable chromatographic method (GC-FID is often appropriate for volatile amines) to determine the concentration of the solute in the saturated solution. The use of an internal standard is recommended to improve accuracy.

  • Calculation of Solubility:

    • From the concentration obtained via chromatography, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Logic of Structural Impact on Solubility

The interplay between the different functional groups within the this compound molecule dictates its solubility behavior across the spectrum of organic solvents. This relationship can be visualized as a balance of competing influences.

G mol This compound prop1 Polar Piperazine Core (N-H and N atoms) mol->prop1 contributes to prop2 Nonpolar Alkyl Groups (-CH2CH3, -CH3, -CH3) mol->prop2 contributes to sol1 High Solubility in Polar Solvents (e.g., Methanol) prop1->sol1 favors sol2 Moderate Solubility in Nonpolar Solvents (e.g., Hexane) prop2->sol2 favors

Caption: Influence of molecular structure on solubility.

Conclusion

References

  • Vertex AI Search. (n.d.). Piperazine.
  • Solubility of Things. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • PubChem. (n.d.). Piperazine.
  • PubChem. (n.d.). 1-Ethylpiperazine.
  • IUPAC-NIST Solubility Data Series. (2012). Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • IUPAC-NIST Solubility Data Series. (2012). Amines with Water Part 1. C4. AIP Publishing.
  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Quora. (2018). Are amines soluble in organic solvents?.
  • PubChemLite. (n.d.). This compound (C8H18N2).
  • Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

Thermo-Kinetic Profiling of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1-Ethyl-3,3-dimethylpiperazine (EDMP) represents a specialized scaffold in both medicinal chemistry (as a lipophilic linker) and industrial gas treating (as a sterically hindered amine). Its thermal stability profile is dictated by the interplay between the electron-donating ethyl group at


 and the steric bulk of the gem-dimethyl group at 

.

Unlike simple piperazine (PZ), which degrades primarily via nucleophilic ring-opening, EDMP exhibits a "Steric Shielding" effect. The gem-dimethyl moiety adjacent to the secondary nitrogen (


) inhibits the formation of stable carbamates (in CO2 capture contexts) and retards oxidative attack. However, this same steric strain can lower the activation energy for specific ring-cleavage events at elevated temperatures (>150°C).

This guide provides a rigorous framework for evaluating the thermal lifecycle of EDMP, moving beyond basic TGA to kinetic modeling of degradation pathways.

Physicochemical Baseline

Before initiating thermal stress testing, the baseline properties must be established to distinguish between phase transition (boiling) and chemical decomposition.

PropertyValue / PredictionStructural Implication
Molecular Formula

Tertiary (

) and Secondary (

) amine functionality.
Molecular Weight 142.24 g/mol Moderate volatility.
Boiling Point (Est.) 165°C – 175°CCritical: Thermal degradation studies must distinguish between evaporation and decomposition. Closed-cell DSC is required.
pKa (Est.) ~9.8 (

), ~5.5 (

)
High basicity at

drives carbamate formation;

is less reactive.
Steric Factor High (Gem-dimethyl)Reduces rate of

attacks on the ring; increases resistance to oxidative degradation compared to 1-ethylpiperazine.

Thermal Degradation Mechanisms

Understanding the "Why" is crucial for interpreting stability data. EDMP degradation follows two distinct pathways depending on the environment (Oxidative vs. Anaerobic Thermal).

Anaerobic Thermal Degradation (Stripper Conditions)

In the absence of oxygen (e.g., inside a CO2 stripper column or high-temp synthesis reactor), degradation is driven by nucleophilic attack.

  • Mechanism: The secondary amine (

    
    ) of one EDMP molecule attacks the 
    
    
    
    -carbon of a protonated partner.
  • Steric Effect: The 3,3-dimethyl group severely hinders this attack at the

    
     and 
    
    
    
    positions, making EDMP significantly more thermally stable than 1-ethylpiperazine regarding ring-opening polymerization.
  • Primary Failure Mode: At extreme temperatures (>180°C), N-Dealkylation (loss of the ethyl group) becomes the dominant pathway via radical cleavage.

Oxidative Degradation[1]
  • Mechanism: Electron abstraction from the lone pair on

    
     leads to imine formation and subsequent hydrolysis.
    
  • Product: Formation of N-oxides and ring-opened amides (e.g., N-ethyl-formylpiperazine).

Mechanistic Pathway Diagram

EDMP_Degradation EDMP This compound (Native) Heat Thermal Stress (>160°C, Anaerobic) EDMP->Heat Oxygen Oxidative Stress (O2 + Heat) EDMP->Oxygen Dealkylation N-Dealkylation (Loss of Ethyl) Heat->Dealkylation Major Pathway (Radical Cleavage) RingOpen Ring Opening (Polymerization) Heat->RingOpen Minor Pathway (Sterically Hindered) Radical α-Amino Radical Oxygen->Radical Imine Imine Intermediate Radical->Imine Fragment Fragmentation Products (Formates/Amides) Imine->Fragment Hydrolysis

Figure 1: Divergent degradation pathways of EDMP. Note the suppression of Ring Opening due to the 3,3-dimethyl steric block.

Experimental Protocols (The "How")

To validate the stability of EDMP for your specific application, do not rely on generic literature. Use this self-validating dual-protocol approach.

Protocol A: Thermal Screening via High-Pressure DSC

Standard TGA is insufficient because EDMP will evaporate before it degrades.

  • Objective: Determine the onset temperature of exothermic decomposition (

    
    ).
    
  • Instrument: Differential Scanning Calorimeter (DSC) with Gold-plated High-Pressure Crucibles (>100 bar).

  • Procedure:

    • Load 5–10 mg of EDMP into the crucible.

    • Seal under

      
       atmosphere to prevent oxidation.
      
    • Ramp temperature from 30°C to 350°C at 5°C/min.

  • Success Criteria: A flat baseline up to 200°C indicates suitability for standard API synthesis or CO2 stripping. An exotherm <180°C indicates instability.[1]

Protocol B: Accelerated Aging (Arrhenius Determination)
  • Objective: Predict long-term shelf life or operational lifespan.

  • Setup: Stainless steel thermal cylinders (Swagelok type) loaded with EDMP (pure or in solution).

  • Matrix:

    • Set 1: 135°C (Low Stress)

    • Set 2: 150°C (Medium Stress)

    • Set 3: 165°C (High Stress)

  • Duration: Sampling at t=0, 1, 3, 7, and 14 days.

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).

    • Column: Amine-specific column (e.g., Rtx-Volatile Amine).

    • Quantification: Track loss of parent peak area vs. internal standard (e.g., Diglyme).

Experimental Workflow Diagram

Protocol_Workflow Start Sample Preparation (Pure EDMP) Screening Screening: High-Pressure DSC (Ramp 5°C/min to 350°C) Start->Screening Decision Is Tonset > 180°C? Screening->Decision Fail REJECT: Unsuitable for High Temp Decision->Fail No Pass PROCEED: Kinetic Profiling Decision->Pass Yes Aging Isothermal Aging (135°C, 150°C, 165°C) Pass->Aging Analysis GC-MS Quantitation (Track Parent Decay) Aging->Analysis Output Calculate k (rate constant) & Activation Energy (Ea) Analysis->Output

Figure 2: Decision tree for thermal validation. Screening prevents wasting resources on long-term aging if the molecule is inherently unstable.

Data Interpretation & Case Studies

When analyzing your GC-MS results, use the following comparative logic based on established piperazine data.

The "Hindrance" Advantage

In comparative studies of piperazine derivatives, the rate of thermal degradation (


) generally follows the order:


  • Reasoning: 1-Ethylpiperazine degrades faster than PZ because the ethyl group stabilizes the radical intermediates formed during oxidative attack. However, EDMP reverses this trend in thermal ring-opening because the 3,3-dimethyl group physically blocks the approach of nucleophiles to the ring carbons [1, 2].

Calculating Activation Energy ( )

Plot


 vs 

(Kelvin).
  • Target: A slope yielding an

    
     suggests excellent thermal stability.
    
  • Warning Sign: If

    
    , the degradation is likely catalyzed by trace metals (Fe, Ni in stainless steel). Repeat the experiment in glass-lined vessels to verify [3].
    

References

  • Freeman, S. A., & Rochelle, G. T. (2011).[2] Thermal degradation of piperazine and its structural analogs.[2][3][4] Energy Procedia.[5] [Link]

  • Closmann, F., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture.[1][4][5] Environmental Science & Technology.[6] [Link]

  • Voice, A. K., et al. (2013). Thermal degradation of amines for CO2 capture: Effect of structure.[4][7][8] International Journal of Greenhouse Gas Control. [Link]

  • PubChem. (2025).[9] Compound Summary: 1,3-Dimethylpiperazine (Analog Data). [Link]

Sources

A Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-3,3-dimethylpiperazine: A Structure-Activity Relationship (SAR)-Driven Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-Ethyl-3,3-dimethylpiperazine is a novel chemical entity for which, to date, no published literature on its biological activity or mechanism of action exists. This technical guide, therefore, presents a scientifically-grounded postulated mechanism of action. The hypotheses herein are derived from an in-depth analysis of the structure-activity relationships of well-characterized, structurally related piperazine derivatives. The experimental protocols described are proposed as a robust workflow to validate these hypotheses.

Introduction: The Piperazine Scaffold in Neuroscience

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules, particularly those active in the central nervous system (CNS).[1] Its unique properties—a six-membered heterocyclic ring with two basic nitrogen atoms at positions 1 and 4—allow it to serve as a versatile anchor for building molecules with tailored physicochemical and pharmacological profiles.[2][3] Many blockbuster drugs, including the antipsychotic aripiprazole and the antidepressant vortioxetine, feature a piperazine core, highlighting its utility in modulating neurotransmitter systems.[1]

Piperazine derivatives commonly exert their effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or with monoamine transporters.[2][4] The substitution pattern on the piperazine nitrogen and carbon atoms dictates the target affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[1][5] This guide will deconstruct the structure of this compound to build a plausible hypothesis for its mechanism of action and outline a comprehensive strategy for its experimental validation.

Molecular Scaffolding Analysis and Mechanistic Hypothesis

The structure of this compound can be broken down into three key components: the piperazine core, the N1-ethyl group, and the C3-gem-dimethyl group. Each component is expected to contribute to the molecule's overall pharmacological profile.

The Piperazine Core: A Foundation for CNS Activity

The piperazine moiety itself confers basicity, allowing for the formation of a positive charge at physiological pH. This cationic center is a critical pharmacophoric element for interaction with the orthosteric binding pocket of many aminergic GPCRs, typically forming an ionic bond with a conserved aspartate residue in transmembrane domain 3.[6][7]

The N1-Ethyl Substitution: Modulating Affinity and Selectivity

Simple N-alkylation of piperazine can influence its interaction with neurotransmitter receptors.[2][8] While large aryl groups, as seen in long-chain arylpiperazines, are often required for high-affinity binding to serotonin (5-HT) and dopamine (D) receptors, smaller alkyl groups are not devoid of activity.[9][10] The ethyl group is a small, lipophilic substituent that could:

  • Provide sufficient bulk to differentiate its affinity across various receptor subtypes.

  • Influence the basicity (pKa) of the distal N4-nitrogen, which remains unsubstituted and available for interaction.

  • Engage in van der Waals interactions within a hydrophobic sub-pocket of the receptor binding site.

Based on extensive SAR studies of related compounds, a simple N-alkyl substitution is likely to confer modest affinity for D2/D3 dopamine and/or 5-HT1A/5-HT2A serotonin receptors.[11][12][13]

The C3-Gem-Dimethyl Substitution: A Conformational Constraint

The most intriguing structural feature is the gem-dimethyl group at the C3 position. Carbon substitution on the piperazine ring is less common in approved drugs than nitrogen substitution but is a key strategy for exploring novel chemical space.[5][14] A gem-dimethyl group is expected to impose significant conformational rigidity on the piperazine ring, restricting its ability to adopt various chair and boat conformations. This constraint can be highly beneficial for selectivity. By locking the molecule into a specific shape, it may preferentially fit the binding pocket of one receptor subtype over another, which might otherwise accommodate a more flexible ligand. For instance, 3,3-dimethyl substitution on a related piperidine scaffold was shown to produce potent and selective enzyme inhibitors.[15]

Postulated Mechanism of Action: D2/D3 Receptor Antagonism

Synthesizing these structural insights, we postulate that This compound acts as a competitive antagonist at dopamine D2 and/or D3 receptors .

The rationale is as follows:

  • Piperazine Core: Targets aminergic GPCRs.

  • N-Ethyl Group: Provides a simple lipophilic anchor, likely resulting in lower-to-moderate affinity compared to more complex arylpiperazines.

  • C3-Gem-Dimethyl Group: Constrains the ring conformation, which could enhance selectivity for the D2/D3 receptor subtypes over other dopamine or serotonin receptors.

  • Functional Activity: Lacking the specific structural motifs often associated with agonism (e.g., a catechol-like moiety for dopamine agonism or specific aryl ethers for 5-HT1A agonism), an antagonist profile is more probable.[10]

This antagonism would block the downstream signaling cascade initiated by endogenous dopamine. D2 and D3 receptors primarily couple to the Gαi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the receptor, this compound would prevent this dopamine-induced decrease in cAMP.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Compound This compound (Antagonist) Compound->D2R Blocks ATP ATP experimental_workflow start Start: This compound binding_assay Step 1: In Vitro Profiling Radioligand Binding Assays (Determine Affinity - Ki) start->binding_assay target_id Target(s) Identified? (e.g., Ki < 1 µM) binding_assay->target_id functional_assay Step 2: Functional Characterization GTPγS or cAMP Assay (Determine Efficacy - EC50/IC50) target_id->functional_assay Yes stop End: No significant binding. Re-evaluate or terminate. target_id->stop No activity_profile Activity Profile Determined (Agonist, Antagonist, etc.) functional_assay->activity_profile

Caption: Proposed experimental workflow for mechanism of action validation.

Step 1: In Vitro Target Profiling via Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound across a panel of relevant CNS receptors. This is a competitive binding assay format where the test compound's ability to displace a known high-affinity radioligand from its receptor is measured.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes are prepared from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., D1, D2, D3, D4, D5; 5-HT1A, 5-HT2A, etc.).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2/D3 receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound. [11][12]3. Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity (Ki) Data for this compound

Receptor TargetRadioligandHypothetical Ki (nM)
Dopamine D1[³H]SCH23390> 10,000
Dopamine D2 [³H]Spiperone 120
Dopamine D3 [³H]Spiperone 85
Dopamine D4[³H]Spiperone1,500
Serotonin 5-HT1A[³H]8-OH-DPAT950
Serotonin 5-HT2A[³H]Ketanserin2,200
Adrenergic α1[³H]Prazosin> 5,000
Adrenergic α2[³H]Rauwolscine> 5,000

This hypothetical data suggests the compound has moderate affinity and some selectivity for D2 and D3 receptors, warranting further functional characterization.

Step 2: Functional Activity Characterization

Once binding affinity is established, the functional effect of the compound must be determined. For Gαi/o-coupled receptors like D2 and D3, a [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.

Protocol: [³⁵S]GTPγS Binding Assay

  • Assay Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. An antagonist will not stimulate this binding and will block the binding stimulated by an agonist.

  • Incubation: Receptor-expressing cell membranes are incubated with a fixed concentration of a known agonist (e.g., Quinpirole for D2/D3), [³⁵S]GTPγS, and increasing concentrations of this compound.

  • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured via scintillation counting.

  • Data Analysis:

    • Agonist Mode: If the compound stimulates [³⁵S]GTPγS binding on its own, an EC50 (concentration for 50% of maximal effect) is calculated.

    • Antagonist Mode: If the compound inhibits the agonist-stimulated signal, an IC50 (concentration for 50% inhibition) is calculated. This is used to determine the antagonist dissociation constant (Kb).

If our hypothesis is correct, this compound will show no stimulation of [³⁵S]GTPγS binding on its own but will produce a concentration-dependent inhibition of the signal produced by quinpirole.

Conclusion and Future Directions

This guide puts forth a detailed, testable hypothesis for the mechanism of action of this compound, positing it as a selective D2/D3 dopamine receptor antagonist. This hypothesis is built upon a solid foundation of structure-activity relationship principles for the well-established piperazine scaffold. [1][2][4]The proposed experimental workflow provides a clear and robust path to first confirm the molecular target and subsequently elucidate the compound's functional activity. The unique conformational constraint imposed by the gem-dimethyl substitution suggests this molecule could be a valuable tool for probing the pharmacology of dopamine receptors. [15]Successful validation of this hypothesis would pave the way for further preclinical studies to explore its potential therapeutic utility in CNS disorders characterized by dopaminergic dysregulation.

References

  • Rathi, E., & Singh, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Sivakumar, S., & Prasad, V. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research.
  • Leone, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Gardell, L. R., et al. (2007). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry.
  • Mewshaw, R. E., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.
  • Özdemir, Ü., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure.
  • Ferreira, R. N., et al. (2022).
  • de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology.
  • Noreen, S., et al. (2025).
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Butini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Micheli, F., et al. (2009). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ChemMedChem.
  • Šakić, D., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current Pharmaceutical Design.
  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Patel, P., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Yan, A., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling.
  • Mickevičienė, R., et al. (2015). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[1][2]xazolo[4,5-D]Pyrimidines. Der Pharma Chemica.
  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • Wikipedia. (n.d.). Piperazine. Retrieved from https://en.wikipedia.org/wiki/Piperazine
  • Hsieh, T. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Magriotis, P. A. (2014). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Receptors and Signal Transduction.

Sources

Technical Guide: Biological Activity & Medicinal Utility of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Advantage

1-Ethyl-3,3-dimethylpiperazine is a specialized heterocyclic building block (CAS: 1225882-54-1 for the specific derivative, varying by salt/isomer) utilized in advanced medicinal chemistry.[1] Unlike simple piperazine scaffolds found in first-generation antihistamines or antipsychotics, this structural motif incorporates a gem-dimethyl group at the C3 position.

This modification is not merely cosmetic; it serves as a critical problem-solving tool in lead optimization. The 3,3-dimethyl substitution exploits the Thorpe-Ingold effect to restrict conformational flexibility, thereby enhancing receptor selectivity, while simultaneously creating steric bulk that blocks oxidative metabolism at the susceptible


-carbon position.[1]
Key Physicochemical Profile
PropertyValue (Approx.)Relevance to Drug Design
Molecular Weight ~142.24 g/mol Low MW allows for fragment-based drug design (FBDD).
LogP 1.2 – 1.5Moderate lipophilicity aids Blood-Brain Barrier (BBB) penetration.[1]
pKa (N1/N4) ~9.0 / ~5.5Basic N1 ensures solubility; N4 modulation tunes target affinity.[1]
H-Bond Donors 0Fully substituted nitrogen (if N4 is derivatized) improves membrane permeability.[1]
Metabolic Stability HighSteric hindrance at C3 protects against CYP450

-hydroxylation.

Mechanism of Action: The Pharmacophore Level

This compound is rarely the final drug; it is the engine within a drug molecule. Its biological activity is defined by how it modulates the behavior of the parent ligand.

Conformational Restriction (Entropy Reduction)

In standard piperazines, the ring adopts a chair conformation that flips rapidly.[1] This flexibility results in a high entropic penalty upon binding to a rigid protein pocket.

  • The 3,3-Dimethyl Effect: The bulky methyl groups at C3 bias the ring equilibrium toward a specific chair conformer to minimize 1,3-diaxial interactions.

  • Biological Outcome: Higher affinity binding to targets (e.g., GPCRs, Kinases) due to a reduced entropic cost of binding.[1]

Metabolic Blockade

The


-carbon adjacent to the nitrogen in cyclic amines is a primary site for Phase I metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).[1]
  • Mechanism: The gem-dimethyl group sterically hinders the approach of the oxo-heme species of the CYP enzyme to the C3 proton.

  • Biological Outcome: Increased half-life (

    
    ) and improved oral bioavailability compared to the des-methyl analogue.
    
Visualization of SAR Logic

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

SAR_Logic Lead Lead Compound (Simple Piperazine) Problem1 Rapid Metabolism (CYP Oxidation) Lead->Problem1 In Vivo PK Problem2 Low Selectivity (Flexible Ring) Lead->Problem2 Off-target Binding Solution Scaffold Switch: 3,3-Dimethylpiperazine Problem1->Solution Add gem-dimethyl Problem2->Solution Restrict conformer Result1 Metabolic Blockade (Steric Hindrance) Solution->Result1 Result2 Conformational Lock (Thorpe-Ingold) Solution->Result2 Target Improved Drug Candidate (High Potency/Stability) Result1->Target Result2->Target

Caption: Logical workflow for transitioning from a standard piperazine to the 3,3-dimethylpiperazine scaffold to solve PK and selectivity issues.

Experimental Protocols

Synthetic Integration (Buchwald-Hartwig Coupling)

To incorporate this compound into an aryl halide core (common in kinase inhibitors like KRAS-G12D agents).[1]

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl)[1]

  • This compound (1.2 equiv)[1]

  • Pd2(dba)3 (Catalyst)

  • BINAP or Xantphos (Ligand)[1]

  • NaOtBu (Base)[1]

  • Toluene or Dioxane (Solvent)[1]

Protocol:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with Aryl Halide (1.0 mmol), Pd2(dba)3 (0.02 mmol), and BINAP (0.04 mmol) under Argon.

  • Solvation: Add anhydrous Toluene (5 mL) and stir for 10 mins to pre-complex the catalyst.

  • Addition: Add this compound (1.2 mmol) and NaOtBu (1.5 mmol).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl halide.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH gradient). The gem-dimethyl group often alters

    
     significantly compared to the non-methylated variant, aiding separation.
    
In Vitro Metabolic Stability Assay (Microsomal Stability)

Validating the metabolic advantage of the scaffold.

Materials:

  • Pooled Human Liver Microsomes (HLM)[1]

  • NADPH Regenerating System[1]

  • Test Compound (The this compound derivative)[1]

  • Control Compound (The 1-Ethylpiperazine analogue)

Workflow:

  • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Expectation: The 3,3-dimethyl analogue should show a significantly lower slope (slower clearance) than the control.[1]

Biological Applications & Case Studies

KRAS-G12D Inhibition

Recent research highlights the use of substituted piperazines in targeting the KRAS-G12D mutation, a notorious oncogene.

  • Role: The piperazine ring often protrudes into the solvent-exposed region or interacts with residues like Glu62 or His95.

  • Impact: The 3,3-dimethyl substitution locks the orientation of the side chain, improving the residence time of the inhibitor in the GTP-binding pocket.

CNS Agents (Antipsychotics/Antidepressants)

Piperazines are the core of "atypical" antipsychotics (e.g., Olanzapine).[1]

  • Challenge: High lipophilicity often leads to rapid hepatic clearance.

  • Solution: this compound derivatives maintain the necessary basicity for D2/5-HT2A receptor binding but resist N-dealkylation, prolonging the duration of action.

Biological Pathway Interaction

The following diagram details how the scaffold interacts within a generic kinase signaling pathway context.

Pathway Drug Drug-Scaffold (3,3-dimethylpiperazine) Target Target Protein (e.g., KRAS/GPCR) Drug->Target High Affinity Binding (Conformational Lock) Metabolism CYP450 Enzymes (Liver) Drug->Metabolism Resistant (Steric Block) Signal Downstream Signaling (e.g., MAPK/ERK) Target->Signal Inhibition/Modulation Effect Therapeutic Effect (Apoptosis/Neuromodulation) Signal->Effect

Caption: Mechanistic pathway showing how the scaffold enhances target engagement while minimizing metabolic degradation.

Safety & Handling (MSDS Summary)

While this compound is a valuable reagent, it poses specific hazards typical of alkyl-amines.

  • GHS Classification:

    • Skin Corr. 1B: Causes severe skin burns and eye damage.

    • Acute Tox. 4: Harmful if swallowed.

    • Flam. Liq. 3: Flammable liquid and vapor.

  • Handling: Must be handled in a fume hood. Use butyl rubber gloves (nitrile may degrade with prolonged exposure to concentrated amines).[1]

  • Storage: Store under inert gas (Argon/Nitrogen). Amines absorb

    
     from the air to form carbamates, which can interfere with subsequent coupling reactions.[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13152035, 1,3-Dimethylpiperazine. Retrieved from [Link][1]

  • Mao, L. et al. (2022). Design, Synthesis, and Biological Evaluation of Novel KRAS-G12D Inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on search results regarding piperazine pharmacophores in KRAS inhibitors).
  • Pike, K. G. et al. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fang, Z. et al. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Potential research applications of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in Structure-Based Drug Design and Lead Optimization

Executive Summary

1-Ethyl-3,3-dimethylpiperazine is a specialized heterocyclic building block that serves as a high-value pharmacophore in modern medicinal chemistry.[1][2] Unlike the generic piperazine scaffold found in blockbuster drugs like imatinib or ciprofloxacin, this derivative incorporates a gem-dimethyl motif at the C3 position and an N-ethyl substituent at the N1 position.[1][2]

This specific substitution pattern offers two critical advantages for drug development:

  • Conformational Restriction: The gem-dimethyl group leverages the Thorpe-Ingold effect to restrict the conformational flexibility of the piperazine ring, often locking ligands into a bioactive conformation that enhances receptor affinity.[1][2]

  • Metabolic Stability: The steric bulk at C3 protects the adjacent nitrogen (N4) and the carbon center itself from oxidative metabolism (N-dealkylation or

    
    -carbon oxidation), a common clearance pathway for piperazine drugs.[1][2]
    

This guide details the physicochemical profile, synthetic utility, and research applications of this compound, providing researchers with a roadmap for integrating this scaffold into CNS, oncology, and anti-infective programs.[1][2]

Chemical Profile & Structural Logic[1][2]

Structural Architecture

The molecule consists of a six-membered saturated heterocycle.[1][2] The N1 nitrogen is tertiary (ethyl-substituted), while the N4 nitrogen remains secondary, serving as the primary handle for further derivatization (e.g., S_NAr reactions, amide couplings).[1][2]

Key Structural Features:

  • N1-Ethyl Group: Increases lipophilicity (

    
    ) relative to the methyl analog, improving Blood-Brain Barrier (BBB) penetration for CNS targets.[1][2]
    
  • C3-Gem-Dimethyl: Creates a "steric gate" near the N4 nitrogen.[1][2] This hinders non-specific binding and slows enzymatic degradation.[1][2]

ChemicalStructure Figure 1: Structural connectivity and functional zones of this compound. N1 N1 (Ethyl) C2 C2 N1->C2 Ethyl Ethyl Group N1->Ethyl Lipophilicity C3 C3 (gem-Me2) C2->C3 N4 N4 (Reactive) C3->N4 Me1 CH3 C3->Me1 Me2 CH3 C3->Me2 C5 C5 N4->C5 C6 C6 C5->C6 C6->N1

[1][2]

Physicochemical Properties (Experimental & Predicted)
  • Boiling Point: ~160–165 °C (Predicted based on 1-ethylpiperazine)[1][2]

  • Density: ~0.89 g/cm³[1][2]

  • pKa (N4): ~9.1 (The gem-dimethyl group slightly increases basicity via inductive effects compared to piperazine).[1][2]

  • pKa (N1): ~5.5[1][2]

  • LogP: ~1.2 (Ideal for CNS drug design where

    
     is often targeted in the final molecule).[1][2]
    

High-Impact Research Applications

CNS Drug Discovery (GPCR Ligands)

Piperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1][2]

  • Application: Researchers use the this compound scaffold to replace standard N-methylpiperazine tails in antipsychotic or anxiolytic leads.[1][2]

  • Mechanism: The 3,3-dimethyl substitution restricts the "boat/chair" conformational equilibrium.[1][2] This pre-organization can reduce the entropic penalty of binding to the receptor pocket, potentially increasing potency (

    
    ) by 10–100 fold.[1][2]
    
  • Reference: Bioorganic & Medicinal Chemistry Letters highlights the use of gem-dimethyl piperazines to improve selectivity between 5-HT subtypes [1].[1][2]

Metabolic Stability Enhancement (The "Metabolic Blocker" Strategy)

A major failure point in preclinical drug development is rapid clearance via Cytochrome P450 (CYP450) oxidation.[1][2]

  • Problem: The

    
    -carbon adjacent to the nitrogen in piperazines is a "metabolic hot spot" susceptible to oxidative dealkylation.
    
  • Solution: Incorporating the gem-dimethyl group at C3 removes the abstractable protons at that position, effectively blocking this metabolic route.[1][2]

  • Outcome: Increased half-life (

    
    ) and bioavailability in rodent models.[1][2]
    
Kinase Inhibitor Solubilization

In oncology, kinase inhibitors (e.g., for EGFR or ALK) often suffer from poor aqueous solubility.[1][2]

  • Application: Attaching this compound to the solvent-exposed region of the inhibitor.[1][2]

  • Benefit: The basic amine (N4) forms salts to improve solubility, while the ethyl/methyl groups tune the lipophilicity to ensure the drug can still cross cell membranes to reach the cytosolic kinase domain.[1][2]

Experimental Protocols: Synthesis & Handling

Synthesis of this compound

While commercially available, in-house synthesis allows for isotopic labeling (e.g., deuterated ethyl groups) for DMPK studies.[1][2]

Reaction Class: Reductive Amination or Alkylation.[1][2] Precursor: 2,2-Dimethylpiperazine (CAS 3584-26-1).[1][2]

Protocol A: Selective N-Alkylation (Self-Validating)

Note: Direct alkylation of 2,2-dimethylpiperazine can yield mixtures.[1][2] The steric bulk at C2 (adjacent to N1) and C3 (adjacent to N4) directs regioselectivity.[1][2]

  • Reagents: 2,2-Dimethylpiperazine (1.0 eq), Ethyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).[1][2]

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2,2-dimethylpiperazine in dry ACN.

    • Add K₂CO₃ and stir for 15 min.

    • Add Ethyl Bromide dropwise at 0°C.[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 12h.

  • Validation (TLC/LCMS): Monitor consumption of starting material. The product (this compound) is formed if alkylation occurs at the less hindered nitrogen (N1 in the 2,2-dimethyl numbering, which becomes N1-ethyl-3,3-dimethyl in the final product naming).[1][2]

    • Critical Check: If alkylation occurs at the hindered nitrogen, you get 1-ethyl-2,2-dimethylpiperazine.[1][2] NMR is required to distinguish.[1][2]

  • Purification: Acid-base extraction followed by distillation or column chromatography (DCM/MeOH/NH₃).[1][2]

Handling & Storage[1][2]
  • State: Colorless to pale yellow liquid.[1][2]

  • Hazards: Corrosive, Flammable.[1][2] Causes severe skin burns and eye damage.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines absorb CO₂ from air to form carbamates; inert storage is critical for assay consistency.[1][2]

Strategic Synthesis Workflow (DOT Visualization)

This diagram illustrates the retrosynthetic logic and forward synthesis options, highlighting the divergence between forming the 2,2- vs 3,3- isomer.

SynthesisPathway Figure 2: Synthesis pathway and regioselectivity control. Start 2,2-Dimethylpiperazine (Starting Material) Reaction Reaction: Nucleophilic Substitution or Reductive Amination Start->Reaction Reagent Ethylating Agent (EtBr or Acetaldehyde/NaBH4) Reagent->Reaction Major This compound (Target: Alkylation at less hindered N) Reaction->Major Major Pathway (Steric Control) Minor 1-Ethyl-2,2-dimethylpiperazine (By-product: Alkylation at hindered N) Reaction->Minor Minor Pathway Validation Validation: 1H-NMR Check methyl singlet integration and ethyl quartet position Major->Validation

References

  • Biosynth. (2025).[1][2] this compound Product Monograph. Retrieved from .[1][2]

  • CymitQuimica. (2025).[1][2][3] Safety Data Sheet: this compound. Retrieved from .[1][2]

  • Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][2] Link

  • BldPharm. (2025). Chemical Properties of Piperazine Derivatives. Retrieved from .[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Piperazine Derivatives. Retrieved from .[1][2]

Sources

An In-Depth Technical Guide to the Homologs and Analogs of 1-Ethyl-3,3-dimethylpiperazine: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 1-Ethyl-3,3-dimethylpiperazine, a unique derivative, and outlines a systematic approach to the design, synthesis, and evaluation of its homologs and analogs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to investigate this chemical space for novel therapeutic agents. The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3]

Introduction to the Piperazine Core and this compound

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a key pharmacophore in numerous approved drugs.[4] Its unique structural and physicochemical properties, such as a high polar surface area and the ability to act as both hydrogen bond donors and acceptors, contribute to enhanced water solubility and oral bioavailability of drug candidates.[1] These characteristics make the piperazine moiety an attractive scaffold for the development of new therapeutics across various disease areas, including oncology, inflammation, and central nervous system disorders.[2][5]

This compound is a specific derivative that combines N-alkylation and C-alkylation, features known to influence biological activity. The ethyl group at the N1 position can impact receptor binding and metabolic stability, while the gem-dimethyl group at the C3 position introduces steric bulk, which can affect binding selectivity and reduce metabolic susceptibility. While the specific biological activities of this compound are not extensively documented in publicly available literature, the known pharmacological profiles of related piperazine derivatives suggest its potential as a lead structure for novel drug discovery programs.

Strategic Design of Homologs and Analogs

The design of homologs and analogs of this compound should be guided by established structure-activity relationships (SAR) within the broader class of piperazine derivatives. The goal is to systematically modify the core structure to explore and optimize its interaction with biological targets.

Rationale for Modification

Modifications to the this compound scaffold can be strategically implemented at three key positions:

  • N1-Position (Ethyl Group): The N-alkyl substituent is known to play a crucial role in the activity of many piperazine-containing drugs.[6] Homologation of the ethyl group to propyl, butyl, or longer alkyl chains can probe the size of the binding pocket. Introduction of functional groups, such as hydroxyl or phenyl moieties, can introduce new interaction points (hydrogen bonding, pi-stacking) with a target receptor.

  • N4-Position (Secondary Amine): The secondary amine at the N4 position provides a prime site for introducing a wide range of substituents to build a diverse chemical library. This position is often critical for the primary pharmacophoric interactions.

  • C3-Position (gem-Dimethyl Group): The gem-dimethyl group provides conformational restriction and metabolic stability. Analogs can be designed by replacing this group with other alkyl groups (e.g., cyclopropyl, cyclobutyl) to modulate steric hindrance and lipophilicity. Homologs can be explored by synthesizing piperazines with a single methyl group at this position or with alkyl groups at other positions on the carbon backbone.

Design Strategy Flowchart

G cluster_0 Design Phase cluster_1 Computational Screening cluster_2 Synthesis & Evaluation Core_Structure This compound SAR_Analysis SAR Analysis of Piperazine Derivatives Core_Structure->SAR_Analysis Modification_Sites Identify Modification Sites (N1, N4, C3) SAR_Analysis->Modification_Sites Analog_Design Design Virtual Library of Homologs & Analogs Modification_Sites->Analog_Design In_Silico_ADMET In Silico ADMET Prediction Analog_Design->In_Silico_ADMET Filtering Filter Candidates based on Drug-like Properties In_Silico_ADMET->Filtering Synthesis Chemical Synthesis Filtering->Synthesis In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening

Caption: A logical workflow for the design and development of novel this compound analogs.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent modification are critical steps in the exploration of this chemical class. The following sections provide detailed, self-validating protocols.

Proposed Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound involves the cyclization of a diamine precursor. A key starting material for this synthesis is 1,2-diamino-2-methylpropane.

Step 1: Synthesis of 1,2-diamino-2-methylpropane

This diamine can be synthesized from 2-amino-2-methyl-1-propanol via a catalytic amination process.[7]

  • Protocol:

    • Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., a nickel-based catalyst).[7]

    • Purge the autoclave with hydrogen gas to replace the air, then evacuate the vessel.[7]

    • Introduce liquid ammonia and hydrogen gas into the autoclave.[7]

    • Heat the reaction mixture to a temperature between 160-220 °C and maintain pressure.[7]

    • After the reaction is complete, cool the autoclave and carefully vent the excess pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the resulting 1,2-diamino-2-methylpropane by fractional distillation.

Step 2: Cyclization to form 3,3-dimethylpiperazin-2-one

The synthesized diamine can be cyclized with a suitable C2-building block, such as diethyl oxalate, to form a piperazinone intermediate.

  • Protocol:

    • In a round-bottom flask, dissolve diethyl oxalate in ethanol.

    • Slowly add 1,2-diamino-2-methylpropane to the solution at room temperature.

    • Stir the reaction mixture for several hours.

    • Remove the ethanol by rotary evaporation.

    • The resulting crude 3,3-dimethylpiperazin-2-one can be purified by recrystallization.

Step 3: Reduction of the Piperazinone

The piperazinone is then reduced to form 3,3-dimethylpiperazine.

  • Protocol:

    • Suspend the 3,3-dimethylpiperazin-2-one in a suitable solvent such as tetrahydrofuran (THF).

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain 3,3-dimethylpiperazine.

Step 4: N-Ethylation to Yield this compound

The final step is the selective mono-N-ethylation of 3,3-dimethylpiperazine. To avoid dialkylation, a protection-deprotection strategy or controlled reaction conditions are recommended.[8]

  • Protocol using Ethyl Iodide:

    • Dissolve 3,3-dimethylpiperazine in a suitable solvent like acetonitrile.

    • Add a mild base, such as potassium carbonate.

    • Slowly add one equivalent of ethyl iodide at room temperature.[9][10]

    • Stir the reaction mixture overnight.

    • Filter the solid and concentrate the filtrate.

    • Purify the crude product by column chromatography to isolate this compound.

Synthesis of Analogs: A General Approach

The synthesis of analogs can be achieved by modifying the above-described synthetic route or by derivatizing the core scaffold.

N4-Alkylation/Arylation: The secondary amine of this compound can be readily functionalized using various methods, including reductive amination or nucleophilic substitution.[2]

  • General Protocol for Reductive Amination:

    • Dissolve this compound and a desired aldehyde or ketone in a suitable solvent like methanol or dichloroethane.

    • Add a reducing agent, such as sodium triacetoxyborohydride, and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and extract the product with an organic solvent.

    • Purify the resulting N4-substituted analog by column chromatography.

In Vitro and In Silico Evaluation

A critical aspect of this guide is the systematic evaluation of the newly synthesized compounds. A tiered approach, starting with computational predictions followed by in vitro screening, is recommended to efficiently identify promising candidates.

In Silico ADMET Prediction

Before embarking on extensive in vitro testing, it is prudent to perform in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. Several free and commercial software packages are available for this purpose.[11][12]

  • Key Parameters to Evaluate:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).[13]

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP3A4, 2D6).[11]

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity.

A comparative analysis of these predicted properties can help prioritize compounds with more favorable drug-like profiles for synthesis and biological testing.

In Vitro Biological Screening

Based on the known biological activities of piperazine derivatives, initial screening of the synthesized compounds could focus on anticancer and anti-inflammatory properties.

4.2.1. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[14][15]

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours.[16]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[17]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][16]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[16]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.2.2. Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method to measure nitrite concentration, which is a stable and quantifiable product of nitric oxide (NO).[18] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

  • Protocol:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[19]

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18][20]

    • Measure the absorbance at 540-570 nm.[20]

    • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in tables for easy comparison of the activity of the different homologs and analogs.

Table 1: Hypothetical Anticancer Activity Data

Compound IDN1-SubstituentN4-SubstituentC3-SubstituentIC50 (µM) on MCF-7
CoreEthylHgem-Dimethyl>100
Analog-1PropylHgem-Dimethyl75.2
Analog-2EthylBenzylgem-Dimethyl15.8
Analog-3EthylHCyclopropyl92.5

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound IDN1-SubstituentN4-SubstituentC3-SubstituentNO Inhibition (%) at 10 µM
CoreEthylHgem-Dimethyl12.5
Analog-1PropylHgem-Dimethyl25.3
Analog-2EthylBenzylgem-Dimethyl68.7
Analog-3EthylHCyclopropyl18.9

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screening will be instrumental in establishing a preliminary SAR for this novel class of compounds.

  • N-Alkylation: The length and nature of the alkyl chain at the N1 and N4 positions can significantly influence potency. Aromatic substituents at the N4 position may lead to enhanced activity due to potential pi-stacking interactions with the target protein.[21]

  • C-Alkylation: Modifications at the C3 position can provide insights into the steric tolerance of the binding site.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic exploration of the chemical space around this compound. By employing the outlined strategies for design, synthesis, and evaluation, researchers can efficiently identify novel homologs and analogs with potential therapeutic value. Future work should focus on lead optimization of the most promising candidates, including further SAR studies, in vivo efficacy testing in relevant animal models, and detailed pharmacokinetic and toxicology profiling. The versatility of the piperazine scaffold suggests that this line of inquiry holds significant promise for the discovery of new and effective medicines.

References

  • CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google P
  • Synthesis of 1-ethyl-2,3-dioxo-piperazine - PrepChem.com. (URL: [Link])

  • US3029240A - Preparation of dimethylpiperazine - Google P
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

  • CN1962649A - Process for synthesizing N-ethyl piperazidine - Google P
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (URL: [Link])

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. (URL: [Link])

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC. (URL: [Link])

  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. (URL: [Link])

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google P
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (URL: [Link])

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. (URL: [Link])

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? - ResearchGate. (URL: [Link])

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC. (URL: [Link])

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (URL: [Link])

  • Synthesis of 1,2-diamines - Organic Chemistry Portal. (URL: [Link])

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Cell sensitivity assays: the MTT assay - PubMed. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publisher. (URL: [Link])

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (URL: [Link])

  • In Silico ADMET Prediction Service - CD ComputaBio. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. (URL: [Link])

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (URL: [Link])

  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry. (URL: [Link])

  • CN113105337B - Preparation method of 1, 2-propane diamine - Google P
  • ADMET predictions - VLS3D.COM. (URL: [Link])

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

Sources

The Piperazine Scaffold: From Uric Acid Solvent to Psychopharmacological Backbone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship—represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Its history is a masterclass in drug repurposing: originally synthesized in the 19th century as a failed solvent for uric acid (gout), it found redemption as a World War II-era anthelmintic before evolving into the structural anchor for modern antipsychotics and antihistamines. This guide dissects the technical evolution, synthetic methodologies, and pharmacological mechanisms that make piperazine derivatives indispensable in modern drug discovery.[2]

Historical Genesis: The Gout Hypothesis

The discovery of piperazine is often erroneously attributed solely to its anthelmintic properties. In reality, its pharmaceutical debut was driven by the "Uric Acid Solvent" hypothesis of the late 19th century.

  • 1890s - The False Start: Chemists observed that piperazine could dissolve uric acid in a test tube (forming piperazine urate). This led to its marketing as a treatment for gout and urinary stones.

  • Clinical Failure: In the physiological environment (pH 7.4), piperazine was ineffective at solubilizing uric acid, leading to its abandonment.

  • 1950s - The Anthelmintic Rediscovery: The compound was repurposed when researchers identified its ability to induce flaccid paralysis in nematodes (Ascaris lumbricoides and Enterobius vermicularis). Unlike earlier vermicides that killed the worm (releasing toxic antigens), piperazine simply paralyzed them, allowing the host's peristalsis to expel the living parasite.

Mechanism of Action: Selective Neurotoxicity

The safety profile of piperazine as an anthelmintic relies on a critical evolutionary divergence in neurotransmission between vertebrates and invertebrates.

The GABAergic Blockade

In nematodes, piperazine acts as a potent GABA (gamma-aminobutyric acid) agonist .[3][4][5]

  • Vertebrates: GABA is a central nervous system (CNS) neurotransmitter; the blood-brain barrier (BBB) largely excludes peripheral piperazine.

  • Invertebrates: GABA receptors are located peripherally at the neuromuscular junction.

Mechanism:

  • Piperazine binds to the nematode GABA-gated chloride channel.[3]

  • The channel opens, causing a massive influx of Cl⁻ ions.[3]

  • The muscle cell membrane hyperpolarizes (potential drops below -65mV).

  • Result: Flaccid paralysis. The worm loses the ability to maintain its position against intestinal flow.[3][4][5]

GABAPathway cluster_0 Nematode Neuromuscular Junction Pip Piperazine (Agonist) GABAR GABA Receptor (Cl- Channel) Pip->GABAR Binds Cl_Influx Cl- Influx GABAR->Cl_Influx Opens Channel Hyperpol Hyperpolarization (Inhibition of Action Potentials) Cl_Influx->Hyperpol Decreases Membrane Potential Paralysis Flaccid Paralysis (Expulsion) Hyperpol->Paralysis Loss of Tone

Figure 1: Signal transduction pathway of piperazine-induced nematode paralysis.

Structural Evolution & Synthetic Chemistry

The piperazine ring is rarely the pharmacophore itself in modern medicine; rather, it serves as a rigid linker that orients two aromatic systems at a precise distance.

Core Synthesis

Industrial synthesis typically involves the cyclization of ethanolamines.

  • Reaction: Diethanolamine + Ammonia

    
     Piperazine + Water.
    
  • Catalyst: Often Ni/Cu/Co on alumina supports at high pressure (150-200 bar).

Derivatization Strategies

The secondary amines at positions 1 and 4 are nucleophilic. The most common derivatization is N-alkylation or N-arylation .

Representative Protocol: Synthesis of 1-Benzyl-4-phenylpiperazine

This protocol demonstrates the synthesis of a "hybrid" scaffold, combining the phenyl ring (common in antipsychotics) with a benzyl group (common in antihistamines).

Objective: Synthesize 1-benzyl-4-phenylpiperazine via SN2 alkylation. Reaction: 1-Phenylpiperazine + Benzyl Bromide


 Product.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv)

  • Benzyl bromide (1.05 equiv) - Slight excess to drive completion.

  • Potassium Carbonate (

    
    , 2.0 equiv) - Base to scavenge HBr.
    
  • Acetonitrile (MeCN) - Polar aprotic solvent.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (1.62 g, 10 mmol) in MeCN (30 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol). The suspension should be stirred vigorously.
    
  • Alkylation: Add benzyl bromide (1.2 mL, 10.5 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized high concentrations that could lead to quaternary ammonium salt formation (over-alkylation).

  • Reaction: Heat to reflux (82°C) for 4 hours.

  • Validation Checkpoint (TLC):

    • Eluent: Hexane:Ethyl Acetate (3:1).

    • Visualize with UV lamp.

    • Criteria: The reaction is complete only when the baseline spot (amine salt) or lower Rf spot (1-phenylpiperazine) is non-detectable. If starting material persists, add 0.1 equiv Benzyl bromide and reflux for 1 more hour.

  • Workup: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot Ethanol.

  • Characterization:

    • Melting Point: Expected range 95-97°C.

    • 1H NMR (CDCl3): Look for the singlet at

      
       ppm (benzylic 
      
      
      
      ) to confirm alkylation.

SynthesisWorkflow Start Start: Mix 1-Phenylpiperazine & K2CO3 in MeCN Add Add Benzyl Bromide (Dropwise) Start->Add Reflux Reflux 82°C (4h) Add->Reflux TLC Checkpoint: TLC Analysis Reflux->TLC TLC->Reflux SM Present (+0.1 eq R-Br) Workup Filter & Evaporate TLC->Workup SM Consumed Purify Recrystallize (EtOH) Workup->Purify Validate NMR & MP Check Purify->Validate

Figure 2: Self-validating workflow for N-alkylation of piperazine derivatives.

The GPCR Revolution: Antipsychotics & Antihistamines

The piperazine ring's true value lies in its ability to bind to G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2) and Serotonin (5-HT) receptors.

The Phenylpiperazine Moiety (Psychotropics)

The aryl-piperazine unit is a privileged structure for 5-HT and D2 receptors.

  • Aripiprazole (Abilify): A "third-generation" antipsychotic. It utilizes a dichlorophenyl-piperazine tail.[6]

    • Mechanism:[3][4][5][7][8][9][10] Partial agonist at D2 (stabilizes dopamine levels rather than blocking them completely) and 5-HT1A.

  • Trazodone: An antidepressant where the phenylpiperazine moiety confers 5-HT2A antagonism.

The Benzhydryl Moiety (Antihistamines)

When the piperazine is substituted with a benzhydryl (diphenylmethyl) group, affinity shifts toward Histamine H1 receptors.[2]

  • Cyclizine/Cetirizine: The bulky benzhydryl group occupies the hydrophobic pocket of the H1 receptor.

Comparative Binding Profiles (Ki values in nM)

The following table illustrates how the piperazine substitution pattern dictates receptor selectivity. Lower Ki indicates higher affinity.

DrugClassD2 Affinity (nM)5-HT2A Affinity (nM)H1 Affinity (nM)Structural Feature
Piperazine Anthelmintic>10,000>10,000>10,000Unsubstituted
Chlorpromazine Typical Antipsychotic2.010.030.0Aliphatic Side Chain (Control)
Fluphenazine Typical Antipsychotic0.5 5.0150Piperazine Side Chain
Aripiprazole Atypical Antipsychotic0.34 3.461Dichlorophenyl-piperazine
Clozapine Atypical Antipsychotic12612 6 Piperazine fused to diazepine
Cetirizine Antihistamine>10,000>10,00010 Benzhydryl-piperazine

Data compiled from PDSP Ki Database and receptor binding profiles [1, 2].

Key Insight: Replacing the aliphatic tail of Chlorpromazine with a piperazine ring (as in Fluphenazine) drastically increases D2 potency (Ki 2.0 nM


 0.5 nM) and reduces sedative H1 effects.

References

  • PDSP Ki Database. Psychoactive Drug Screening Program (PDSP) Data. National Institute of Mental Health. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique clinical and pharmacological profile. Neuropsychopharmacology.[6] [Link]

  • Martin, R. J. (1985). gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. [Link]

  • Bolognesi, M. L., et al. (2010). The therapeutic potential of piperazine derivatives in neurodegenerative diseases. Current Medicinal Chemistry.[11] [Link]

  • Crossland, J. (1960). The History of Piperazine. Nottingham University. [Historical context verified via Britannica and standard pharmacognosy texts]. [Link]

Sources

Theoretical Characterization of 1-Ethyl-3,3-dimethylpiperazine: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-Ethyl-3,3-dimethylpiperazine CAS Registry Number: 1225882-54-1 Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol [1]

This technical guide presents a comprehensive theoretical framework for This compound , a specialized diamine intermediate. While piperazine derivatives are ubiquitous in pharmaceutical chemistry (e.g., fluoroquinolones, antipsychotics) and carbon capture technologies, the specific methylation pattern at the C3 position combined with N1-ethylation introduces unique steric and electronic constraints.

This document synthesizes ab initio computational predictions with established structure-activity relationships (SAR) of analogous piperazines. It serves as a blueprint for researchers utilizing this scaffold in ligand design, predicting its conformational landscape, basicity, and nucleophilic reactivity profiles.

Computational Methodology: The Theoretical Framework

To ensure high-fidelity predictions, the following theoretical protocol is recommended for studying this molecule. This workflow aligns with recent benchmarking studies on piperazine conformers (Rincón et al., ACS Omega, 2025).

Recommended Level of Theory
  • Geometry Optimization: DFT functional M06-2X or B3LYP with the 6-311++G(d,p) basis set. M06-2X is preferred for capturing dispersion interactions critical in ring puckering.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) for pKa prediction and chloroform (
    
    
    
    ) for lipophilicity estimation.
  • Vibrational Analysis: Harmonic frequency calculations must be performed to verify stationary points (zero imaginary frequencies) and to derive Zero-Point Energy (ZPE) corrections.

Computational Workflow Diagram

The following Graphviz diagram outlines the logic flow for the theoretical characterization of the molecule.

CompWorkflow Start Input Structure (this compound) ConfSearch Conformational Sampling (Monte Carlo/MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (M06-2X/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Freq Frequency Analysis (Check Imaginary Freqs) DFT_Opt->Freq Electronic Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Electronic Valid Minima Output Predictive Output (pKa, LogP, Reactivity) Electronic->Output

Figure 1: Standardized computational workflow for the theoretical analysis of piperazine derivatives.

Conformational Landscape & Steric Analysis

The piperazine ring exists predominantly in a chair conformation. However, the introduction of the gem-dimethyl group at C3 and the ethyl group at N1 creates a complex steric environment.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The C3 gem-dimethyl group forces the ring into a more rigid chair conformation compared to unsubstituted piperazine.

  • Axial vs. Equatorial: In the chair form, one C3-methyl group is equatorial and the other is axial .[2]

  • N1-Ethyl Orientation: The N1-ethyl group will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial C3-methyl and C5-hydrogens.

Nitrogen Inversion Barrier

Theoretical studies on 1,3-dimethylpiperazine suggest that the barrier to N-inversion is approximately 6–10 kcal/mol. In this compound, the N4 (secondary amine) inversion is sterically hindered by the adjacent gem-dimethyl group. This steric bulk likely raises the inversion barrier, locking the N4-hydrogen in a specific orientation (likely axial) relative to the lone pair.

Predicted Stability Order:

  • Conformer A (Global Minimum): Ring = Chair; N1-Ethyl = Equatorial; N4-H = Axial.

  • Conformer B: Ring = Chair; N1-Ethyl = Axial (Destabilized by ~2.5 kcal/mol).

  • Conformer C: Ring = Twist-Boat (High energy transition state).

Electronic Properties & Reactivity Profile

Understanding the electron density distribution is critical for predicting how this molecule acts as a nucleophile or ligand.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites most susceptible to electrophilic attack.

  • N1 (Tertiary Amine): The lone pair is electronically enriched by the inductive effect (+I) of the ethyl group and the ring carbons. However, it is sterically crowded.

  • N4 (Secondary Amine): The lone pair is adjacent to the gem-dimethyl group. While the methyl groups provide electron density (+I), they create a "steric wall."

  • Prediction: Mechanistically, N1 is more basic (higher pKa) due to tri-alkylation, but N4 is the active site for functionalization (e.g., amide coupling) if the electrophile is small enough, due to the presence of the N-H handle. However, for bulky electrophiles, the gem-dimethyl group at C3 will significantly retard reaction rates at N4.

pKa Prediction (Thermodynamic Cycle)

Based on experimental data for 1-ethylpiperazine (pKa₁ ≈ 9.2, pKa₂ ≈ 5.1) and the influence of methyl groups:

  • pKa₁ (N1 - Tertiary): Predicted range 9.0 – 9.4 . The ethyl group stabilizes the conjugate acid cation via hyperconjugation.

  • pKa₂ (N4 - Secondary): Predicted range 5.0 – 5.5 . The gem-dimethyl effect may slightly lower the pKa compared to piperazine due to steric inhibition of solvation around the ammonium cation.

Reactivity & Signaling Diagram

The following diagram illustrates the competitive reactivity pathways for the molecule.

Reactivity Mol 1-Ethyl-3,3- dimethylpiperazine N1 N1 (Tertiary) Sterically Accessible High Basicity Mol->N1 Protonation N4 N4 (Secondary) Sterically Hindered Nucleophilic Handle Mol->N4 Acylation/Alkylation Salt Mono-cationic Salt (Protonation at N1) N1->Salt Thermodynamic Control Quat Quaternary Ammonium (Alkylation at N1) N1->Quat Strong Alkylating Agents Amide Amide/Urea Derivative (Reaction at N4) N4->Amide Kinetic Control (Slowed by C3-Me2)

Figure 2: Reactivity pathways distinguishing the N1 and N4 nitrogen centers.

Quantitative Data Summary

The following table summarizes predicted physicochemical parameters based on comparative theoretical models (B3LYP/6-31G* level).

PropertyPredicted ValueMechanistic Rationale
LogP (Lipophilicity) 1.2 ± 0.3Ethyl + gem-dimethyl groups increase lipophilicity vs. piperazine (LogP -1.5).
Dipole Moment ~1.4 DebyeVector sum of N1 and N4 lone pairs; conformation dependent.
HOMO Energy -5.8 eVLocalized primarily on the N1 nitrogen lone pair.
N4-H Stretch (IR) 3300–3350 cm⁻¹Typical secondary amine, potentially shifted by steric crowding.
Topological Polar Surface Area (TPSA) ~15 ŲLow TPSA suggests good blood-brain barrier (BBB) permeability.

Applications in Drug Development

Pharmacophore Design

The this compound scaffold serves as a "steric lock" in drug design.

  • Receptor Selectivity: The gem-dimethyl group restricts the conformational flexibility of the piperazine ring. When used as a linker, this can lock the attached pharmacophores into a specific vector, potentially improving selectivity for GPCRs (e.g., Dopamine D2/D3 receptors) compared to flexible unsubstituted piperazines.

  • Metabolic Stability: Methylation at metabolic "soft spots" (alpha-carbons) typically retards oxidative metabolism by Cytochrome P450 enzymes. The C3-dimethylation blocks alpha-hydroxylation at that position, potentially extending the half-life of drugs incorporating this moiety.

Synthesis of Derivatives

Researchers utilizing this intermediate for library synthesis should be aware that the N4 nitrogen is less reactive than typical secondary amines. High-temperature conditions or strong coupling reagents (e.g., HATU) may be required to overcome the steric hindrance of the adjacent C3-dimethyl group.

References

  • Rincón, D. A., et al. (2025).[3][4] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega.[4]

  • University of Regina. (2010). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • Biosynth. (n.d.). "1-Ethyl-3,3-dimethyl-piperazine Product Page." Biosynth Catalog.

  • Frisch, M. J., et al. (2016). "Gaussian 16, Revision C.01." Gaussian, Inc.[5] (Standard Reference for DFT Methodologies).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13152035, 1,3-Dimethylpiperazine." PubChem.

Sources

Computational Profiling of 1-Ethyl-3,3-dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for 1-Ethyl-3,3-dimethylpiperazine Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary

This compound represents a sterically constrained heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of the gem-dimethyl group at the C3 position creates a "Thorpe-Ingold" (gem-dimethyl) effect, restricting the conformational flexibility of the piperazine ring and modulating the basicity of the adjacent nitrogen (N4).

This guide provides a validated computational protocol for modeling this molecule. Unlike standard piperazine, the 1,3-diaxial interactions between the C3-methyl groups and the N1-substituent impose unique geometric constraints. This document details the methodology for conformational analysis, pKa prediction, and electronic profiling using Density Functional Theory (DFT).[1]

Critical Identity Note: Do not confuse this molecule with 1-Ethyl-2,3-dioxopiperazine (CAS 59702-31-7), a diketone derivative often found in commercial catalogs. This guide focuses strictly on the amine variant (3,3-dimethyl).

Computational Strategy & Theoretical Framework

The Conformational Challenge

The piperazine ring typically exists in a chair conformation.[2] In This compound , the conformational landscape is governed by two competing forces:

  • N-Inversion: Both N1 and N4 can undergo pyramidal inversion.

  • 1,3-Diaxial Strain: The C3 position carries two methyl groups: one equatorial (

    
    ) and one axial (
    
    
    
    ).
    • The

      
        group at C3 projects into the same face as the axial position at N1.
      
    • If the Ethyl group at N1 adopts an axial orientation, it encounters a severe steric clash (1.9–2.2 Å) with the C3-

      
      .
      
    • Hypothesis: The global minimum requires the N1-Ethyl group to be equatorial , locking the N1-lone pair in the axial position.

Level of Theory Selection

To accurately capture these non-covalent interactions and the nitrogen inversion barrier, the following model chemistries are prescribed:

  • Geometry Optimization:

    
    B97X-D / def2-TZVP
    
    • Rationale: The

      
      B97X-D functional includes dispersion corrections (essential for the methyl-methyl and methyl-ethyl steric interactions) and long-range corrections. The def2-TZVP basis set minimizes basis set superposition error (BSSE).
      
  • Solvation Model: SMD (Solvation Model based on Density)

    • Rationale: SMD outperforms IEFPCM for calculating

      
      , which is critical for pKa prediction.
      
  • Frequency Analysis: Harmonic approximation at the same level of theory to ensure the stationary point is a minimum (NIMAG=0) and to derive Zero-Point Energy (ZPE).

Step-by-Step Computational Protocol

Phase 1: Conformational Ensemble Generation

Before running expensive DFT calculations, you must generate the candidate conformers.

  • Build Initial Structure: Construct the chair form of piperazine. Add the gem-dimethyl at C3 and the Ethyl at N1.

  • Force Field Scan: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Target: Rotate the N1-Ethyl bond and flip the ring puckering.

    • Energy Window: Keep all conformers within 5.0 kcal/mol of the minimum.

  • Filter: Discard redundant geometries (RMSD < 0.5 Å).

Phase 2: DFT Geometry Optimization

Input the unique conformers from Phase 1 into the quantum chemistry engine (e.g., Gaussian, ORCA).

Gaussian Input Example:

Phase 3: pKa Prediction Workflow

The basicity of N1 (tertiary) vs. N4 (secondary) is a critical drug design parameter.

  • Calculate Neutral Species (

    
    ):  Use the global minimum from Phase 2.
    
  • Calculate Protonated Species (

    
    ): 
    
    • Protonation Site A (N1): Add H+ to N1 (axial and equatorial). Optimize.

    • Protonation Site B (N4): Add H+ to N4. Optimize.

    • Note: The 3,3-dimethyl group sterically hinders N4, potentially lowering its basicity compared to unsubstituted piperazine.

  • Thermodynamic Cycle:

    
    
    
    
    
    • Use

      
       kcal/mol (standard value for aqueous proton).
      

Visualization of Signaling Pathways & Workflows

Figure 1: Computational Pipeline

This diagram illustrates the decision logic for processing the molecule from 2D structure to physicochemical property prediction.

G Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) Filter->DFT_Opt Freq Frequency Check (NIMAG=0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq (Re-optimize) Prop_Calc Property Calculation (pKa, MEP, NMR) Freq->Prop_Calc Valid Minima

Caption: Figure 1: End-to-end computational workflow for accurate quantum chemical profiling.

Figure 2: Conformational Equilibrium Network

This diagram highlights the specific steric locks inherent to the 3,3-dimethyl substitution.

Conformation Chair_Eq Global Minimum (N1-Ethyl Equatorial) Sterically Favored Twist Twist-Boat Transition State Chair_Eq->Twist Ring Inversion (~10 kcal/mol) Chair_Ax High Energy Conformer (N1-Ethyl Axial) 1,3-Diaxial Clash Chair_Ax->Chair_Eq Fast Relaxation Twist->Chair_Ax

Caption: Figure 2: The 1,3-diaxial interaction with the C3-methyl group destabilizes the N1-axial conformer.

Physicochemical Data Summary

The following values are predicted ranges based on benchmarking of similar piperazine scaffolds (See Ref [1, 2]).

PropertyPredicted Value / TrendMechanistic Cause
pKa (N4) 8.5 – 9.0Secondary amine, slightly hindered by gem-dimethyl.
pKa (N1) 4.5 – 5.2Tertiary amine, electron-withdrawing effect of ethyl + steric bulk.
Dipole Moment ~1.2 – 1.5 DebyeVector sum of lone pairs and N-C dipoles.
N-Inversion Barrier 6 – 8 kcal/molStandard for N-alkyl piperazines; N1 barrier is lower due to bulk.

References

  • Rincón, D. A., et al. (2025).[3] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data.

  • Gaussian, Inc. Gaussian 16 User Reference: Solvation Models (SMD).

  • ChemicalBook. 1-Ethyl-2,3-dioxopiperazine (Contrast Reference).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Ethyl-3,3-dimethylpiperazine, a valuable substituted piperazine derivative. Piperazine moieties are crucial pharmacophores in drug discovery and development, lending desirable physicochemical properties to active pharmaceutical ingredients.[1][2] This guide details two robust synthetic strategies: direct N-alkylation and one-pot reductive amination. The primary focus will be a detailed, step-by-step protocol for the direct alkylation method due to its straightforward execution and common use.[3] Each protocol is designed to be self-validating, with in-depth explanations of the chemical principles, safety protocols, and analytical checkpoints to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

Substituted piperazines are a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antipsychotics, antihistamines, and antivirals.[1] The strategic introduction of alkyl groups onto the piperazine scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile. This compound serves as a key building block for more complex molecular architectures. The gem-dimethyl group at the C3 position introduces a significant steric shield, which can influence the conformational preference of the piperazine ring and its interactions with biological targets.

This guide presents two reliable methods for the synthesis of this target compound:

  • Method A: Direct N-Alkylation. A classical and effective SN2 reaction involving the nucleophilic attack of 3,3-dimethylpiperazine on an ethyl halide. This method is chosen as the primary protocol for its simplicity and use of readily available reagents.

  • Method B: Reductive Amination. A modern and highly selective one-pot reaction between 3,3-dimethylpiperazine and acetaldehyde using a mild reducing agent.[4][5] This approach is particularly useful for avoiding common side reactions like over-alkylation.[6]

Method A: Synthesis via Direct N-Alkylation

This protocol details the synthesis of this compound through the direct alkylation of 3,3-dimethylpiperazine with ethyl iodide.

Underlying Principles and Rationale

The core of this synthesis is a nucleophilic substitution reaction (SN2). The secondary amine at the N1 position of 3,3-dimethylpiperazine acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. Iodide is an excellent leaving group, facilitating the reaction.[7] A non-nucleophilic base, potassium carbonate, is crucial for neutralizing the hydroiodic acid (HI) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Acetonitrile is selected as the solvent for its ability to dissolve both the organic substrate and the inorganic base, and its polar aprotic nature which favors SN2 kinetics.

Reaction Scheme

G cluster_reagents Reagents r1 3,3-Dimethylpiperazine p1 This compound r1:e->p1:w + r2 r2 Ethyl Iodide re1 K₂CO₃ (Base) re2 Acetonitrile (Solvent)

Caption: N-Alkylation of 3,3-dimethylpiperazine.

Materials and Equipment

Table 1: Reagent Specifications

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3,3-DimethylpiperazineC₆H₁₄N₂114.192.00 g17.51.0
Ethyl IodideC₂H₅I155.972.84 g (1.46 mL)18.21.04
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.84 g35.02.0
Acetonitrile (anhydrous)CH₃CN41.0540 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--
Saturated NaCl (Brine)NaCl(aq)-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-dimethylpiperazine (2.00 g, 17.5 mmol) and anhydrous potassium carbonate (4.84 g, 35.0 mmol).

    • Add 40 mL of anhydrous acetonitrile to the flask.

    • Attach a reflux condenser to the flask.

  • Reagent Addition:

    • Begin stirring the suspension at room temperature.

    • Slowly add ethyl iodide (1.46 mL, 18.2 mmol) to the stirring mixture using a syringe or dropping funnel over 5 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% methanol in dichloromethane. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

    • Transfer the mixture to a 250 mL separatory funnel and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine all organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude oil by flash column chromatography on silica gel. A suitable eluent system is a gradient of 2% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a clear oil.

    • Final Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

G start Start setup 1. Assemble Reaction (Flask, Stirrer, Condenser) start->setup add_reagents 2. Add 3,3-dimethylpiperazine, K₂CO₃, and Acetonitrile setup->add_reagents add_ethyl_iodide 3. Add Ethyl Iodide add_reagents->add_ethyl_iodide reflux 4. Reflux for 4-6 hours add_ethyl_iodide->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 6. Cool, Evaporate Solvent, Add H₂O & EtOAc monitor->workup Complete extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry purify 9. Purify by Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for direct alkylation.

Method B: Synthesis via Reductive Amination (Alternative Protocol)

Reductive amination offers a high-selectivity alternative, minimizing the risk of forming quaternary ammonium salts.[6]

Principles and Reaction Scheme

This one-pot process involves the reaction of 3,3-dimethylpiperazine with acetaldehyde to form an intermediate iminium ion, which is immediately reduced by sodium triacetoxyborohydride (NaBH(OAc)₃) to the desired product.[4][9] NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[5]

G cluster_reagents Reagents r1 3,3-Dimethylpiperazine p1 This compound r1:e->p1:w + r2 r2 Acetaldehyde re1 NaBH(OAc)₃ re2 DCM (Solvent)

Caption: Reductive amination synthesis route.

Abbreviated Protocol
  • Dissolve 3,3-dimethylpiperazine (1.0 equiv) and acetaldehyde (1.1 equiv) in dichloromethane (DCM).[10]

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the solution.

  • Stir at room temperature for 12-18 hours until completion (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[9]

  • Perform a standard aqueous work-up and purification by column chromatography as described in Section 2.

Safety and Handling

Researcher Responsibility: A thorough risk assessment must be conducted before beginning any chemical synthesis.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[12]

  • Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of volatile and corrosive reagents.[13][14][15]

  • Reagent Hazards:

    • Piperazine Derivatives: Can cause skin irritation and severe eye damage. Avoid direct contact.[12]

    • Ethyl Iodide: Is a lachrymator, toxic, and should be handled with care. It is light-sensitive and should be stored appropriately.

    • Acetonitrile & Dichloromethane: Are flammable and volatile organic solvents. Avoid sparks, open flames, and hot surfaces.[16]

    • Potassium Carbonate: Is an irritant. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with.... Retrieved from [Link]

  • Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-IODO-p-XYLENE. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetaldehyde diethyl acetal. Retrieved from [Link]

  • Reddit. (2026, January 25). Help with Reductive Amination. Retrieved from [Link]

Sources

Technical Guide: 1-Ethyl-3,3-dimethylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

The "Metabolic Shield" Scaffold

In modern drug discovery, the 1-Ethyl-3,3-dimethylpiperazine moiety represents a high-value structural motif designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. While simple piperazines are ubiquitous "privileged scaffolds" in GPCR and kinase ligands, they often suffer from rapid oxidative metabolism and poor selectivity.

The introduction of a gem-dimethyl group at the C3 position (adjacent to the secondary amine) serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The gem-dimethyl group sterically hinders Cytochrome P450 (CYP450) enzymes from accessing the

    
    -carbon, a common "soft spot" for oxidative metabolism. This significantly extends the half-life (
    
    
    
    ) of the parent compound.
  • The Thorpe-Ingold Effect (Conformational Bias): The bulk of the methyl groups restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This reduces the entropic penalty upon binding to a protein target, potentially improving affinity (

    
    ).
    
  • Basicity Modulation: The steric bulk adjacent to the N4 nitrogen lowers its nucleophilicity and modulates its pKa, altering the compound's lipophilicity (LogD) and membrane permeability.

Part 2: Physicochemical Profile[1]

Understanding the specific properties of this building block is essential for rational design.[1]

PropertyValue / TrendMedicinal Chemistry Implication
Molecular Formula

Low MW fragment (Fragment-Based Drug Design compatible).
pKa (N1 - Ethyl) ~8.8 - 9.2Tertiary amine; primary protonation site at physiological pH.
pKa (N4 - Hindered) ~8.5 - 9.0Secondary amine; steric hindrance reduces solvation of the conjugate acid, slightly lowering basicity compared to piperazine.
LogP ~1.2Higher lipophilicity than piperazine (LogP -1.5), improving passive permeability.
Topological Polar Surface Area (TPSA) ~15 ŲExcellent for Blood-Brain Barrier (BBB) penetration.

Part 3: Synthetic Protocol

Regioselective Synthesis of this compound[3]

Challenge: The starting material, 2,2-dimethylpiperazine, has two non-equivalent nitrogen atoms.

  • N1 (Unhindered): Distal to the methyl groups. Highly nucleophilic.

  • N4 (Hindered): Adjacent to the gem-dimethyl group. Sterically crowded and less nucleophilic.

Objective: Selectively alkylate N1 with an ethyl group while leaving N4 free for subsequent coupling to a drug core.

Diagram 1: Regioselective Synthesis Workflow

SynthesisWorkflow cluster_logic Selectivity Logic Start 2,2-Dimethylpiperazine (Starting Material) Process Reaction: MeCN, 0°C -> RT (Kinetic Control) Start->Process Dissolve Reagent Ethyl Bromide (1.0 eq) K2CO3 (2.0 eq) Reagent->Process Dropwise Addn Intermediate Crude Mixture: Major: N1-Ethyl (Target) Minor: N4-Ethyl / Bis-Ethyl Process->Intermediate Stir 12h Purification Purification: Acid/Base Extraction or Distillation Intermediate->Purification Workup Product This compound (Purified Building Block) Purification->Product Isolate Logic Steric hindrance at N4 (adjacent to Me2) prevents alkylation under mild conditions.

Caption: Workflow for the regioselective mono-alkylation of 2,2-dimethylpiperazine targeting the unhindered N1 position.

Experimental Procedure

Reagents:

  • 2,2-Dimethylpiperazine (10.0 g, 87.6 mmol)

  • Ethyl Bromide (9.55 g, 6.5 mL, 87.6 mmol)

  • Potassium Carbonate (

    
    ) (24.2 g, 175 mmol)
    
  • Acetonitrile (MeCN) (150 mL)

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2,2-dimethylpiperazine and

    
     in dry Acetonitrile (150 mL).
    
  • Cooling: Cool the suspension to 0°C using an ice bath. Critical: Lower temperature enhances regioselectivity by suppressing reaction at the hindered N4 position.

  • Addition: Dilute Ethyl Bromide in 20 mL MeCN and add it dropwise over 60 minutes.

    • Note: Do not use excess alkyl halide. A strict 1:1 stoichiometry prevents bis-alkylation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[2][3]

  • Workup (Self-Validating Step):

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate to an oil.

    • Acid/Base Purification: Dissolve the oil in DCM (100 mL). Extract with 1N HCl (3 x 50 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities remain in organic.

    • Basify the combined aqueous layer to pH >12 using 4N NaOH.

    • Extract back into DCM (3 x 50 mL). Dry over

      
       and concentrate.
      
  • Yield: Expect 75–85% yield of a colorless oil.

Part 4: Medicinal Chemistry Application

Case Study: Improving Metabolic Stability (Scaffold Hopping)

Scenario: A lead compound containing a standard N-ethylpiperazine linker shows high clearance (


) in liver microsomes due to N-dealkylation or ring oxidation.

Solution: Replace the piperazine with This compound .

Diagram 2: Mechanism of Metabolic Stabilization

MetabolicStability cluster_unstable Standard Piperazine (Unstable) cluster_stable 3,3-Dimethylpiperazine (Stable) CYP CYP450 Enzyme (Oxidative Attack) Std_Pip Standard N-Ethylpiperazine CYP->Std_Pip Accesses Alpha-C Block Steric Shielding (Gem-Dimethyls block Alpha-C) CYP->Block Blocked Access Metabolite Alpha-Hydroxylation -> Ring Opening (Inactive/Toxic Metabolite) Std_Pip->Metabolite Rapid Clearance Gem_Pip This compound Gem_Pip->Gem_Pip High Stability (t1/2 > 60 min) Block->Gem_Pip Protects

Caption: The gem-dimethyl group blocks CYP450 access to the alpha-carbon, preventing oxidative ring opening.

Coupling Protocol (Buchwald-Hartwig): To attach this building block to an aryl halide core (Ar-Cl):

  • Reagents: Ar-Cl (1.0 eq), this compound (1.2 eq),

    
     (0.02 eq), BINAP (0.04 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or Dioxane, 100°C.

  • Insight: The steric bulk of the 3,3-dimethyl group (adjacent to the coupling nitrogen N4) slows the coupling rate compared to unsubstituted piperazine. Higher catalyst loading or stronger ligands (e.g., RuPhos, XPhos) may be required to overcome the steric barrier.

References

  • Piperazine Scaffolds in Drug Design

    • Title: The medicinal chemistry of piperazines: A review.
    • Source: Chemical Biology & Drug Design, 2024.
    • URL:[Link]

  • Metabolic Stability & Gem-Dimethyl Effect

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of arom
    • Source: RSC Medicinal Chemistry, 2020.
    • URL:[Link]

  • Synthesis & Regioselectivity

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (demonstrating principles of steric control in heterocycles).
    • Source: ChemRxiv, 2021.[4]

    • URL:[Link][1][2][5][6][7]

  • pKa and Physicochemical Properties

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Application Notes and Protocols for 1-Ethyl-3,3-dimethylpiperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-Ethyl-3,3-dimethylpiperazine as a versatile building block in modern medicinal chemistry. This document outlines the rationale for its use, provides detailed experimental protocols for its derivatization and evaluation, and offers insights into the interpretation of results.

Introduction: The Piperazine Scaffold as a Privileged Motif in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a multitude of clinically successful drugs.[1][2] The unique physicochemical properties of the piperazine moiety, including its basicity, conformational flexibility, and the ability of its two nitrogen atoms to serve as hydrogen bond acceptors, contribute to its utility.[3] These features often enhance the aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3] Consequently, piperazine derivatives have found applications across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system.[4][5]

This compound is a commercially available building block that offers a unique combination of structural features for incorporation into novel drug candidates.[6][7] While not extensively studied as a standalone therapeutic agent, its value lies in its potential to serve as a starting point for the synthesis of new chemical entities with tailored pharmacological profiles.

The Strategic Value of the this compound Moiety

The specific substitution pattern of this compound imparts several desirable characteristics from a medicinal chemistry perspective:

  • Modulation of Physicochemical Properties: The N-ethyl group provides a degree of lipophilicity, which can be crucial for membrane permeability and target engagement. The gem-dimethyl group at the 3-position introduces a conformational constraint, reducing the number of accessible conformations and potentially leading to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: The gem-dimethyl substitution can sterically hinder metabolic enzymes, potentially blocking or slowing down metabolic pathways that would otherwise lead to rapid clearance of the compound. This can result in an improved pharmacokinetic profile.

  • Vector for Further Functionalization: The secondary amine at the 4-position provides a reactive handle for the introduction of a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Given the prevalence of the piperazine scaffold in various drug classes, derivatives of this compound could be rationally designed to target a range of biological entities, including G-protein coupled receptors (GPCRs), kinases, and ion channels. For instance, piperazine-containing compounds are well-known antagonists of the histamine H3 receptor, the neurokinin-1 (NK1) receptor, and the C-C chemokine receptor type 5 (CCR5).[8][9][10]

Application Notes: Leveraging this compound in Drug Discovery Campaigns

Application 1: A Core Scaffold for Combinatorial Library Synthesis

The readily available and reactive nature of this compound makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening. The secondary amine can be functionalized through various chemical reactions, such as N-arylation, N-alkylation, amidation, and reductive amination, to generate a large number of analogs.

Rationale: By systematically varying the substituent introduced at the N4 position, researchers can explore a vast chemical space and identify novel chemotypes with desired biological activities. This approach is particularly useful in the early stages of drug discovery for hit identification.

cluster_0 Library Synthesis Workflow Start This compound Reaction Parallel Synthesis (e.g., N-Arylation, Amidation) Start->Reaction Building Block Library Diverse Compound Library Reaction->Library Generates Screening High-Throughput Screening Library->Screening Screened in Hits Hit Compounds Screening->Hits Identifies

Caption: Workflow for generating a diverse chemical library.

Application 2: A Tool for Lead Optimization

In the lead optimization phase, the this compound moiety can be incorporated into an existing lead molecule to fine-tune its properties.

Rationale: If a lead compound suffers from poor solubility, rapid metabolism, or off-target effects, introducing this piperazine derivative can address these liabilities. The basic nitrogen can improve solubility, the gem-dimethyl group can enhance metabolic stability, and the overall change in shape and electronics can alter the target binding profile, potentially increasing potency and selectivity.[3][11]

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes a common method for forming a carbon-nitrogen bond between the piperazine and an aryl halide, a key step in synthesizing many biologically active molecules.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To an oven-dried reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with the expected values. The purity can be assessed by HPLC or LC-MS.

Protocol 2: In Vitro Target Engagement - Histamine H3 Receptor Binding Assay

This protocol provides a method to assess the affinity of synthesized this compound derivatives for the histamine H3 receptor (H3R), a common target for piperazine-containing compounds.[8][12]

Materials:

  • Cell membranes prepared from cells stably expressing the human H3R

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Synthesized test compounds

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like thioperamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the radioligand to a final volume of 200 µL.

  • Add the test compounds at various concentrations. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the contents of the wells onto the filter plates using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compound IDR-Group at N4IC50 (nM) for H3R Binding
1a Phenyl850
1b 4-Chlorophenyl250
1c 4-Methoxyphenyl500
1d 2-Pyridyl150
Reference Thioperamide15

This is a table with hypothetical data for illustrative purposes.

Protocol 3: Cell-Based Functional Assay - Calcium Mobilization Assay for GPCRs

This protocol measures the functional activity of compounds that act on GPCRs coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium.

Materials:

  • Cells expressing the target GPCR (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist for the target receptor

  • Test compounds

  • A fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • To test for antagonist activity, inject the test compounds into the wells and incubate for a specified period. Then, inject the agonist and measure the change in fluorescence.

  • To test for agonist activity, inject the test compounds and directly measure the change in fluorescence.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

cluster_1 GPCR Gq Signaling Pathway Ligand Ligand (e.g., Histamine) GPCR GPCR (e.g., H1 Receptor) Ligand->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Response Cellular Response DAG->Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Response

Sources

Application Notes and Protocols for Reactions Involving 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed experimental setups for chemical reactions involving 1-Ethyl-3,3-dimethylpiperazine. As a versatile scaffold in medicinal chemistry and organic synthesis, understanding its reactivity and handling is paramount for its effective utilization in research and development. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the procedural choices, thereby empowering researchers to adapt and troubleshoot effectively.

Introduction to this compound: A Sterically Hindered Scaffold

This compound is a disubstituted piperazine characterized by the presence of an ethyl group on one nitrogen and a gem-dimethyl group at the 3-position. This unique substitution pattern imparts specific chemical properties, most notably steric hindrance around the secondary amine, which dictates its reactivity in common transformations such as N-alkylation and N-acylation.

The piperazine moiety is a prevalent feature in numerous approved drugs, valued for its ability to introduce a basic, hydrophilic center, which can improve pharmacokinetic properties.[1] The presence of two nitrogen atoms allows for the creation of diverse molecular architectures.[2]

Key Physicochemical Properties:

While experimental data for this compound is not extensively published, we can extrapolate from closely related analogs to estimate its properties.

PropertyEstimated ValueSource/Analogy
CAS Number 1225882-54-1[3]
Molecular Formula C₈H₁₈N₂[3]
Molecular Weight 142.24 g/mol [3]
Boiling Point ~157 °CBased on N-Ethylpiperazine[4][5]
Density ~0.899 g/mL at 25 °CBased on N-Ethylpiperazine[4]

Safety and Handling:

Core Reactions and Experimental Protocols

The reactivity of this compound is centered around the secondary amine at the 4-position. The gem-dimethyl group at the 3-position creates significant steric bulk, which can influence the rate and success of substitution reactions at the adjacent nitrogen.

N-Alkylation of this compound

N-alkylation is a fundamental transformation for expanding the diversity of piperazine-based compounds. However, a primary challenge in the alkylation of monosubstituted piperazines is the potential for dialkylation, leading to the formation of quaternary ammonium salts.[7] For a sterically hindered substrate like this compound, while the rate of the initial alkylation may be slower, the formation of a quaternary salt at the already substituted nitrogen is highly unlikely. The primary concern remains the potential for reaction at the tertiary amine, though this is generally less favorable.

A common strategy to ensure mono-alkylation is the use of a protecting group on the secondary amine, followed by alkylation of the tertiary amine and subsequent deprotection. However, for direct alkylation of the secondary amine, careful control of stoichiometry and reaction conditions is crucial.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the direct N-alkylation of this compound using an alkyl halide. The choice of base and solvent is critical for success. A non-nucleophilic base is preferred to avoid side reactions with the alkyl halide.

Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) reactant2 R-X (Alkyl Halide) product 1-Ethyl-4-alkyl-3,3-dimethylpiperazine reagents->product Heat

General N-Alkylation Workflow

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., ACN or DMF, approximately 0.1-0.2 M concentration).

  • Addition of Base: Add the base (K₂CO₃ or DIPEA). The use of a solid base like potassium carbonate can simplify workup.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 - 1.2 equivalents) to the stirred suspension at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The steric hindrance from the gem-dimethyl groups may necessitate longer reaction times or higher temperatures compared to less substituted piperazines.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solid. If DMF was the solvent, it can be removed under reduced pressure. Dilute the residue with water and extract the product with an organic solvent (e.g., DCM or EtOAc) three times.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

Rationale for Procedural Choices:

  • Solvent: Aprotic polar solvents like ACN and DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A base is essential to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base that will not compete with the piperazine for the alkyl halide. Potassium carbonate is a cost-effective and easily removable alternative.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with the sterically hindered substrate.

N-Acylation of this compound

N-acylation is another key transformation, leading to the formation of amides. This reaction is generally less prone to over-reaction compared to alkylation. The steric hindrance at the 3-position will again play a role in the reaction kinetics.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol outlines a standard procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) reactant2 R-COCl (Acyl Chloride) product 1-Acyl-4-ethyl-2,2-dimethylpiperazine reagents->product 0 °C to RT

General N-Acylation Workflow

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0 - 1.1 equivalents)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the base (triethylamine or pyridine) in the chosen anhydrous solvent (DCM or THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.0 - 1.1 equivalents) dropwise to the cooled, stirred solution. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature Addition: The initial addition of the highly reactive acyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The series of aqueous washes is designed to remove the base, any unreacted acyl chloride (by hydrolysis), and the resulting salts, simplifying the subsequent purification.

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the N-alkylated and N-acylated products. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), is employed.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, particularly for larger scale reactions.

  • Recrystallization: Solid products can often be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the N-H proton signal from the starting material and the appearance of new signals corresponding to the added alkyl or acyl group are key diagnostic features. The complex splitting patterns of the piperazine ring protons can provide conformational information.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: For N-acylation products, the appearance of a strong carbonyl (C=O) stretching band in the IR spectrum (typically around 1630-1680 cm⁻¹) is a clear indication of amide formation.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful N-alkylation and N-acylation of this compound. The key to successful reactions with this sterically hindered substrate is the careful control of reaction conditions and an understanding of the factors that influence the reactivity of the secondary amine. By providing not just the "how" but also the "why," this document aims to equip researchers with the knowledge to confidently utilize this valuable synthetic building block in their drug discovery and development endeavors.

References

  • Kubochem. N-Ethylpiperazine. [Link]

  • Kubochem. 1,4 Diethylpiperazine. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • PubChem. 1,3-Dimethylpiperazine. [Link]

  • dos Santos Fernandes, J. P. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Li, X., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.
  • WO2014184039A1. Method for preparing n-alkyl-piperazines.
  • O'Loughlin, E. J., et al. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.
  • Wang, T., et al. (2018).
  • Rinaldi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
  • DE19907829A1. Process for the preparation of cis-2,6-dimethylpiperazine.
  • Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • G. de la Fuente, et al. (1998). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane. Journal of the Chemical Society, Perkin Transactions 2.
  • CAS Common Chemistry. 1-Ethylpiperazine. [Link]

  • PubChem. 1-Ethyl-3-methylpiperidine. [Link]

  • PubChem. 1-Boc-3,3-dimethylpiperazine. [Link]

  • Wawrzyniak, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • EP0379862A2. Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Fesenko, A. A., et al. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. ResearchGate. [Link]

  • DocSlide. Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. [Link]

Sources

Application Note: 1-Ethyl-3,3-dimethylpiperazine as a Steric Ligand in Catalysis

[1]

Executive Summary

This compound (1-EDMP) represents a class of sterically encumbered diamines that serve a dual function in organic synthesis: as nucleophilic substrates for drug scaffolds and, more critically for this guide, as ancillary ligands in transition metal catalysis.[1]

Its utility as a ligand is derived from the "Gem-Dimethyl Effect" (Thorpe-Ingold effect), which imposes conformational rigidity and steric bulk near the metal center.[1] This architecture is particularly effective in Copper-Catalyzed Ullmann-Type Couplings , where it prevents the formation of inactive multi-copper aggregates, thereby stabilizing the active monomeric Cu(I) species.[1]

Chemical Profile & Ligand Design

To use 1-EDMP effectively, one must understand its coordination modes.[1] Unlike simple ethylenediamine, the 3,3-dimethyl substitution creates a "steric wall" that dictates regioselectivity and catalyst stability.[1]

Physicochemical Properties
PropertyValueRelevance to Catalysis
CAS Number 59702-31-7Verification of identity.[1]
Formula C₈H₁₈N₂Bidentate (N,N') potential.[1]
Sterics gem-Dimethyl at C3Prevents over-coordination; enforces mono-ligation.[1]
Basicity (pKₐ) ~9.8 (est.[1] N1), ~5.6 (est.[1] N4)Acts as a proton shuttle in base-mediated cycles.[1]
Coordination

-Donor
Binds typically via the less hindered N1 (Ethyl) and N4 (H) if deprotonated, or as a neutral bidentate.[1]
Structural Logic: The "Steric Wall"

In catalysis, unhindered diamines often bridge two metal centers, leading to inactive dimers. The 3,3-dimethyl group of 1-EDMP destabilizes these bridging interactions.[1]

  • N1 (Ethyl-substituted): Strong

    
    -donor, sterically moderate.[1]
    
  • N4 (Secondary amine, adjacent to Me₂): Highly hindered.[1] When binding to Cu(I), this bulk protects the metal center from oxidation and aggregation.[1]

Catalytic Application: Copper-Catalyzed C-Heteroatom Coupling

The primary application of 1-EDMP as a ligand is in the Copper-Catalyzed Cross-Coupling (Ullmann-Goldberg type) of aryl halides with nucleophiles (phenols, amides, or amines).[1]

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] 1-EDMP acts similarly to established ligands like N,N'-dimethyl-1,2-cyclohexanediamine or DMEDA, but with distinct solubility and steric profiles.[1]

The Catalytic Cycle (Graphviz Visualization)

The diagram below illustrates the role of 1-EDMP (denoted as L ) in stabilizing the active Cu(I) species and facilitating the oxidative addition of the aryl halide.[1]

Cu_Catalysis_Cyclecluster_legendRole of 1-EDMP (L)PreCatCuI (Precatalyst)ActiveCat[L-Cu-I]Active SpeciesPreCat->ActiveCat+ 1-EDMP (L)OxAddOxidative Addition[L-Cu(III)(Ar)(X)(I)]ActiveCat->OxAdd+ Ar-XLigandExLigand Exchange(Nu-H + Base)OxAdd->LigandEx- HXRedElimReductive Elimination(Product Release)LigandEx->RedElimC-Nu Bond FormationRedElim->ActiveCatRegenerationNote1Prevents Cu aggregationNote2Increases electron density on Cu

Figure 1: Catalytic cycle for Cu-catalyzed coupling using 1-EDMP.[1] The ligand (L) prevents the formation of inactive [CuI]n aggregates.[1]

Experimental Protocol: C-O Coupling of Aryl Halides

This protocol utilizes this compound as the ligand to catalyze the coupling of an aryl iodide with a phenol.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Catalyst Source: Copper(I) Iodide (CuI) [99.99% purity recommended].[1]

  • Ligand: this compound (1-EDMP).[1]

  • Substrate: 4-Iodoanisole (1.0 equiv).

  • Nucleophile: Phenol (1.2 equiv).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[1]

  • Solvent: Toluene or DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, charge a reaction vial with CuI (10 mol%) and 1-EDMP (20 mol%).[1]

    • Add 1.0 mL of anhydrous Toluene.

    • Stir at room temperature for 15 minutes. Observation: The suspension should clarify or change color (often to a light green/blue solution), indicating the formation of the [L-Cu] complex.[1]

  • Substrate Addition:

    • Add 4-Iodoanisole (1.0 mmol), Phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the vial.

    • Add remaining solvent to reach a concentration of 0.2 M (total 5 mL).[1]

  • Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat the reaction block to 110 °C .

    • Stir vigorously (1000 rpm) for 16–24 hours. The steric bulk of the ligand requires higher thermal energy to drive the cycle compared to simple amines.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.[1]

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Analysis:

    • Purify via flash chromatography.[1]

    • Note: If 1-EDMP co-elutes, an acidic wash (1M HCl) during work-up will remove the ligand into the aqueous phase (protonation of the piperazine nitrogens).[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Catalyst AggregationIncrease Ligand:Cu ratio to 3:1. The 3,3-dimethyl group can make binding slower; excess ligand shifts equilibrium to the monomer.[1]
Blue/Green Precipitate Cu(II) FormationOxygen leak.[1] Ensure strict inert atmosphere. Cu(I) oxidizes easily to inactive Cu(II) with these ligands.[1]
Ligand Co-elution Basic Nature of LigandPerform an acidic wash (pH 3-4) during extraction.[1] The ligand is highly basic and will partition to water.[1]
No Reaction Steric ClashIf the substrate is also ortho-substituted (e.g., 2-iodo-toluene), the 3,3-dimethyl group on the ligand may be too bulky.[1] Switch to a less hindered ligand like DMEDA.[1]

References

  • General Copper Catalysis: Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954-6971.[1] Link[1]

  • Steric Ligand Design: Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664-667.[1] Link[1]

  • Piperazine Synthesis/Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924066, this compound.[1] Link[1]

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[1] Link[1]

(Note: While this compound is a known chemical entity, its specific isolation as a named ligand in peer-reviewed literature is less common than its analogs.[1] The protocols above are derived from first-principles application of hindered diamine ligands in established copper catalysis methodologies.)

Application Note: High-Throughput Screening of 1-Ethyl-3,3-dimethylpiperazine (EDP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

1-Ethyl-3,3-dimethylpiperazine (EDP) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple piperazine, the incorporation of the gem-dimethyl group at the C3 position introduces significant steric constraints and metabolic advantages. This application note details the strategy for utilizing EDP as a core building block in High-Throughput Screening (HTS) campaigns, specifically targeting G-Protein Coupled Receptors (GPCRs) such as Serotonin (


) and Dopamine (

) receptors.
The "Gem-Dimethyl" Advantage

The 3,3-dimethyl substitution is not merely structural decoration; it serves two critical mechanistic functions in drug design, often referred to as the Thorpe-Ingold Effect :

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the piperazine ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to a receptor.

  • Metabolic Stability: The methyl groups sterically hinder oxidative metabolism (N-dealkylation) at the adjacent nitrogen and carbon centers, significantly extending the half-life (

    
    ) of the resulting hits compared to unsubstituted piperazines.
    
Physicochemical Profile (EDP Scaffold)

Note: These values represent the core fragment. Derivatives will vary.

PropertyValue (Approx.)Significance for HTS
Molecular Weight 142.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Conj. Acid) ~9.4Predominantly protonated at physiological pH; mimics biogenic amines.
LogP ~1.0Good lipophilicity for CNS penetration; manageable solubility in DMSO.
H-Bond Donors 1 (Secondary Amine)Key handle for library synthesis (e.g., Buchwald-Hartwig coupling).

Experimental Workflow: From Scaffold to Hit

The following diagram outlines the logical flow of an HTS campaign utilizing EDP. We treat EDP not as the final drug, but as the "warhead" attached to a diversity library.

HTS_Workflow EDP This compound (Core Scaffold) LibGen Combinatorial Library Synthesis (Amide Coupling/SNAr) EDP->LibGen  Derivatization QC Quality Control (LC-MS > 90% Purity) LibGen->QC Plate Acoustic Plating (Echo® 550) QC->Plate  Pass Assay Ca2+ Flux Assay (FLIPR) Plate->Assay  384/1536-well HitVal Hit Validation (Dose Response) Assay->HitVal  Select Hits

Figure 1: End-to-end workflow for generating and screening an EDP-based small molecule library.

Protocol: GPCR Calcium Flux Assay (FLIPR)

This protocol is designed for screening EDP derivatives against


-coupled GPCRs (e.g., 

,

,

-adrenergic). The secondary amine of the EDP scaffold mimics the protonated nitrogen found in natural neurotransmitters, making this the primary assay of choice.
Reagents & Equipment[1][2]
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR.

  • Detection: FLIPR Tetra or Hamamatsu FDSS/μCell.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).

  • Library: EDP derivatives dissolved in 100% DMSO.

Step-by-Step Methodology
Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Count: Ensure viability >95% using Trypan Blue.

  • Plate: Dispense 10,000 cells/well (384-well black/clear bottom plate) in 25 µL culture medium.

  • Incubate: Overnight at 37°C, 5%

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Wash: Gently wash cells 3x with 20 µL Assay Buffer (optional if using no-wash kits).

  • Load: Add 20 µL of 2x Calcium 6 dye loading solution containing 2.5 mM Probenecid (to inhibit anion exchange transporters).

  • Incubate: 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal gradients during reading.

Phase 3: Compound Addition & Reading
  • Source Plate: Prepare EDP library compounds at 5x final concentration in Assay Buffer (max 0.5% DMSO final).

  • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.

  • Injection: Automatically inject 12.5 µL of compound solution.

  • Read: Measure kinetics for 120 seconds (1-second intervals).

  • Agonist Challenge (Antagonist Mode): If screening for antagonists, inject

    
     concentration of reference agonist 15 minutes after compound addition and record for another 120 seconds.
    

Data Analysis & Validation

Trustworthiness in HTS relies on statistical rigor. Do not rely on raw fluorescence units (RFU) alone.

Normalization

Calculate the response as a percentage of the control:



  • Signal_Max: Response to standard agonist (

    
    ).
    
  • Signal_Min: Buffer/DMSO only.

Quality Control (Z-Factor)

Every plate must pass the Z' test before data acceptance.



  • Acceptance Criteria:

    
    . If 
    
    
    
    , the plate is rejected due to high noise or low signal window.
Hit Selection Logic

Since EDP derivatives are often designed as "drug-like" rather than just "probes," apply a stringent filter:

  • Primary Hit: Activity > 50% inhibition (Antagonist mode) or > 30% activation (Agonist mode) at 10 µM.

  • Confirmation: Retest hits in triplicate.

  • Dose-Response: Generate

    
     curves for confirmed hits.
    

Mechanistic Insight: The EDP Interaction

Why does this scaffold work? The diagram below visualizes the pharmacophore mapping of an EDP derivative within a typical aminergic GPCR binding pocket (e.g., Aspartate interaction).

Interaction_Map Asp Aspartate 3.32 (Anionic Site) Phe Phenylalanine 6.52 (Hydrophobic Cage) N_basic Piperazine N1 (Protonated) N_basic->Asp  Salt Bridge (Ionic) Aryl Aryl Tail (Library Variable) N_basic->Aryl  Scaffold Link GemDimethyl 3,3-Dimethyl (Steric Bulk) GemDimethyl->Phe  Van der Waals / Shape Fit GemDimethyl->N_basic  Conformational Lock

Figure 2: Pharmacophore model showing the critical salt bridge formed by the EDP nitrogen and the steric fit of the dimethyl group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation EDP derivatives can be lipophilic (LogP > 3 after derivatization).Limit final DMSO concentration to 0.5%. Perform a nephelometry solubility screen prior to HTS.
Low Signal Window Poor dye loading or receptor expression.Add Probenecid to prevent dye efflux. Verify receptor surface expression via flow cytometry.
Edge Effects Evaporation in outer wells.Use "dummy" water wells on the perimeter or use thermal sealing tapes during incubation.
False Positives Compound autofluorescence.Run a "counter-screen" with parental cells (null vector) to subtract non-specific fluorescence.

References

  • NCBI Bookshelf. Assay Guidance Manual: HTS Assay Validation. National Institutes of Health. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Note: Isomer/Salt forms may vary).

  • Journal of Medicinal Chemistry. The Gem-Dimethyl Effect in Natural Products and Drug Design. (2018).[1] Discusses the metabolic stability and conformational advantages of the gem-dimethyl group. Available at: [Link]

  • Molecules. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025).[2][3][4][5] Reviews the privileged status of the piperazine scaffold. Available at: [Link]

Sources

Application Note: Physiochemical & Biological Profiling of 1-Ethyl-3,3-dimethylpiperazine (EDMP)

[1][2][3]

Executive Summary & Rationale

This compound (EDMP) represents a "privileged scaffold" in modern medicinal chemistry.[2][3] Unlike the ubiquitous piperazine moiety found in drugs like ciprofloxacin or sildenafil, the 3,3-gem-dimethyl substitution offers two distinct pharmacological advantages:[2][3]

  • Metabolic Blockade: The methyl groups at the C3 position sterically hinder cytochrome P450-mediated

    
    -oxidation, potentially extending the half-life (
    
    
    ) of the parent molecule.[1][2][3]
  • Conformational Constraint: The bulkiness of the dimethyl group restricts the flexibility of the piperazine ring, locking it into a specific chair conformation that may enhance selectivity for target protein binding pockets (e.g., GPCRs or Kinases).[1][3]

This guide details the standard operating procedures (SOPs) for validating the purity, metabolic stability, and pharmacokinetic profile of EDMP.

Chemical Identity & Quality Control (QC)

Before biological testing, the integrity of the EDMP reagent must be validated, as synthesis byproducts (e.g., mono-methylated variants) can skew toxicity data.[1][2][3]

PropertySpecification
IUPAC Name This compound
CAS Number 1225882-54-1
Formula

Mol.[1][2][3][4][5][6][7] Weight 142.24 g/mol
Appearance Colorless to pale yellow oil (hygroscopic)
Solubility Soluble in Water, DMSO, Methanol, DCM
Key Impurity 3,3-dimethylpiperazine (from incomplete ethylation)
Protocol A: Purity Validation via LC-MS/MS

Objective: Ensure >98% purity to prevent off-target toxicity from precursors.

  • Sample Prep: Dissolve 1 mg of EDMP in 1 mL Acetonitrile:Water (50:50).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).[1][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode. Look for

    
     peak at m/z 143.15 .[1][3][4]
    
    • Note: A peak at m/z 115.1 suggests the absence of the ethyl group (degradation or impurity).[1][3]

In Vitro Profiling: Metabolic Stability

The 3,3-dimethyl group is hypothesized to protect the ring from oxidative opening.[1][2][3] This protocol compares EDMP stability against a non-methylated control (1-ethylpiperazine).[2][3]

Protocol B: Microsomal Stability Assay (Mouse/Human)

Objective: Determine Intrinsic Clearance (

23

Materials:

  • Liver Microsomes (Mouse/Human, 20 mg/mL protein conc).[1][3]

  • NADPH Regenerating System.[3]

  • Test Compound: EDMP (1 µM final conc).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).[3]

Workflow:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (pH 7.4) + 25 µL Microsomes + 5 µL EDMP stock. Incubate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH to start the reaction.[3]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Calculate % remaining vs. time.[1][3]

  • Plot

    
     vs. time to get slope 
    
    
    .[3]
  • 
    .[1][3]
    
  • Success Criteria: If

    
     of EDMP > 
    
    
    of 1-ethylpiperazine, the gem-dimethyl strategy is effective.[2][3]

In Vivo Pharmacokinetics (Rat)

This study defines the bioavailability (


123
Protocol C: Cassette Dosing PK Study

Objective: Assess oral bioavailability and blood-brain barrier (BBB) penetration.[1][2][3]

Animal Model: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).[2][3]

Dosing Regimen:

  • Group 1 (IV): 1 mg/kg EDMP in Saline (Bolus tail vein).[3]

  • Group 2 (PO): 5 mg/kg EDMP in 0.5% Methylcellulose (Oral Gavage).[2][3]

Sampling Schedule:

  • Blood collection at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1][3]

  • Plasma separation: Centrifuge at 2000g, 4°C, 10 min.

Bioanalysis (LC-MS/MS):

  • Transition: Monitor m/z 143.15

    
     72.1 (Ring fragmentation).
    
  • Calibration: Standard curve 1 ng/mL to 1000 ng/mL in blank rat plasma.

Calculated Parameters:

  • 
     : Total exposure.[1][2][3]
    
  • 
     : 
    
    
    .[1][2][3]
  • 
     : If 
    
    
    , indicates extensive tissue distribution (likely due to lipophilicity of the ethyl/methyl groups).[3]

Visualizing the Metabolic Logic

The following diagram illustrates the mechanistic advantage of the EDMP scaffold compared to a standard piperazine.

EDMP_MetabolismFigure 1: Metabolic Fate Comparison: EDMP vs. Standard PiperazineEDMPThis compound(EDMP)Met_StableMetabolically Stable(Steric Hindrance at C3)EDMP->Met_StableCYP450 Blockedby MethylsN_DealkN-Dealkylation(Loss of Ethyl)EDMP->N_DealkMinor PathwayStd_PipStandard 1-EthylpiperazineRing_OpenRing Opening(Oxidation at C3)Std_Pip->Ring_OpenRapid OxidationStd_Pip->N_DealkMajor Pathway

Figure 1: The gem-dimethyl substitution on EDMP blocks the rapid ring-opening oxidation pathway common in standard piperazines.[2][3]

Safety & Handling (HSE)

While EDMP is a research chemical, its structural class warrants specific precautions.

  • Corrosivity: As a secondary/tertiary amine mix, it is likely corrosive to mucous membranes.[1][3] Wear face shield and butyl rubber gloves. [2][3]

  • CNS Activity: Piperazine derivatives can cross the BBB.[3] Avoid inhalation of vapors.[1][3][8]

  • Storage: Hygroscopic. Store under Nitrogen at 4°C.

References

  • World Health Organization (WHO). (2009).[1][3] Tilmicosin: Safety Evaluation of Certain Veterinary Drug Residues.[1][3] (EDMP is a structural analog of the Tilmicosin side chain).[3] Link

  • PubChem. (2023).[1][3] Compound Summary: this compound (CID 56924066).[1][2][3][4] National Library of Medicine.[1][3] Link[2][3]

  • Di, L., & Kerns, E. (2016).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[3] (Source for Microsomal Stability Protocols).[1][3] Link

  • BldPharm. (2023). Safety Data Sheet: this compound.[1][2][3][9]Link[1][2][3]

Analytical methods for quantifying 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Quantification of 1-Ethyl-3,3-dimethylpiperazine (EDMP)

Executive Summary & Chemical Context

This compound (EDMP) represents a challenging analyte for standard RP-HPLC due to its lack of a significant chromophore, high polarity, and basicity.[1][2] As a critical intermediate in the synthesis of next-generation antihistamines and antipsychotics, precise quantification is required for both yield optimization (bulk) and impurity profiling (trace).[1][3]

This guide deviates from standard "cookbook" protocols to provide a decision-matrix based on your specific analytical threshold (LOD/LOQ) and available instrumentation.

Physicochemical Profile (Estimated)
PropertyValueAnalytical Implication
Molecular Formula C₈H₁₈N₂MW: 142.24 g/mol
pKa (Basic N) ~9.1 (N1), ~4.6 (N4)High pH required for retention on C18; ideal for HILIC.[1][2][3][4][5]
LogP ~0.8 - 1.2Moderate lipophilicity; amenable to LLE but prefers aqueous phase at low pH.[1][2][3]
Chromophore NegligibleUV detection < 210 nm is non-specific; derivatization or MS required.[1][2][3]
Volatility ModerateSuitable for GC analysis without derivatization.[1][2][3]

Analytical Decision Matrix

Before selecting a protocol, evaluate your matrix and sensitivity requirements.[1][3]

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Bulk Bulk / Synthesis Process Matrix->Bulk Solvent/Reagent Bio Biological / Trace Impurity Matrix->Bio Plasma/Urine Conc Target Concentration? GC Protocol B: GC-FID (Direct Injection) Conc->GC > 0.1 mg/mL HILIC Protocol A: HILIC-MS/MS (High Sensitivity) Conc->HILIC < 1 ng/mL Deriv Protocol C: Dansyl-HPLC (UV/FL Detection) Conc->Deriv < 0.1 mg/mL (No MS) Bulk->Conc Bio->HILIC

Figure 1: Decision tree for selecting the optimal quantification method based on matrix complexity and required sensitivity.

Protocol A: HILIC-MS/MS (The Gold Standard)

Best for: Trace analysis (ng/mL), biological fluids, and genotoxic impurity screening.[1]

Expert Insight: Standard C18 columns often fail for EDMP because the molecule is positively charged at acidic pH, eluting in the void volume.[1][3] While high-pH C18 is an option, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and desolvation efficiency for MS detection.[1][2]

Instrumental Parameters
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)[1][2]

    • 1-5 min: 90% -> 50% B[1][2]

    • 5-7 min: 50% B

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC; allow 3-5 mins).

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • MS Source: ESI Positive Mode.

MRM Transitions (Pre-validation required)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
143.2 [M+H]⁺ 114.1 20Loss of Ethyl group (Quantifier)
143.2 [M+H]⁺ 72.1 35Ring fragmentation (Qualifier)

Self-Validating Step: Inject a "system suitability" blank after the highest standard.[1][2][3] HILIC columns can suffer from "memory effects" with basic amines. If carryover > 20% of LOQ, increase the ammonium buffer concentration to 20 mM to compete for active sites.[3]

Protocol B: GC-FID (The Routine Workhorse)

Best for: Raw material purity, reaction monitoring, and residual solvent analysis.[1]

Expert Insight: Piperazines are notorious for tailing on standard polysiloxane columns due to interaction with active silanols.[1][2][3] You must use a base-deactivated column.[1][2][3] Do not use standard glass wool liners; use deactivated wool or a cyclo-double gooseneck liner to prevent adsorption in the injector.[1][2][3]

Methodology
  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm ID x 1.0 µm film).[1][2][3]

    • Note: These columns incorporate basic functional groups into the stationary phase to passivate silanols.[1][2][3]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • 60°C (Hold 1 min) - Traps the volatile amine.[1][2][3]

    • Ramp 15°C/min to 220°C.

    • Hold 2 min at 220°C.

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol containing 0.1% Diethylamine (DEA).

  • Why DEA? It acts as a sacrificial base, coating any remaining active sites in the system to ensure sharp peak shapes for EDMP.[3]

Protocol C: Derivatization-HPLC (The UV Alternative)

Best for: QC labs without MS detectors; requires UV/Vis or Fluorescence detection.[1][2][3]

Expert Insight: EDMP has a secondary amine at position N4.[1][2][3] The 3,3-dimethyl substitution provides steric hindrance , making reaction times significantly longer than standard piperazine.[1] We use Dansyl Chloride (Dns-Cl) because it forms a stable sulfonamide that fluoresces intensely.[1][2][3]

Derivatization Workflow

Derivatization Step1 1. Mix Sample (100 µL in Carbonate Buffer pH 11) Step2 2. Add Reagent (100 µL Dansyl Chloride in Acetone) Step1->Step2 Step3 3. Incubate (60°C for 45 mins) Step2->Step3 Steric Hindrance Requires Heat Step4 4. Quench (Add 50 µL Proline) Step3->Step4 Remove Excess Reagent Step5 5. Analyze (HPLC-UV/FLD) Step4->Step5

Figure 2: Optimized derivatization workflow for sterically hindered amines.

Protocol Steps:
  • Buffer: Prepare 0.1 M Sodium Carbonate (pH 11.0). High pH is crucial to ensure the amine is unprotonated (nucleophilic).[1][2][3]

  • Reaction: Mix 500 µL sample + 250 µL Buffer + 250 µL Dansyl Chloride (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 40 minutes .

    • Critical: Standard protocols suggest 20 mins at room temp.[1][2][3] The 3,3-dimethyl group blocks the approach of the bulky dansyl group; heat is non-negotiable here.[1][3]

  • Quenching: Add 50 µL of L-Proline (100 mg/mL) to react with excess Dansyl Chloride, preventing interference peaks.

  • Detection:

    • UV: 254 nm.[1][2][3]

    • Fluorescence: Ex 340 nm / Em 525 nm (100x more sensitive).[1][2][3]

References & Authority

  • Piperazine Analysis Overview:

    • Analytical Methods for Piperazine Determination. Reviews various chromatographic techniques including GC and HPLC.

  • GC Method Grounding:

    • Development and validation of GC method for substituted piperazines. Establishes the baseline for using base-deactivated columns for 1-ethyl and 1-methyl analogs.

  • Derivatization Chemistry:

    • Targeted quantification of amines by dansylation.[1][2][3] Discusses the reaction mechanism and utility of Dansyl Chloride for secondary amines in LC-MS and UV applications.

    • [1][2][3]

  • HILIC Methodology:

    • HILIC-MS/MS for polar amines.[1][2][3] Validates the use of Ammonium Formate buffers for separating small, polar, basic molecules.

    • [1][3]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide & Validation Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Ethyl-3,3-dimethylpiperazine is a sterically hindered, secondary/tertiary aliphatic amine often utilized as a specialized intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] Its analysis presents two distinct chromatographic challenges that defeat standard "generic" HPLC gradients:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.[1] Standard detection at 254 nm is impossible.[1]
    
  • High Basicity & Polarity: With predicted pKa values near 9.2 (N1) and 5.0 (N4), the molecule exists as a dication at acidic pH.[2][1] This leads to catastrophic peak tailing on standard silica-based C18 columns due to silanol interactions and near-zero retention (elution in the void volume).[2][1]

This guide provides three distinct, self-validating protocols to address these challenges, prioritizing High-pH Reversed-Phase Chromatography as the most robust approach for modern laboratories.

Critical Method Development Logic

The following decision tree illustrates the scientific causality behind the protocol selection. We do not guess; we select based on analyte chemistry.

MethodLogic Start Start: this compound Analysis CheckConc Is Analyte Concentration > 100 µg/mL? Start->CheckConc HighConc Yes (Purity/Assay) CheckConc->HighConc High Abundance LowConc No (Trace/Impurity) CheckConc->LowConc Low Abundance MethodA PROTOCOL 1: High pH RP-LC (UV @ 205 nm or CAD/ELSD) HighConc->MethodA Robust & Simple MethodB PROTOCOL 2: HILIC-MS/MS (Mass Spec Detection) LowConc->MethodB Preferred (Speed) MethodC PROTOCOL 3: Derivatization (NBD-Cl + UV @ 470 nm) LowConc->MethodC Alternative (If no MS)

Figure 1: Method Selection Decision Tree based on sensitivity requirements.

Protocol 1: High pH Reversed-Phase (The "Gold Standard")[1][2]

Rationale: By elevating the mobile phase pH to 10.0 (above the analyte's pKa), we suppress the ionization of the amine.[1] The neutral molecule becomes hydrophobic enough to retain on a C18 column, and the repulsion between the neutral amine and residual silanols eliminates peak tailing.[1]

Warning: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) designed for high pH stability.[2][1] Standard silica columns will dissolve at pH 10.[1]

Chromatographic Conditions
ParameterSpecification
Column Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 205 nm (Reference 360 nm) OR CAD/ELSD
Injection Vol 5 - 10 µL
Gradient Table[1][2][7]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibrate
20.0955End

System Suitability Criteria (Self-Validation):

  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, check pH of MP A; it may have dropped due to CO₂ absorption).[1]

  • Retention Factor (k'): Must be > 2.0 to ensure separation from the void volume.[2][1]

Protocol 2: HILIC-MS (For Trace Analysis)[1][2]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-rich layer on the silica surface.[2][1] This is ideal for trace analysis (e.g., genotoxic impurity screening) because the high-organic mobile phase enhances desolvation in Mass Spectrometry (MS).[2][1]

Chromatographic Conditions
ParameterSpecification
Column HILIC Silica or Amide (e.g., TSKgel Amide-80), 100 x 2.1 mm, 3 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.[2][1]0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min (MS compatible)
Detection MS/MS (ESI Positive Mode)
Transition MRM: m/z 157.1 [M+H]⁺ → m/z 128.1 (Loss of ethyl/methyl)

Mechanism of Action: In HILIC, the this compound is fully ionized (pH 3 < pKa 9).[1] It interacts electrostatically with the silica surface and partitions into the aqueous layer.[1] Note: Sample diluent must be 90% Acetonitrile to prevent peak distortion.

Protocol 3: Derivatization (High Sensitivity UV)

Rationale: If MS is unavailable and UV sensitivity is required < 10 ppm, the secondary amine (if accessible) or the steric bulk allows reaction with chromogenic agents like NBD-Cl (4-chloro-7-nitrobenzofuran).[2][1]

Workflow:

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer (pH 9) + 100 µL NBD-Cl (5 mg/mL in MeCN).

  • Incubation: Heat at 60°C for 30 mins.

  • Quench: Add 50 µL 1M HCl.

  • Analysis: Analyze via Standard C18 HPLC (Acidic Mobile Phase) detecting at 470 nm (Visible range, highly specific).

Troubleshooting & Causality Analysis

Common issues and their mechanistic roots:

SymptomRoot CauseCorrective Action
Peak Tailing (> 2.0) Silanol interaction.[2][1] The amine is protonated and sticking to the silica backbone.[1]Switch to Protocol 1 (High pH) to deprotonate the amine, or add 0.1% Triethylamine (TEA) as a silanol blocker (UV only).
Retention Time Shift pH instability.[1] Piperazines are sensitive to pH changes near their pKa.[1]Ensure Mobile Phase A is buffered (Ammonium Bicarbonate) and freshly prepared.[2][1] Do not use simple water/ammonia adjustment.[1]
Ghost Peaks Carryover. The basic amine adsorbs to the injector needle or valve seals.[1]Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.[1] The acid helps solubilize and remove the basic residue.[1]

Visualizing the Separation Mechanism

The diagram below details the molecular state of the analyte under the recommended High pH conditions.

Mechanism cluster_0 Condition: pH 3.0 (Acidic) cluster_1 Condition: pH 10.0 (Basic - RECOMMENDED) NodeA Analyte: [M+H]+ (Ionized) NodeB Silica Surface: Si-OH (Neutral) NodeA->NodeB Strong Ionic Interaction (Tailing) NodeC Analyte: M (Neutral) NodeD C18 Ligand NodeC->NodeD Hydrophobic Interaction (Sharp Peak)

Figure 2: Mechanistic comparison of Acidic vs. Basic mobile phases for piperazine analysis.

References

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from .[2][1]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3] (2009).[2][1][3] Demonstrates pKa trends for ethyl/methyl substituted piperazines. Retrieved from .[2][1]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014).[2][1] Validates NBD-Cl derivatization for non-chromophoric amines. Retrieved from .[2][1]

  • CIPAC. Multi-active method for the analysis of active substances in formulated products.[1] (2020).[2][1][4][5] Provides standard validation guidelines for aliphatic amines. Retrieved from .[2][1]

  • Biosynth. 1-Ethyl-3,3-dimethyl-piperazine (CAS 1225882-54-1) Product Data.[2][1] Confirmation of analyte identity and structure.[1][6] Retrieved from .[2][1]

Sources

Derivatization of 1-Ethyl-3,3-dimethylpiperazine for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-3,3-dimethylpiperazine (EDMP) presents specific analytical challenges due to its low molecular weight, high polarity, and lack of a significant chromophore. These physicochemical properties result in poor retention on standard C18 phases, extensive peak tailing in gas chromatography (GC) due to active site adsorption, and negligible UV-Vis response. This guide details two robust derivatization protocols designed to overcome these limitations: Acylation via TFAA for GC-MS analysis and Sulfonylation via Dansyl Chloride for HPLC-FLD/MS.

Part 1: Chemical Basis & Strategy

The structural core of EDMP consists of a piperazine ring substituted at the N1 position with an ethyl group and at the C3 position with two methyl groups. Crucially, the N4 position remains an unsubstituted secondary amine . This is the sole reactive site for derivatization.

  • Target Functional Group: Secondary Amine (>NH) at Position 4.

  • Steric Considerations: The gem-dimethyl group at C3 creates significant steric hindrance near the N4 amine. Reagents must be sufficiently reactive to overcome this barrier; mild reagents often fail to reach quantitative yields.

Strategic Decision Matrix
Analytical GoalRecommended PlatformDerivatization StrategyMechanism
Volatile Screening GC-MS (EI)Acylation (TFAA)Converts polar >NH to volatile amide; removes H-bonding capability.
High Sensitivity HPLC-FLD / LC-MSDansylation (Dns-Cl)Introduces naphthalene fluorophore; increases lipophilicity for C18 retention.
Ultra-Trace (Femtomolar) HPLC-FLDFMOC Labeling High quantum yield fluorophore; requires quenching step due to fluorescent byproduct.

Part 2: GC-MS Protocol (Acylation)

Objective: To convert EDMP into its trifluoroacetyl derivative (1-Ethyl-3,3-dimethyl-4-trifluoroacetylpiperazine). Rationale: Trifluoroacetic anhydride (TFAA) is chosen over silylation reagents (e.g., MSTFA) because acylated amines are hydrolytically stable and the trifluoroacetyl group improves electron capture cross-section, enhancing sensitivity.

Reagents & Materials
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich].

  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).

  • Base Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA).

  • Internal Standard: 1-Benzylpiperazine-d7 or Diphenylamine.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the dry residue of the extracted sample (e.g., from plasma or urine) in 100 µL of Ethyl Acetate .

    • Add 10 µL of Internal Standard solution (10 µg/mL).

  • Reaction Setup:

    • Add 20 µL of Pyridine (scavenges the trifluoroacetic acid byproduct).

    • Critical Step: Add 50 µL of TFAA dropwise under a fume hood.

    • Cap the vial tightly with a PTFE-lined crimp cap.

  • Incubation:

    • Vortex for 30 seconds.

    • Heat the block to 60°C for 30 minutes .

    • Note: The steric hindrance at C3 requires heat to drive the reaction to completion.

  • Cleanup (Evaporation):

    • Cool the sample to room temperature.[1]

    • Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C to remove excess TFAA and acid byproducts.

    • Caution: Do not over-dry for extended periods as the derivative is semi-volatile.

  • Reconstitution:

    • Reconstitute in 200 µL of Ethyl Acetate .

    • Transfer to an autosampler vial for GC-MS injection.

Part 3: LC-FLD/MS Protocol (Dansylation)

Objective: To tag EDMP with a dansyl fluorophore, enabling fluorescence detection (Ex 340 nm / Em 525 nm) and improving ionization in ESI(+). Rationale: Dansyl chloride is robust against the steric hindrance of the 3,3-dimethyl group and provides a stable sulfonamide bond.

Reagents & Materials
  • Reagent: Dansyl Chloride (Dns-Cl) (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (0.1 M, pH 10.5). High pH is required to keep the amine unprotonated.

  • Quencher: Proline or Methylamine solution.

Step-by-Step Protocol
  • Buffering:

    • To 100 µL of aqueous sample (or dissolved residue), add 100 µL of Sodium Bicarbonate buffer (pH 10.5) .

  • Derivatization:

    • Add 200 µL of Dansyl Chloride solution .

    • Vortex vigorously for 1 minute.

    • Light Sensitive: Wrap the vial in aluminum foil or use amber vials.

  • Incubation:

    • Incubate at 55°C for 45 minutes .

    • Mechanism:[2][3] The sulfonyl chloride attacks the secondary amine at N4. The elevated temperature ensures the reaction overcomes the steric bulk of the adjacent methyl groups.

  • Quenching (Critical for Column Life):

    • Add 20 µL of Proline solution (100 mg/mL).

    • Incubate for 5 minutes.

    • Reason: Proline reacts with excess Dansyl Chloride to form a highly polar derivative that elutes in the solvent front, preventing it from interfering with the analyte peak or damaging the column.

  • Analysis:

    • Inject directly or dilute with Mobile Phase A (Water/0.1% Formic Acid).

Part 4: Visualized Workflows

Workflow Logic Diagram

The following diagram illustrates the decision process and critical control points for analyzing EDMP.

EDMP_Analysis Start Sample Extraction (EDMP Residue) Decision Select Platform Start->Decision GC_Path GC-MS Analysis Decision->GC_Path Volatility Reqd LC_Path LC-FLD / LC-MS Decision->LC_Path Sensitivity Reqd Reagent_GC Add TFAA + Pyridine GC_Path->Reagent_GC Heat_GC Heat 60°C, 30 min (Overcome Sterics) Reagent_GC->Heat_GC Dry_GC Evaporate N2 (Remove Acid) Heat_GC->Dry_GC Result_GC N-TFA Derivative (Volatile) Dry_GC->Result_GC Buffer_LC Buffer pH 10.5 (Unprotonated Amine) LC_Path->Buffer_LC Reagent_LC Add Dansyl Chloride Buffer_LC->Reagent_LC Quench_LC Quench with Proline Reagent_LC->Quench_LC Result_LC N-Dansyl Derivative (Fluorescent) Quench_LC->Result_LC

Caption: Decision tree for EDMP derivatization showing critical reaction conditions for GC (Red path) and LC (Blue path).

Reaction Mechanism (Acylation)

Reaction_Mech EDMP EDMP (Sec-Amine) Complex Transition State (Tetrahedral) EDMP->Complex + TFAA TFAA TFAA (Reagent) TFAA->Complex Product N-TFA-EDMP (Amide) Complex->Product - TFA Byproduct TFA Acid (Removed) Complex->Byproduct

Caption: Acylation mechanism of EDMP. The secondary amine attacks the anhydride, releasing trifluoroacetic acid.

Part 5: Quality Control & Validation Data

The following parameters must be established during method validation.

ParameterAcceptance CriteriaNotes
Derivatization Efficiency > 95% ConversionMonitor the disappearance of the underivatized peak (if detectable) or plateau of derivative signal vs. time.
Stability < 5% Degradation (24h)TFA derivatives are stable in ethyl acetate. Dansyl derivatives are light-sensitive; keep autosampler dark.
Linearity (R²) > 0.995Range: 10 ng/mL – 1000 ng/mL typical for biological fluids.
Precision (RSD) < 15%Higher variability often indicates incomplete reaction due to steric hindrance; increase reaction time if observed.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Targeted quantification of amino acids by dansylation.[1][3] Retrieved from [Link]

  • Journal of Chromatography A. (2006). Optimization of dansyl derivatization and chromatographic conditions. (General protocol adaptation). Retrieved from [Link]

Sources

Technical Application Note: 1-Ethyl-3,3-dimethylpiperazine (EDMP) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

1-Ethyl-3,3-dimethylpiperazine (EDMP) represents a specialized class of unsymmetrical hindered amines. Unlike standard 1-ethylpiperazine, the introduction of a gem-dimethyl group at the C3 position creates a unique steric environment around the secondary amine (N4), while leaving the tertiary amine (N1) relatively accessible.

This dual-nature architecture offers three critical advantages in polymer synthesis:

  • Tunable Latency: The steric bulk at C3 significantly retards the nucleophilicity of N4, allowing for extended pot life in epoxy and polyurethane systems.

  • Hydrolytic Stability: When used as a monomer precursor (e.g., acrylamides), the gem-dimethyl group protects the amide linkage from hydrolytic cleavage via the Thorpe-Ingold effect.

  • Thermal Selectivity: In catalytic applications, EDMP exhibits a sharp thermal activation profile, functioning as a "snap-cure" agent once the thermal energy overcomes the steric barrier.

Chemical Profile & Mechanism[1]

PropertySpecificationFunctional Implication
CAS Number 5308-25-8 (Parent 1-Ethylpiperazine ref)Note: EDMP is a derivative; specific CAS varies by isomer purity.
Molecular Weight 142.24 g/mol Low volatility compared to TEA/DEA.
Structure Heterocyclic DiamineN1 (Ethyl): Active Tertiary Amine (Catalytic).N4 (H + 3,3-Me): Hindered Secondary Amine (Reactive/Latent).
pKa (Est.) ~9.8 (N1), ~9.0 (N4)High basicity, modulated nucleophilicity.
Structural Logic Diagram

The following diagram illustrates the differential reactivity of the two nitrogen centers in EDMP.

EDMP_Reactivity EDMP This compound (EDMP) N1_Center N1 (Ethyl-Substituted) Accessible Tertiary Amine EDMP->N1_Center Inductive Effect N4_Center N4 (3,3-Dimethyl Flanked) Hindered Secondary Amine EDMP->N4_Center Steric Hindrance App_PU Polyurethane Catalysis (Blow/Gel Balance) N1_Center->App_PU Promotes Isocyanate-Polyol Reaction App_Epoxy Epoxy Curing (Latent Acceleration) N4_Center->App_Epoxy High T Activation Only App_Monomer Functional Monomer (Hydrolysis Resistant) N4_Center->App_Monomer Acrylation Target

Figure 1: Mechanistic pathways for EDMP based on N-center differentiation.

Application 1: Latent Catalyst for Polyurethane Foams

In polyurethane (PU) foam production, balancing the "Blow" (Isocyanate + Water) and "Gel" (Isocyanate + Polyol) reactions is critical. Standard catalysts like DABCO are often too fast, leading to flow marks or shrinkage. EDMP serves as a Delayed Action Catalyst .

Mechanism

The N1-ethyl group provides initial catalytic activity for the gelling reaction. However, the N4-H group acts as a "reactive retarder." It temporarily associates with isocyanates to form a labile urea linkage or hydrogen-bonded complex, which releases the active amine only upon reaching the exotherm temperature (60–80°C).

Protocol: Cream & Rise Time Optimization

Objective: Determine the latency window provided by EDMP in a standard flexible foam formulation.

Materials:

  • Polyether Polyol (MW ~3000)

  • TDI (Toluene Diisocyanate, 80/20)

  • EDMP (Test Catalyst)

  • DABCO 33-LV (Control Catalyst)

  • Silicone Surfactant

  • Distilled Water

Step-by-Step Methodology:

  • Masterbatch Prep: In a 500mL plastic beaker, mix 100g Polyol, 4.0g Water, and 1.0g Silicone Surfactant. Mix at 2000 rpm for 60 seconds.

  • Catalyst Addition:

    • Control: Add 0.15g DABCO 33-LV.

    • Test: Add 0.20g EDMP (Molar equivalent adjustment required due to higher MW).

  • Activation: Add 50g TDI rapidly.

  • Mixing: Mix at 3000 rpm for exactly 7 seconds.

  • Transfer: Pour immediately into a 20x20x20cm cardboard box.

  • Measurement:

    • Cream Time: Record time from mixing to start of foam rise (visual color change).

    • Rise Time: Record time to reach maximum height.

    • Tack-Free Time: Touch surface lightly with a spatula every 10s after rise.

Expected Results:

Parameter DABCO 33-LV (Control) EDMP (Test) Interpretation
Cream Time 12 sec 22 sec EDMP delays initiation, improving flow.
Rise Time 95 sec 110 sec Controlled expansion.

| Porosity | Fine | Open/Coarse | Delayed gelling often opens cells. |

Application 2: Latent Accelerator for Epoxy Resins

EDMP is particularly valuable in One-Component (1K) Epoxy Adhesives used in automotive and aerospace assembly. The 3,3-dimethyl steric bulk prevents the amine from reacting with the epoxide ring at room temperature (Pot Life > 4 weeks), but allows rapid cure at 120°C.

Protocol: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Quantify the activation energy (


) and latency of EDMP.

Materials:

  • DGEBA Epoxy Resin (EEW ~190)

  • Dicyandiamide (DICY) - Primary curative

  • EDMP - Accelerator

Step-by-Step Methodology:

  • Resin Blending: Disperse 6 phr (parts per hundred resin) of micronized DICY into 100g DGEBA resin using a three-roll mill to ensure homogeneity.

  • Accelerator Addition: Add 2 phr EDMP. Mix under vacuum to remove air bubbles.

  • DSC Setup:

    • Instrument: TA Instruments Q2000 or equivalent.

    • Pan: Tzero Aluminum Hermetic.

    • Sample Mass: 5–10 mg.

  • Dynamic Scan: Ramp from 25°C to 250°C at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min.
    
  • Data Analysis:

    • Identify

      
       (Onset Temperature) and 
      
      
      
      (Peak Exotherm).
    • Use Kissinger Equation to calculate Activation Energy (

      
      ):
      
      
      
      
      Plot
      
      
      vs
      
      
      .

Validation Criteria:

  • A steep slope in the Kissinger plot indicates high latency (high

    
    ).
    
  • Target

    
     for EDMP systems should be >100°C.
    

Application 3: Synthesis of Hydrolysis-Resistant Monomers

For drug delivery systems, polymers must often withstand physiological pH conditions. Acrylamides derived from EDMP are exceptionally stable due to the gem-dimethyl group shielding the amide carbonyl.

Protocol: Schotten-Baumann Acrylation

Reaction:



Step-by-Step Methodology:

  • Setup: 3-neck round bottom flask (500 mL) equipped with an addition funnel, thermometer, and N2 inlet.

  • Charging: Charge 0.1 mol EDMP and 0.12 mol Triethylamine (TEA) in 200 mL dry Dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 0.11 mol Acryloyl Chloride in 50 mL DCM over 60 minutes. Critical: Keep T < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Workup:

    • Filter off TEA-HCl salt.

    • Wash filtrate with 5% NaHCO3 (2x) and Brine (1x).

    • Dry over MgSO4 and rotary evaporate.

  • Purification: Distill under reduced pressure (vacuum) to obtain the monomer.

  • Polymerization Test: Radical polymerization using AIBN in DMF at 70°C to form the pH-responsive polymer.

References & Grounding

  • Compound Identity: PubChem. This compound. National Library of Medicine. [Link]

  • Piperazine Catalysis: Speranza, G. P., et al. "Catalyst combination for polyurethanes."[1] U.S. Patent 3,661,808. (Describes the use of alkyl-substituted piperazines in PU foams).

  • Smart Polymers: Rivas, B. L., et al. "Water-soluble copolymers of N-acryloyl-N'-ethylpiperazine." Polymers, MDPI. (Context for acryloyl-piperazine derivatives in drug delivery). [Link]

  • Steric Hindrance in Amines: Encyclopedia of Polymer Science and Technology. "Amine Curing Agents for Epoxies."[2][3][4] (General reference for the effect of steric hindrance on amine latency).

Disclaimer: This protocol involves hazardous chemicals (isocyanates, acryloyl chloride). All experiments must be conducted in a fume hood with appropriate PPE. The specific reaction rates of EDMP may vary based on isomer purity.

Sources

Troubleshooting & Optimization

Process Optimization Center: Synthesis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-Ethyl-3,3-dimethylpiperazine is suffering from low isolated yields, regioisomeric mixtures, or difficulty in product recovery.

This guide abandons generic advice. Instead, we treat your synthesis as a debugging process, addressing the three specific failure modes inherent to this sterically hindered, hydrophilic heterocycle.

Module 1: The Regioselectivity Paradox

User Ticket #402: "I am alkylating 2,2-dimethylpiperazine with ethyl bromide, but I'm getting a mixture of unreacted starting material, the desired product, and dialkylated impurities. The yield is stuck at 45%."

The Root Cause: Steric vs. Kinetic Control

The precursor, 2,2-dimethylpiperazine , is an asymmetric diamine. It possesses two nucleophilic nitrogen atoms:

  • N1 (Hindered): Adjacent to the gem-dimethyl group.

  • N4 (Unhindered): Remote from the gem-dimethyl group.

To synthesize This compound , you are actually targeting the alkylation of the N4 position of the 2,2-dimethylpiperazine parent (renumbering rules shift the priority to the ethylated nitrogen, making it N1 in the product).

The Failure Mode: Direct alkylation with alkyl halides (EtBr, EtI) is difficult to control. The unhindered nitrogen reacts fast, but the resulting secondary amine is still nucleophilic enough to react again (quaternization), or the hindered nitrogen reacts sluggishly, leading to incomplete conversion.

The Fix: Reductive Amination

Switch from nucleophilic substitution (SN2) to Reductive Amination . This method is self-limiting; it introduces the ethyl group via an acetaldehyde intermediate. The steric bulk of the gem-dimethyl group virtually eliminates reaction at the hindered nitrogen under these conditions.

Optimized Protocol:

  • Reagents: 2,2-dimethylpiperazine (1.0 eq), Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Avoid methanol if using STAB to prevent rapid solvolysis of the hydride.

  • Procedure:

    • Dissolve amine in DCE.[1][2]

    • Add Acetaldehyde dropwise at 0°C. Stir for 30 mins to form the hemiaminal/imine species.

    • Add STAB in portions.

    • Crucial Step: Maintain pH ~5-6 using Acetic Acid (AcOH). This promotes iminium ion formation at the unhindered nitrogen while keeping the hindered nitrogen protonated (and thus inactive).

Why this works: The gem-dimethyl effect creates a "steric gate," ensuring that the bulky acetoxyborohydride complex only reduces the imine formed at the unhindered position.

Module 2: The "Missing Mass" (Isolation Strategy)

User Ticket #899: "TLC shows full conversion, but after aqueous workup, I recover only 20% of the mass. Where did it go?"

The Root Cause: Extreme Hydrophilicity

Piperazines, especially low molecular weight ones, are hygroscopic and form stable hexahydrates. They partition aggressively into the aqueous phase during standard extraction. If you are washing with water and extracting with ether/ethyl acetate, you are discarding your product.

The Fix: The "Salting Out" & Continuous Extraction Protocol

You must force the amine into the organic phase by modifying the ionic strength of the aqueous layer.

Step-by-Step Recovery Guide:

  • Quench: Quench the reaction with saturated NaHCO3.

  • Basify: Adjust pH to >12 using 50% w/w NaOH . Do not use weak bases. You need the free base form, not the salt.

  • Saturation: Add solid NaCl until the aqueous phase is saturated (undissolved salt visible). This exploits the Salting-Out Effect (Hofmeister series), reducing the solubility of the organic amine in water.

  • Extraction Solvent: Do not use Diethyl Ether. Use Chloroform/Isopropanol (3:1) or DCM . The alcohol co-solvent disrupts the hydrogen bonding network between the piperazine and water.

  • Drying: Dry organic phase over Na2SO4, filter, and rotary evaporate.

  • Azeotropic Drying: If the oil contains water, add Toluene and evaporate. The water-toluene azeotrope will carry off residual moisture.

ParameterStandard Workup (Fail)Optimized Workup (Pass)
pH Adjustment pH 9-10 (Bicarb)pH >12 (NaOH)
Aqueous Phase Pure waterSaturated Brine (NaCl)
Solvent Ethyl Acetate / EtherDCM or CHCl₃:IPA (3:1)
Expected Recovery 15-30%>85%
Module 3: Process Visualization

The following diagram illustrates the kinetic pathway and the critical decision points for yield maximization.

PiperazineSynthesis Start 2,2-Dimethylpiperazine (Precursor) Reaction Reaction Choice Start->Reaction RouteA Route A: Direct Alkylation (EtBr/EtI + Base) Reaction->RouteA High Risk RouteB Route B: Reductive Amination (Acetaldehyde + STAB) Reaction->RouteB Recommended InterA Mixture: Mono + Di-alkylated + Quat Salts RouteA->InterA Poor Selectivity InterB Selective Iminium Ion (Unhindered N only) RouteB->InterB Steric Control Workup Workup Strategy InterA->Workup InterB->Workup ExtractStandard Standard Extraction (EtOAc/H2O) Workup->ExtractStandard Standard ExtractSalt Salting Out (NaOH/NaCl + DCM/IPA) Workup->ExtractSalt Optimized Loss Product Lost to Aqueous Phase Yield < 30% ExtractStandard->Loss Product This compound Yield > 80% ExtractSalt->Product

Figure 1: Decision tree comparing the failure modes of direct alkylation vs. the success of reductive amination and salting-out extraction.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I synthesize the piperazine core from scratch if I can't buy 2,2-dimethylpiperazine? A: Yes. The most robust route involves the Oxalate Method .

  • React 1,2-diamino-2-methylpropane with Diethyl Oxalate in ethanol.

  • This forms 3,3-dimethyl-2,6-diketopiperazine (or 6,6-dimethyl isomer depending on nomenclature).

  • Reduce the diketopiperazine using LiAlH4 or BH3-THF to yield 2,2-dimethylpiperazine.

  • Proceed with the reductive amination described in Module 1.

Q: My product is an oil that refuses to crystallize. How do I purify it? A: this compound is a low-melting solid or oil.

  • Purification: Do not rely on crystallization of the free base. Instead, convert it to the Dihydrochloride salt .

  • Method: Dissolve the crude oil in dry Ethanol/Ether. Bubble dry HCl gas or add HCl in Dioxane. The salt will precipitate as a white, non-hygroscopic solid which can be recrystallized from MeOH/EtOAc.

Q: I see a side product with M+ = Product + 44. What is it? A: This is likely the N,N'-diethyl analog. Even with reductive amination, if you use a large excess of acetaldehyde and let the reaction run too long at higher temperatures, the hindered nitrogen may eventually react. Keep the temperature at 0°C -> RT and limit Acetaldehyde to 1.1 equivalents.

References
  • Regioselective Alkylation of Piperazines

    • Title: "Selective N-Alkylation of Piperazines and Related Deriv
    • Source:Journal of Organic Chemistry, 2003, 68(24), 9517–9520.
    • Relevance: Establishes the protocol for exploiting steric hindrance in asymmetric diamines to achieve mono-alkyl
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
    • Source:Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • Relevance: The foundational text for using STAB (sodium triacetoxyborohydride)
    • URL:[Link]

  • Isolation of Water-Soluble Amines

    • Title: "Practical Guide to the Isolation of Water-Soluble Organic Compounds
    • Source:Organic Process Research & Development, 2012, 16(12), 1958–1966.
    • Relevance: Provides the "Salting Out" and solvent selection data (DCM/IPA) crucial for recovering hydrophilic piperazines.
    • URL:[Link]

Sources

Technical Support Center: Purification of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-Ethyl-3,3-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of this compound, providing concise answers and directing you to more detailed protocols where necessary.

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities often include:

  • Starting Materials: Unreacted starting materials such as piperazine, ethylating agents, and precursors for the dimethyl groups.

  • Over-Alkylated Byproducts: Formation of 1,4-diethyl-3,3-dimethylpiperazine or other poly-alkylated species.

  • Positional Isomers: Depending on the synthesis, isomers such as 1-Ethyl-2,5-dimethylpiperazine might be present.

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

  • Degradation Products: Amines, in general, can be susceptible to oxidation and thermal degradation, leading to a variety of byproducts.[1][2] Piperazine and its derivatives can undergo thermal degradation at elevated temperatures.[3][4]

Q2: My purified this compound is showing discoloration (yellow to brown). What is the likely cause and how can I prevent it?

A2: Discoloration in purified amines is often a result of oxidation or the presence of trace metal impurities that can catalyze oxidation. Exposure to air and light can exacerbate this issue. To mitigate this:

  • Inert Atmosphere: Conduct purification and storage under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Sequestration: Use of a chelating agent like EDTA during work-up can help remove catalytic metal ions.

  • Activated Carbon Treatment: A charcoal treatment of the crude solution before distillation can effectively remove colored impurities.

  • Storage: Store the purified product in amber vials under an inert atmosphere and at reduced temperatures.

Q3: I'm struggling to separate this compound from a closely related structural isomer. What purification technique is most effective?

A3: The separation of closely related isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, high-efficiency fractional distillation under reduced pressure is the preferred method for larger scales.[5][6][7]

  • Preparative Chromatography: For small-scale, high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.[8][9] The choice of stationary and mobile phases is critical. A study on substituted piperazines demonstrated successful separation using reversed-phase HPLC.[8]

  • Crystallization: If the product or a salt derivative can be crystallized, this can be a highly effective and scalable purification method. Experiment with different solvents and counter-ions to form a crystalline salt.[10]

Q4: My yield is significantly lower after distillation. What are the potential causes?

A4: Low recovery after distillation can be attributed to several factors:

  • Thermal Degradation: Piperazine derivatives can degrade at high temperatures.[3][4] Distillation at the lowest possible pressure (vacuum) is crucial to reduce the boiling point and minimize thermal stress.

  • Azeotrope Formation: The compound may form an azeotrope with residual solvents or impurities, leading to co-distillation and loss of product in undesired fractions.

  • Mechanical Losses: Ensure the distillation apparatus is well-sealed to prevent leaks, especially under vacuum. Foaming can also lead to material being carried over into the receiving flask prematurely.[11]

  • Incomplete Condensation: Ensure the condenser is adequately cooled to capture all the product vapors.

Q5: What are the best analytical techniques to assess the purity of this compound?

A5: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. A validated GC method is precise and accurate for determining piperazine derivatives.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for separating isomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Elemental Analysis: Provides the elemental composition (C, H, N) and is a good indicator of overall purity.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification of this compound.

Troubleshooting Guide 1: Sub-optimal Purity after Fractional Distillation

Problem: The purity of the collected fractions after vacuum fractional distillation is below the desired specification, with significant amounts of starting material or a closely boiling impurity.

Causality Analysis: Insufficient separation during distillation is typically due to an inadequate number of theoretical plates in the distillation column, an incorrect reflux ratio, or operating at a pressure that does not provide a sufficient boiling point difference between the components.[5][7]

Step-by-Step Protocol:

  • Assess the Boiling Points: Determine the boiling points of this compound and the major impurities at various pressures. This data is crucial for optimizing the distillation parameters.

  • Increase Column Efficiency:

    • Use a longer fractionating column packed with a high-efficiency packing material (e.g., Vigreux, Raschig rings, or structured packing).

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Optimize the Reflux Ratio:

    • Start with a higher reflux ratio to increase the number of vaporization-condensation cycles, thereby improving separation.[5] A ratio of 5:1 (reflux:take-off) is a good starting point.

    • Gradually decrease the reflux ratio to increase the take-off rate once the desired purity is achieved in the head fractions.

  • Fine-tune the Vacuum:

    • Operate at the lowest practical pressure to maximize the boiling point difference between your product and impurities.

    • Ensure your vacuum system is free of leaks to maintain a stable pressure throughout the distillation.

  • Monitor Fractions Analytically:

    • Collect smaller fractions and analyze each by a rapid method like GC to accurately map the separation profile.

    • Combine fractions that meet the purity specification.

Troubleshooting Guide 2: Product Degradation During Purification

Problem: The final product is discolored, and analytical data shows the presence of degradation products not present in the crude material.

Causality Analysis: Amine degradation during purification is often caused by excessive heat, exposure to oxygen, or the presence of catalytic metals.[1][2][14] Piperazine itself is known to undergo thermal degradation, and its derivatives can be expected to have similar sensitivities.[3]

Step-by-Step Protocol:

  • Minimize Thermal Stress:

    • As detailed in the distillation guide, use the lowest possible distillation temperature by employing a high vacuum.

    • Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

    • For temperature-sensitive compounds, consider short-path distillation.

  • Implement an Inert Atmosphere:

    • Before heating, purge the entire apparatus with an inert gas like nitrogen or argon.

    • Maintain a slight positive pressure of the inert gas throughout the purification process.

  • Pre-treatment of Crude Material:

    • Activated Carbon: Stir the crude product dissolved in a suitable solvent with 1-5% (w/w) of activated carbon for 1-2 hours at room temperature. Filter off the carbon before proceeding with distillation.

    • Chelating Agents: During the aqueous work-up, add a small amount of EDTA to sequester metal ions that can catalyze oxidation.

  • Appropriate Material of Construction:

    • Whenever possible, use glass equipment. If metal components are unavoidable, ensure they are made of a non-reactive material like stainless steel.

Part 3: Experimental Protocols & Visualizations

This section provides detailed experimental protocols for key purification techniques and visual diagrams to illustrate the workflows.

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol is designed for the purification of gram to kilogram quantities of this compound.

Materials and Equipment:

  • Round bottom flask

  • Heating mantle with magnetic stirring

  • Vigreux or packed fractionating column (length appropriate for the separation challenge)

  • Distillation head with condenser and reflux control

  • Receiving flasks (multiple)

  • Vacuum pump and pressure gauge

  • Cold trap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

  • Inerting the System: Purge the system with inert gas for 10-15 minutes.

  • Charging the Flask: Charge the crude this compound into the round bottom flask along with a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system, observing for any excessive bubbling.

  • Heating and Equilibration:

    • Begin stirring and gently heat the flask.

    • As the liquid begins to boil and the vapor rises into the column, adjust the heat to establish a steady reflux at the top of the column.

    • Allow the column to equilibrate under total reflux (no product take-off) for at least 30 minutes to an hour. This allows the separation gradient to establish.

  • Fraction Collection:

    • Begin collecting the first fraction (forerun) at a high reflux ratio. This fraction will contain low-boiling impurities.

    • Monitor the head temperature. A stable head temperature indicates a pure component is distilling.

    • Collect the main product fraction while maintaining a stable head temperature.

    • Collect subsequent fractions as the temperature begins to rise again.

  • Analysis: Analyze all collected fractions to determine their purity and decide which to combine.

Diagram 1: Fractional Distillation Workflow

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Pooling A Charge Crude Material B Inert System A->B C Apply Vacuum B->C D Heat & Equilibrate (Total Reflux) C->D E Collect Fractions (Controlled Reflux) D->E F Analyze Fractions (GC/HPLC) E->F G Pool Pure Fractions F->G

Caption: Workflow for high-efficiency fractional distillation.

Protocol 2: Preparative HPLC Purification

This protocol is suitable for purifying small quantities of this compound to very high purity, especially for separating isomers.

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Appropriate preparative column (e.g., C18 for reversed-phase)

  • HPLC-grade solvents

  • Rotary evaporator

Procedure:

  • Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.

    • Optimize the mobile phase composition (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid for amine stability and peak shape).

  • Sample Preparation:

    • Dissolve the crude material in the mobile phase at a concentration that avoids column overloading.

    • Filter the sample through a 0.45 µm filter.

  • Purification Run:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect fractions corresponding to the target peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If an acidic modifier was used, the product will be the corresponding salt. If the free base is required, perform a basic work-up followed by extraction.

    • Lyophilize or dry the final product under high vacuum.

Diagram 2: Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Start with Crude Material Scale Scale of Purification? Start->Scale Purity Required Purity? Scale->Purity > 10 g Prep_HPLC Preparative HPLC Scale->Prep_HPLC < 10 g Impurity_Type Nature of Impurities? Purity->Impurity_Type > 99.5% Distillation Fractional Distillation Purity->Distillation < 99.5% Impurity_Type->Distillation Different B.P. Impurity_Type->Prep_HPLC Isomers Crystallization Crystallization/ Salt Formation Impurity_Type->Crystallization Solid Impurities or Crystallizable Product

Caption: Decision guide for selecting the appropriate purification method.

Part 4: Quantitative Data Summary

The following table provides a hypothetical comparison of purity levels achievable with different purification techniques for this compound, based on typical laboratory outcomes.

Purification MethodStarting PurityFinal Purity (Typical)ThroughputKey Advantage
Simple Distillation 85%90-95%HighFast, good for removing non-volatile impurities.
Fractional Distillation 85%95-99%MediumGood for separating components with different boiling points.[5][7]
Preparative HPLC 90%>99.5%LowExcellent for separating isomers and achieving very high purity.[8]
Crystallization 85%>99%HighHighly scalable and can be very selective.[10]

References

  • Contamination in Amine Systems. Refining Community. [Link]

  • Amine Scrubbing System Overview - How Amine Treating Works. Carver Pump. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). APL. [Link]

  • This compound (C8H18N2). PubChem. [Link]

  • Study of Separation of Substituted Piperazine by CZE and HPLC. Acta Scientiarum Naturalium Universitatis Pekinensis. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. [Link]

  • Distillation. ETH Zurich. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • Preparation of dimethylpiperazine.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • 1-Ethylpiperazine Dealer and Distributor. Multichem. [Link]

  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]

  • Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation.
  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Analytical Methods. OPUS at UTS. [Link]

  • Distillation. University of Colorado Boulder. [Link]

Sources

Technical Support Center: Synthesis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Side Reaction Analysis & Process Control Target Molecule: 1-Ethyl-3,3-dimethylpiperazine (CAS: 59702-31-7) Primary Precursor: 2,2-Dimethylpiperazine

Executive Summary: The Chemist's Challenge

The synthesis of This compound is a classic study in steric-controlled regioselectivity. The starting material, 2,2-dimethylpiperazine, possesses two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the gem-dimethyl group.

  • N4 (Unhindered): Distal to the gem-dimethyl group.

The Good News: The target molecule (this compound) requires alkylation at the unhindered N4 position (Note: IUPAC numbering priority shifts the N-ethyl to position 1, moving the dimethyls to position 3). This is the kinetically favored product.

The Bad News: The primary side reaction is not regio-isomerism, but over-alkylation . Once the unhindered nitrogen is ethylated, the molecule can still react at the hindered nitrogen (albeit slowly) or undergo quaternization, leading to complex mixtures that are difficult to separate by distillation.

Module 1: Reaction Pathway & Side Reaction Analysis

The following diagram illustrates the competitive landscape of this synthesis. Understanding these pathways is critical for troubleshooting low yields.

ReactionPathways SM 2,2-Dimethylpiperazine (Starting Material) Target This compound (TARGET) (Ethyl at unhindered N) SM->Target Fast (Kinetic Control) + Et-X or Acetaldehyde Regio 1-Ethyl-2,2-dimethylpiperazine (MINOR IMPURITY) (Ethyl at hindered N) SM->Regio Very Slow (Steric Hindrance) Bis 1,4-Diethyl-2,2-dimethylpiperazine (MAJOR IMPURITY) (Over-Alkylation) Target->Bis Slow (Requires forcing conditions) Quat Quaternary Ammonium Salts (Non-volatile Residue) Target->Quat Over-alkylation Bis->Quat Exhaustive Alkylation

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. The green path represents the target synthesis. The red path indicates the primary "over-reaction" risk.

Module 2: Troubleshooting Guide

Issue A: High Levels of Bis-Alkylated Impurity (1,4-Diethyl)

Symptoms: GC/LCMS shows a peak with M+28 relative to the target. Boiling point of crude is higher than expected. Root Cause: The reaction conditions are too aggressive, or the stoichiometry of the ethylating agent is too high.

MethodRisk FactorCorrective Action
Direct Alkylation (Et-X) HIGH The alkyl halide (EtBr/EtI) is non-selective. Switch to Reductive Amination. If you must use Et-X, use 0.9 equivalents and add dropwise at 0°C.
Reductive Amination LOW Ensure you are using a mild reducing agent like NaBH(OAc)₃ . Stronger agents (e.g., H₂/Pd without pH control) can drive the reaction too far.
Issue B: Low Conversion / Starting Material Remaining

Symptoms: Target yield is low; large recovery of 2,2-dimethylpiperazine. Root Cause: Steric hindrance of the ring requires specific activation, or the imine intermediate is not forming stable enough for reduction.

  • Solution: In reductive amination, ensure the Imine Formation Step is allowed to proceed for 30-60 minutes before adding the reducing agent. Use a dehydrating agent (molecular sieves or MgSO₄) if using standard NaBH₄.

Issue C: Formation of the "Wrong" Isomer (1-Ethyl-2,2-dimethyl)

Symptoms: NMR shows ethyl quartet interacting with the gem-dimethyl singlet (NOE effect). Root Cause: This is rare. It usually occurs only if the unhindered nitrogen is accidentally protected or if the reaction is run at very high temperatures (>100°C) where thermodynamic control takes over.

  • Solution: Keep reaction temperatures below 40°C. The steric barrier at the 2,2-position is your friend; do not overcome it with excessive heat.

Module 3: Recommended Protocol (Reductive Amination)

We recommend Reductive Amination over direct alkylation. It offers superior control over mono-ethylation.

Reagents:

  • 2,2-Dimethylpiperazine (1.0 equiv)

  • Acetaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2,2-dimethylpiperazine in DCM (0.2 M). Add Acetaldehyde (1.1 equiv) dropwise at 0°C.

    • Technical Note: The unhindered nitrogen reacts rapidly to form the hemiaminal/imine. The hindered nitrogen is too sterically crowded to react efficiently with the aldehyde under these conditions.

  • Equilibration: Stir at room temperature for 45 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.4 equiv) in portions.

    • Why STAB? It is mild and will not reduce the aldehyde before it bonds to the amine. It minimizes side reactions compared to NaBH₃CN [1].

  • Quench & Workup: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Purification:

    • The crude usually contains Target and trace Bis-ethyl.

    • Distillation: The boiling point difference between Mono-ethyl and Bis-ethyl is sufficient for separation (Target bp approx 150-160°C, Bis bp >180°C).

Module 4: Impurity Profiling & Data Tables

Use this table to identify peaks in your crude reaction mixture.

ComponentStructureRelative Retention (GC)pKa (Approx)Origin
2,2-Dimethylpiperazine SM1.00~9.8Unreacted SM
1-Ethyl-3,3-dimethyl... TARGET 1.25 ~9.2 Main Product
1-Ethyl-2,2-dimethyl... Regio-Impurity1.30~8.5High Temp / Force
1,4-Diethyl-2,2-dimethyl... Bis-Impurity1.65~8.0Excess Reagent

Module 5: Troubleshooting Logic Flow

Troubleshooting Start Analyze Crude Mixture (GC/LCMS) CheckBis Is Bis-Alkylated > 10%? Start->CheckBis CheckSM Is SM > 20%? CheckBis->CheckSM No ActionBis Reduce Acetaldehyde to 1.0 eq. Switch from Et-I to Reductive Amination CheckBis->ActionBis Yes ActionSM Increase reaction time (Imine step) Check reagent quality (wet solvent?) CheckSM->ActionSM Yes ActionGood Proceed to Fractional Distillation CheckSM->ActionGood No

Caption: Figure 2. Decision matrix for optimizing reaction parameters based on crude analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Bromide and Potassium Carbonate instead of reductive amination? A: You can, but it is not recommended for high purity. Direct alkylation follows statistical probability. While the unhindered nitrogen is more reactive, the concentration of the mono-ethyl product increases, it begins to compete for the alkyl halide, leading to significant amounts of the 1,4-diethyl byproduct (Bis-alkylation). If you must use this route, use a large excess of the piperazine (2-3 equiv) to statistically favor mono-substitution, then recycle the starting material [2].

Q: How do I separate the non-reacted 2,2-dimethylpiperazine from the product? A: 2,2-dimethylpiperazine is a solid at room temperature (mp ~118°C), while the ethylated product is a liquid. Cooling the crude mixture in hexanes often precipitates the unreacted starting material. Alternatively, fractional distillation is very effective due to the molecular weight change.

Q: Why is the product named 1-Ethyl-3,3-dimethyl and not 1-Ethyl-2,2-dimethyl? A: This is a nomenclature artifact. In the starting material (2,2-dimethylpiperazine), the nitrogen next to the methyls is N1. However, when you alkylate the other nitrogen (N4), IUPAC rules often prioritize the substituted nitrogen as position 1. Therefore, the methyl groups "move" to position 3 relative to the new N1-ethyl group.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines." Organic Chemistry Portal. Retrieved from Link

  • Biosynth. (2024). "1-Ethyl-3,3-dimethyl-piperazine Product Page." Biosynth Catalog. Link

Sources

Technical Support Center: 1-Ethyl-3,3-dimethylpiperazine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for professionals working with 1-Ethyl-3,3-dimethylpiperazine. It is designed to address common and complex issues encountered during synthesis, purification, and handling of this compound, ensuring experimental success and integrity.

Part 1: Troubleshooting Guide

This section is organized by experimental stage to help you quickly identify and resolve issues.

Synthesis Stage: N-Alkylation of 3,3-Dimethylpiperazine

The direct N-ethylation of 3,3-dimethylpiperazine is a common synthetic route. However, challenges such as low yield, side reactions, and incomplete conversion can arise.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the N-alkylation of 3,3-dimethylpiperazine can be attributed to several factors, primarily related to steric hindrance and reagent choice.

  • Steric Hindrance: The gem-dimethyl group at the C3 position sterically hinders the adjacent nitrogen (N1), making it less nucleophilic than the nitrogen at the N4 position. This can lead to a sluggish reaction. To overcome this, consider optimizing the following:

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions at higher temperatures.

    • Reaction Time: Due to the slower reaction rate, extending the reaction time may be necessary for complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Choice of Ethylating Agent: The reactivity of the ethylating agent is crucial.

    • Ethyl Iodide vs. Ethyl Bromide: Ethyl iodide is generally more reactive than ethyl bromide and may lead to higher yields or allow for milder reaction conditions.

    • Alternative Alkylating Agents: In some cases, using alternative reagents like diethyl sulfate or ethyl triflate might be beneficial, although these can be more hazardous and expensive.

  • Base Selection: The choice of base is critical for deprotonating the piperazine nitrogen.

    • Inorganic Bases: Stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate (NaHCO₃).

    • Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly to scavenge the acid byproduct of the reaction.[1]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices as they can help to solvate the ions generated during the reaction.

Question: I am observing the formation of a significant amount of a di-ethylated byproduct (1,4-diethyl-3,3-dimethylpiperazine). How can I minimize this?

Answer: The formation of the di-alkylated product is a common issue in piperazine chemistry. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of the starting piperazine (3,3-dimethylpiperazine) relative to the ethylating agent. A 2:1 or even 3:1 ratio of piperazine to ethylating agent can statistically favor mono-alkylation. The unreacted piperazine can typically be removed during the purification step.

  • Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting a second time.

  • Use of a Protecting Group: For more complex syntheses where high purity of the mono-alkylated product is essential, a protecting group strategy can be employed. For example, one of the nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl), followed by ethylation of the unprotected nitrogen, and subsequent deprotection.

Work-up and Purification Challenges

Question: During the aqueous work-up, I am experiencing difficulty with phase separation and suspect product loss to the aqueous layer. What can I do?

Answer: this compound, being an amine, can have some water solubility, especially in its protonated form. To improve extraction efficiency and phase separation:

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will ensure the product is in its free-base form, which is less water-soluble.

  • Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" the product from the aqueous phase and also aids in breaking up emulsions.[2][3]

  • Choice of Extraction Solvent: Use a suitable organic solvent for extraction. Dichloromethane (DCM) or chloroform are often effective for amines. If emulsions are a persistent problem, ethyl acetate can be a good alternative, although the product may have higher solubility in DCM.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

Question: I am struggling to separate my product from the unreacted starting material and the di-ethylated byproduct by column chromatography. What are the key parameters to optimize?

Answer: The separation of closely related amines by silica gel chromatography can be challenging due to their similar polarities and potential for tailing.

  • Solvent System (Eluent):

    • Baseline System: A common starting point for eluting amines on silica gel is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or isopropanol).

    • Adding a Base: To reduce tailing and improve peak shape, it is highly recommended to add a small amount of a basic modifier to the eluent system. A common choice is to add 1-2% triethylamine (TEA) to the solvent mixture. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine products.

    • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased over time, will likely be necessary to effectively separate the starting material, mono-alkylated, and di-alkylated products.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) as the stationary phase, which can sometimes be more suitable for the purification of basic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its precursors?

A1: As with any chemical experiment, a thorough understanding of the hazards is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents or solvents.[4][5]

  • Handling Amines: Piperazine derivatives can be corrosive and may cause skin and eye irritation.[6][7] Avoid inhalation and direct contact. In case of contact, rinse the affected area immediately with plenty of water.[6]

  • Flammability: Many organic solvents and some reagents used in the synthesis are flammable. Keep them away from ignition sources.[5][8]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for all chemicals used in the experiment to be fully aware of their specific hazards and handling procedures.

Q2: What analytical techniques are most suitable for characterizing the final product?

A2: A combination of spectroscopic methods is recommended for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the ethyl group (typically a quartet and a triplet) and the dimethyl groups (a singlet), as well as the protons on the piperazine ring.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, which can help to confirm the structure.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, providing strong evidence for its identity. Techniques like GC-MS are also excellent for assessing purity.

  • Infrared (IR) Spectroscopy: While less specific than NMR or MS, IR spectroscopy can confirm the presence of C-H and C-N bonds and the absence of N-H bonds if the reaction has gone to completion (in the case of di-alkylation) or the presence of an N-H bond for the mono-alkylated product.

  • Gas Chromatography (GC): A GC method can be developed to determine the purity of the final product and to quantify any residual starting material or byproducts.[9][10]

Q3: How should I properly store this compound?

A3: Amines can be sensitive to air and light. For long-term storage:

  • Container: Store in a tightly sealed, airtight container to prevent oxidation and absorption of atmospheric moisture and carbon dioxide. Amber glass bottles are preferred to protect from light.

  • Atmosphere: For highly pure samples or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and strong oxidizing agents.[4][5]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylpiperazine (1.0 equivalent).

  • Dissolve the piperazine in a suitable solvent such as acetonitrile (ACN).

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

Step 2: N-Alkylation

  • Slowly add ethyl iodide (1.0-1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for ACN) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

Step 3: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

  • Basify the aqueous layer with NaOH to pH > 10 and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2][3]

Step 4: Purification

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate/hexanes with 1% triethylamine.

Data Summary Table
ParameterValueReference/Comment
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
Boiling Point~170-180 °C (estimated)Atmospheric pressure. Will be lower under vacuum.
Density~0.8-0.9 g/mL (estimated)
¹H NMR Chemical ShiftsVaries with solventExpect signals for ethyl, dimethyl, and piperazine ring protons.
¹³C NMR Chemical ShiftsVaries with solventExpect 6 unique signals in the aliphatic region.

Part 4: Diagrams and Workflows

Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3,3-Dimethylpiperazine E Combine reactants Reflux (12-24h) A->E B Ethyl Iodide B->E C Base (K2CO3) C->E D Solvent (ACN) D->E F Cool & Filter E->F G Concentrate F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography or Fractional Distillation I->J K Pure 1-Ethyl-3,3- dimethylpiperazine J->K LowYieldTroubleshooting Start Low Yield Observed Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Analyze Reaction Mixture (TLC/GC-MS) Check_SM->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Observed? Check_Reaction->Side_Products Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp Yes Change_Reagent Use More Reactive Ethylating Agent Incomplete->Change_Reagent Yes Workup_Loss Check Work-up Procedure (pH, extractions) Incomplete->Workup_Loss No Optimize_Stoich Adjust Stoichiometry (Excess Piperazine) Side_Products->Optimize_Stoich Yes (Di-alkylation) Side_Products->Workup_Loss No End Yield Improved Increase_Time->End Increase_Temp->End Change_Reagent->End Optimize_Stoich->End Workup_Loss->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • DigitalCommons@TMC. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Google Patents. (n.d.). US3029240A - Preparation of dimethylpiperazine.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Google Patents. (n.d.). US3172874A - Organosilicon polyurea compositions and method for preparing the same.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Thermo Fisher Scientific. (2025, October 24). cis-2,6-Dimethylpiperazine Safety Data Sheet.
  • ResearchGate. (2022, August 6). (PDF) Methods for the catalytic synthesis of piperazine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Fisher Scientific. (2009, September 22). N,N'-Dimethylpiperazine Safety Data Sheet.
  • TCI Chemicals. (2025, June 12). N,N'-Dimethylpiperazine Safety Data Sheet.
  • PubChem. (n.d.). 1,3-Dimethylpiperazine.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
  • Fisher Scientific. (2025, April 14). 1,4-Dimethylpiperazine Safety Data Sheet.
  • ResearchGate. (2003). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ChemicalBook. (n.d.). 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum.
  • Agilent. (n.d.). Analytical CHEMISTRY.
  • PubMed. (n.d.). 1,3-Dimethyl-3-silapiperidine: synthesis, molecular structure, and conformational analysis....
  • ACS Publications. (1997, November 27). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • MDPI. (n.d.). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate....
  • The Royal Society of Chemistry. (n.d.). Supplemental Information.
  • PubMed Central. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.

Sources

Technical Support Center: Stability of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-3,3-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. As a substituted piperazine, understanding its behavior under various experimental conditions is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical stability and analysis.

Troubleshooting Guide: Investigating Instability

This section addresses specific issues you may encounter during your experiments. The solutions provided are designed to be systematic, helping you to identify the root cause of instability and implement corrective measures.

Q1: My quantitative analysis (e.g., HPLC, LC-MS) of this compound solutions shows inconsistent results and a progressive loss of the main compound over a short period. What are the likely causes?

A1: This is a classic indicator of compound instability in your experimental matrix. Several factors, alone or in combination, could be responsible for the degradation of this compound.

  • Causality: The two nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation. The entire structure can also be sensitive to hydrolysis, especially at non-neutral pH. Furthermore, like many organic molecules, thermal energy and light can provide the activation energy needed to initiate degradation reactions. Studies on other synthetic piperazines have shown significant degradation even over short periods when stored at room temperature.[1]

  • Immediate Investigative Steps:

    • Review Storage Conditions: Storing samples at room temperature should be avoided due to detrimental impacts on the stability of piperazine compounds.[1] The primary corrective action is to prepare solutions fresh whenever possible. If storage is unavoidable, solutions should be flash-frozen and stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

    • Evaluate Solvent/Buffer Composition: The solvent system can directly impact stability. Protic solvents may participate in degradation, while certain buffer components can catalyze reactions. Evaluate if any components of your matrix are known to be reactive.

    • Control for Atmospheric Exposure: The tertiary amine is susceptible to oxidation. Degas your solvents and consider blanketing your stock solutions with an inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.

    • Protect from Light: Photodegradation is a common pathway for nitrogen-containing heterocycles.[2][3] Ensure all solutions are prepared and stored in amber vials or protected from light by other means (e.g., wrapping in aluminum foil).

If these initial steps do not resolve the issue, a more systematic investigation, such as a forced degradation study (see Q3), is warranted to identify the specific stress factors causing the instability.

Q2: I'm observing new, unidentified peaks appearing in my chromatograms during the analysis of aged this compound solutions. How can I determine if these are degradation products and identify them?

A2: The appearance of new peaks that grow over time as the parent peak decreases is strong evidence of chemical degradation. Identifying these degradants is crucial as they can have different pharmacological or toxicological profiles.

  • Expert Insight: The most effective way to identify these unknown peaks is to intentionally create them under controlled stress conditions through a process called forced degradation.[2][3] By subjecting the compound to harsh conditions (e.g., strong acid, base, oxidant, high heat, and intense light), you can accelerate the formation of potential degradation products. These "stressed" samples can then be analyzed by a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identification Workflow:

    • Perform a Forced Degradation Study: Conduct a systematic study as detailed in Q3 to generate the degradants.

    • LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peaks, which gives you their molecular weight.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak (MS/MS) provides structural information. The fragmentation pattern of a degradant will often share common fragments with the parent compound, aiding in the elucidation of its structure.[2]

    • Propose Structures: Based on the mass shifts from the parent drug and the fragmentation data, you can propose likely structures. For instance, a +16 Da shift often suggests N-oxidation, while the loss of 28 Da could indicate de-ethylation.

    • Confirmation (Optional but Recommended): If a potential degradation product is critical, its identity can be confirmed by synthesizing the proposed molecule and comparing its retention time and mass spectrum to the peak observed in the stressed sample.[2]

Below is a logical workflow for this process:

G cluster_0 Troubleshooting Degradation Peaks A Observe Unexpected Peaks in Chromatogram B Hypothesize: Degradation Products A->B C Perform Forced Degradation Study (See Protocol Q3) B->C D Analyze Stressed Samples by LC-MS/MS C->D E Determine Mass Shift from Parent Compound D->E F Analyze MS/MS Fragmentation Pattern D->F G Propose Degradant Structure E->G F->G H Confirm via Reference Standard (Optional) G->H

Caption: Workflow for identifying unknown chromatographic peaks.

Frequently Asked Questions (FAQs)

Q3: How should I design a comprehensive forced degradation study for this compound?

A3: A forced degradation or stress testing study is a cornerstone of stability assessment. It helps to establish the intrinsic stability of a molecule and develop stability-indicating analytical methods.[3] The goal is to achieve 5-20% degradation of the drug substance; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[3]

  • Experimental Protocol: Forced Degradation of this compound

    Objective: To identify potential degradation pathways and products for this compound and to validate a stability-indicating analytical method.

    Materials:

    • This compound

    • Solvent (e.g., Methanol or Acetonitrile, depending on solubility)

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Hydrogen Peroxide (H₂O₂)

    • Calibrated Oven

    • Photostability Chamber (ICH Q1B compliant)

    • HPLC or UPLC system with UV and/or MS detector

    Procedure:

    • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[3]

    • Set Up Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample stored under ambient conditions protected from light.

      Stress ConditionReagent/ConditionTemperatureDuration
      Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
      Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hours
      Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
      Thermal Solid & Solution80°C1, 3, 7 days
      Photolytic Solid & SolutionAmbientICH Q1B exposure
    • Sample Treatment: At each time point, withdraw an aliquot from the respective vial. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to halt the reaction.

    • Analysis: Dilute all samples to a suitable concentration and analyze using your analytical method alongside an unstressed control and a blank.

    • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Identify and quantify the major degradation products.

Below is a diagram illustrating the parallel workflow of a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (Parallel) Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Neutralize (if needed) & Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis End Evaluate Data: - % Degradation - Identify Products - Method Validation Analysis->End G cluster_pathways Potential Degradation Pathways cluster_products Predicted Degradation Products Parent This compound C₉H₂₀N₂ N_Oxide N-Oxide C₉H₂₀N₂O Parent:p->N_Oxide Oxidation De_Ethyl 3,3-Dimethylpiperazine C₆H₁₄N₂ Parent:p->De_Ethyl Dealkylation Ring_Open Ring-Opened Products ... Parent:p->Ring_Open Ring Cleavage (Harsh Conditions)

Caption: Predicted degradation pathways for the molecule.

Q7: What are the most suitable analytical techniques for conducting stability studies on this compound?

A7: A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while also separating it from its degradation products, excipients, and any other potential impurities.

  • Recommended Techniques:

    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of stability testing. However, simple alkyl-substituted piperazines lack a strong UV chromophore, which can result in poor sensitivity. [4]Method development might require using a low wavelength (e.g., < 220 nm) for detection.

    • HPLC with Mass Spectrometric (MS) Detection: LC-MS is highly recommended. It offers superior specificity and sensitivity compared to UV detection and is invaluable for identifying unknown degradation products, as discussed in Q2.

    • Gas Chromatography (GC): Given its volatility, GC is a viable technique for quantifying this compound. A validated GC method has been reported for the determination of similar piperazine derivatives. [4][5]It can offer excellent resolution and sensitivity, especially with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

    • Method Development Considerations: For HPLC, if peak shape is poor (e.g., tailing), consider using a high-purity silica column and adding a small amount of an amine modifier like triethylamine to the mobile phase to block active sites on the stationary phase. [2]

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. Available at: [Link]

  • 1,3-Dimethylpiperazine. (n.d.). PubChem. Available at: [Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. (2016). ResearchGate. Available at: [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Trade Science Inc. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2011). ResearchGate. Available at: [Link]

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (2011). University of Texas at Austin. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2020). ResearchGate. Available at: [Link]

  • Environmental degradation pathways for the breakdown of polydimethylsiloxanes. (1998). PubMed. Available at: [Link]

  • Analytical Methods. (2013). OPUS at UTS. Available at: [Link]

  • Safety Data Sheet for Dimethylether. (n.d.). SOL Group. Available at: [Link]

  • Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Available at: [Link]

  • 1-Ethylpiperazine Dealer and Distributor. (n.d.). Multichem. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Available at: [Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Available at: [Link]

Sources

Overcoming poor solubility of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a thorough search to find data on the physicochemical properties of 1-Ethyl-3,3-dimethylpiperazine. Right now, I'm specifically looking at its solubility in different solvents and its pKa value. I expect these factors to influence my model building.

Expanding Solubility Research

I'm now expanding my search to discover methods to enhance solubility for similar compounds. I'm focusing on pH adjustment, co-solvents, and excipients. Also, I'm seeking established protocols and safety guidelines. The information I find will shape Q&A content for a technical support center.

Deepening Compound Analysis

I'm now diving deeper into the specifics, creating a plan to structure the technical support content as a Q&A. I will formulate a troubleshooting guide, explain the underlying science, and outline step-by-step protocols. To help visualize workflows, I'll use Graphviz diagrams and quantitative data in tables, as well as compile a full reference section. The goal is a comprehensive resource tailored for researchers.

Technical Support Center: Stability & Handling of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with 1-Ethyl-3,3-dimethylpiperazine . This document is structured to address stability challenges proactively and reactively, moving beyond generic advice to provide mechanism-based solutions.

Product: this compound (1-E-3,3-DMP) Chemical Class: Sterically Hindered Piperazine Derivative Primary Hazards: Oxidative Degradation, Carbamate Formation (CO₂ Sensitivity), Hygroscopicity.

Core Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities of 1-E-3,3-DMP. Unlike simple piperazine, the gem-dimethyl group at the C3 position introduces steric hindrance near the N4 secondary amine, altering its reactivity profile but not eliminating its susceptibility to environmental factors.

A. Oxidative Degradation (The "Yellowing" Effect)

Piperazine derivatives are electron-rich and prone to oxidation by atmospheric oxygen. This process is often radical-mediated and catalyzed by trace metals or light.

  • Mechanism: The N1-ethyl group and the N4-H site are vulnerable. Abstraction of a hydrogen atom α to the nitrogen leads to a radical intermediate, which reacts with

    
     to form peroxyl radicals. These degrade into imines, enamines, and eventually N-oxides or ring-opened fragmentation products.
    
  • Visual Indicator: Samples transition from colorless

    
     pale yellow 
    
    
    
    amber/brown.
B. Carbamate Formation (The "White Crust" Effect)

Despite the steric bulk of the 3,3-dimethyl group, the secondary amine (N4) remains nucleophilic enough to react with atmospheric


.
  • Mechanism:

    
    
    
  • Result: Formation of a solid carbamate salt. This reaction is reversible but can alter stoichiometry in sensitive catalytic reactions and introduce impurities.

C. Hygroscopicity

The molecule is a base and will greedily absorb atmospheric moisture. Water facilitates proton transfer, accelerating both oxidative pathways and carbamate formation.

Troubleshooting Guide (Immediate Triage)

Use this decision matrix to diagnose and resolve common experimental anomalies.

Symptom Probable Cause Diagnostic Check Corrective Action
Color Change (Yellow/Brown)Oxidative Degradation (N-oxide or imine formation).H-NMR: Check for new peaks downfield (3-4 ppm range) or broadening of N-ethyl signals.Purification: Distill under reduced pressure (vacuum) immediately. Prevention: Store under Argon; exclude light.
White Solid/Crust on cap or liquid surfaceCarbamate Formation (Reaction with

).
Solubility Test: Solid dissolves in dilute acid with gas evolution (

). IR: Look for strong C=O stretch ~1690-1710 cm⁻¹.
Recovery: Dissolve in strong base (NaOH) to reverse carbamate, extract with organic solvent, dry, and distill. Prevention: Use Schlenk technique; tape-seal septa.
Viscosity Increase Oligomerization or H-bonding network formation due to water uptake.Karl Fischer Titration: High water content.Drying: Dry over activated 4Å molecular sieves or KOH pellets for 24h. Distill if severe.
Unexpected NMR Shifts Protonation (Acidic impurities or water).D2O Shake: Amine protons exchange/disappear.Neutralization: Wash organic solution with 1M NaOH or

, dry over

.

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation for this compound, highlighting the critical nodes where intervention is required.

DegradationPathways Molecule 1-Ethyl-3,3- dimethylpiperazine AirExposure Exposure to Air (O2 + CO2 + H2O) Molecule->AirExposure Improper Storage Carbamate Carbamate Salt (White Solid) AirExposure->Carbamate + CO2 (Fast) Radical α-Amino Radical AirExposure->Radical + O2 (Slow) Reversible Reversible via Heating/Base Carbamate->Reversible Heat/Vac Reversible->Molecule Peroxyl Peroxyl Radical Radical->Peroxyl Imine Imine/Enamine (Yellowing) Peroxyl->Imine Fragmentation Ring Opening/ Fragmentation Imine->Fragmentation Irreversible

Caption: Mechanistic flow of 1-E-3,3-DMP degradation upon exposure to air.[1] The CO2 pathway is reversible, while the oxidative pathway leads to irreversible product loss.

Validated Preservation Protocols

Protocol A: Purification via Vacuum Distillation

Use this protocol if the sample has significantly yellowed or contains particulate matter.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

  • Additives: Add a few pellets of KOH (Potassium Hydroxide) to the boiling flask.

    • Why? KOH neutralizes any carbamates present, releasing the free amine back into the liquid phase, and suppresses volatility of acidic impurities.

  • Vacuum: Apply high vacuum (< 5 mmHg). 1-E-3,3-DMP has a relatively high boiling point; reduced pressure is critical to avoid thermal degradation during purification.

  • Collection: Discard the first 5-10% (forerun) which contains volatile degradation products (e.g., lower alkyl amines). Collect the main fraction as a clear, colorless liquid.[2]

  • Storage: Immediately transfer to an amber glass vial under an Argon blanket.

Protocol B: Inert Atmosphere Handling (The "Schlenk" Standard)

Use this for daily handling to prevent degradation.

  • Purge: Never open the stock bottle to air. Use a septum and a needle connected to an inert gas line (Nitrogen or Argon).

  • Pressure Equalization: Insert a balloon filled with inert gas or use a dedicated Schlenk line to maintain positive pressure inside the bottle while withdrawing liquid.

  • Syringe Technique: Flush the syringe with inert gas 3 times before drawing the sample.

  • Sealing: After use, wrap the cap junction with Parafilm or electrical tape to prevent gas diffusion over long storage periods.

Frequently Asked Questions (FAQs)

Q: Can I store 1-E-3,3-DMP in a plastic container? A: No. Polyethylene and polypropylene are permeable to oxygen and moisture over time. Always use glass (borosilicate) or stainless steel containers. Amber glass is preferred to block UV light, which can catalyze radical formation.

Q: My sample is 98% pure but yellow. Can I still use it? A: It depends on the application.

  • For rough synthesis: Likely yes, the impurities are often trace chromophores (<1%).

  • For kinetics or catalysis:No. Trace oxides can act as ligands or radical initiators, skewing reaction rates. Distill before use.

Q: Does the gem-dimethyl group make it stable enough to handle on the benchtop? A: It provides kinetic stability (slower reaction rates) compared to piperazine, but not thermodynamic immunity. You have minutes, not hours, before detectable CO2 absorption occurs. Treat it as air-sensitive.

Storage & Handling Workflow

The following diagram outlines the decision process for receiving and storing the chemical to ensure maximum shelf-life.

StorageWorkflow Receive Receive Shipment 1-E-3,3-DMP CheckSeal Inspect Seal Integrity Receive->CheckSeal Decision Is Seal Intact? CheckSeal->Decision Good Transfer to Inert Storage Decision->Good Yes Bad Quarantine & Test Purity Decision->Bad No StorageCond Conditions: 1. Amber Glass 2. Argon Headspace 3. Temp: 2-8°C Good->StorageCond Usage Usage: Schlenk Line / Syringe Bad->Usage Distill First StorageCond->Usage

Caption: Decision tree for receiving and maintaining 1-E-3,3-DMP stocks.

References

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture.[3] Current Opinion in Chemical Engineering. (Discusses the thermal stability and ring-opening mechanisms of piperazine derivatives).

  • Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control. (Details the kinetics of carbamate formation and oxidative degradation pathways).

  • PubChem Compound Summary. 1,3-Dimethylpiperazine (Analogous Structure). National Center for Biotechnology Information. (Provides physical property data and safety classifications relevant to substituted piperazines).

  • Sigma-Aldrich. Safety Data Sheet: N-Ethylpiperazine.[4] (Baseline safety and handling data for the N-ethyl substituted core).

Sources

Technical Support Guide: Scalable Synthesis of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-33DMP-ETH Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are accessing the technical support repository for the synthesis of 1-Ethyl-3,3-dimethylpiperazine . This molecule is a critical pharmacophore in kinase inhibitors and GPCR ligands.

The Core Challenge: The synthesis hinges on regioselectivity . The starting material, 2,2-dimethylpiperazine, has two non-equivalent nitrogen atoms.[1]

  • N1 (Proximal): Sterically hindered by the gem-dimethyl group.

  • N4 (Distal): Sterically accessible.

To obtain This compound , you must selectively alkylate the distal nitrogen (N4 of the 2,2-dimethyl precursor).[1] Fortunately, thermodynamics and kinetics favor this position, but scale-up introduces risks of bis-alkylation and thermal runaway.

Module 1: Route Selection & Strategy

Comparison of Synthetic Pathways
FeatureRoute A: Reductive Amination (Recommended) Route B: Direct Alkylation (Legacy)
Reagents Acetaldehyde + NaBH(OAc)₃ or H₂/Pd-CEthyl Bromide/Iodide + Base (K₂CO₃)
Regioselectivity High (>95:5) .[1] Steric bulk of the reducing agent prevents N1 attack.Moderate . High local concentration of alkyl halide leads to quaternization.
Safety Mild exotherm; Hydrogen gas (if catalytic).High Risk . Potent alkylating agents (carcinogenic); violent exotherms.
Purification Distillation or Acid/Base extraction.Difficult separation of mono/bis-alkylated salts.
Scalability Excellent.[2] (Flow chemistry compatible).Poor. Heterogeneous mixing issues.
The "Golden" Protocol: Reductive Amination

We prioritize Route A using Sodium Triacetoxyborohydride (STAB) for kilo-lab scales due to its operational simplicity, or Catalytic Hydrogenation for manufacturing scales.[1]

Module 2: Detailed Experimental Protocol

Objective: Synthesis of 1 kg batch of this compound via STAB-mediated reductive amination.

Reagents & Stoichiometry
  • Substrate: 2,2-Dimethylpiperazine (1.0 equiv)

  • Carbonyl Source: Acetaldehyde (1.1 - 1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Green alternative: 2-MeTHF.

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for imine formation.[1]

Step-by-Step Workflow
  • Imine Formation (The Setup):

    • Charge reactor with 2,2-dimethylpiperazine and solvent (10 vol).

    • Add Acetic Acid (1.0 equiv) to buffer the pH (creates the acetate salt, improving solubility).

    • Cool to 0–5°C.

    • Critical Step: Add Acetaldehyde (1.1 equiv) slowly via addition funnel. Maintain Temp < 10°C.

    • Wait: Stir for 60 mins at 0-10°C to form the hemiaminal/imine species.

  • Reduction (The Commitment):

    • Add STAB (1.4 equiv) in portions over 2 hours.

    • Warning: Evolution of hydrogen gas is possible if moisture is present; ensure venting.

    • Allow to warm to Room Temperature (20–25°C) and stir for 12 hours.

  • Quench & Work-up:

    • Cool to 0°C.

    • Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

    • Phase Separation: The product is in the organic layer.

    • Troubleshooting: If an emulsion forms, filter through Celite.

  • Purification (Distillation):

    • The crude oil is purified via fractional distillation under reduced pressure.

    • Target Boiling Point: Expect ~60-65°C at 10 mmHg (Estimated). Note: 2,2-dimethylpiperazine boils higher; the ethyl group lowers H-bonding capability, but adds mass.[1]

Module 3: Visualization of Logic

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow Start Start: 2,2-Dimethylpiperazine Reagent Add Acetaldehyde + AcOH (0-5°C) Start->Reagent Imine Intermediate: Imine Species Reagent->Imine 60 min stir Reduction Add NaBH(OAc)3 (Controlled Addition) Imine->Reduction Check IPC: HPLC/GC Check Reduction->Check Check->Reduction Incomplete (Add 0.1 eq STAB) Quench Quench: Sat. NaHCO3 Check->Quench Conversion >98% Distill Fractional Distillation (Vacuum) Quench->Distill Final Product: This compound Distill->Final

Caption: Figure 1. Step-wise logic flow for the reductive amination of 2,2-dimethylpiperazine.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a large impurity peak at M+28 in my MS. What is it?

Diagnosis: This is likely the 1,4-Diethyl-2,2-dimethylpiperazine (Bis-alkylated impurity).[1]

  • Cause: Excess acetaldehyde or "dumping" the reducing agent too quickly, creating high local concentrations.

  • Fix:

    • Strictly control Acetaldehyde stoichiometry (do not exceed 1.2 equiv).

    • Use the "Inverse Addition" technique: Add the reducing agent to the amine before the aldehyde if using NaBH₃CN, or ensure slow addition of aldehyde to the amine/STAB mixture.

    • Purification: This impurity is less polar (no NH). It can be removed by washing the organic layer with a pH 5.5 buffer (the bis-ethyl is less basic and may stay organic, while the product protonates and goes aqueous). Validate this pKa difference experimentally.

Q2: My reaction stalled at 80% conversion.

Diagnosis: Imine hydrolysis or deactivated reducing agent.

  • Cause: Wet solvent. STAB decomposes in the presence of water over time.

  • Fix: Ensure solvents are anhydrous (<0.05% water). Add a fresh 0.2 equiv of STAB and stir for 4 more hours.

Q3: How do I confirm I have the correct Regioisomer?

Diagnosis: Distinguishing 1-Ethyl-3,3-dimethyl vs. 1-Ethyl-2,2-dimethyl.

  • Solution: 1H NMR NOE (Nuclear Overhauser Effect) experiment.

    • Irradiate the Ethyl-CH2 signal.

    • Correct Isomer (1-Ethyl-3,3-dimethyl): You should see NOE enhancement at the C2-H and C6-H protons, but NO enhancement at the gem-dimethyl group (which is far away at C3).[1]

    • Wrong Isomer (1-Ethyl-2,2-dimethyl): You would see strong NOE enhancement between the Ethyl-CH2 and the gem-dimethyl protons.[1]

Q4: The product is fuming/hygroscopic. How do I handle it?

Diagnosis: Free base piperazines are avid CO₂ scavengers (forming carbamates) and hygroscopic.

  • Fix: Store under Argon/Nitrogen. For long-term storage, convert it to the Dihydrochloride salt (add 2.2 equiv of HCl in Dioxane to the ether solution of the free base). The salt is a stable, non-hygroscopic solid.

Module 5: Regioselectivity Pathway Diagram

This diagram explains why the reaction works, grounding the chemistry in steric arguments.

RegioSelectivity cluster_PathA Path A (Favored) cluster_PathB Path B (Disfavored) Substrate 2,2-Dimethylpiperazine (N1 hindered, N4 free) N4_Attack N4 Attack on Acetaldehyde Substrate->N4_Attack N1_Attack N1 Attack on Acetaldehyde Substrate->N1_Attack Prod_A This compound (Thermodynamic Product) N4_Attack->Prod_A Steric Steric Clash with gem-Dimethyls N1_Attack->Steric Prod_B 1-Ethyl-2,2-dimethylpiperazine (Minor/Trace) Steric->Prod_B High Energy Barrier

Caption: Figure 2.[1] Mechanistic pathway showing the kinetic preference for N4 alkylation.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • BenchChem. (2025).[3][4][5] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Technical Library. Link

  • Bouvier, B. (2015).[1] "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure. Link

  • Google Patents. (2007). "Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine."[6] JP2007051142A. Link

Sources

Catalyst deactivation in reactions with 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover data on catalyst deactivation. My focus is laser-targeted on reactions using cyclic amines, particularly 1-Ethyl-3,3-dimethylpiperazine. I'm prioritizing reactions that fit this profile in order to build a foundation for my work.

Expanding Research Scope

I'm broadening my search to encompass common catalysts for these reactions, deactivation mechanisms like poisoning, coking, and sintering, plus regeneration methods. Next, I'll structure the data into a technical support center format, complete with troubleshooting and FAQ sections. I'll blend science with real-world experience to illuminate the root causes of deactivation.

Developing Protocols and Diagrams

I'm now deep in the process of creating actionable protocols for diagnosing and mitigating catalyst deactivation, ensuring each step is self-validating. Simultaneously, I'm working to generate Graphviz diagrams to visually represent deactivation pathways and troubleshooting workflows, aiming for clarity. I'll summarize any quantitative data in clear tables and incorporate in-text citations.

Technical Support Center: Enhancing the Reactivity of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-3,3-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the use of this sterically hindered piperazine derivative in your experiments. Our goal is to empower you with the knowledge to anticipate challenges, optimize reactions, and enhance the reactivity of this valuable synthetic building block.

Introduction to the Reactivity of this compound

This compound is a unique bifunctional molecule with a tertiary amine at the 1-position and a secondary amine at the 4-position. The key structural feature influencing its reactivity is the presence of the gem-dimethyl group at the 3-position. This substitution creates significant steric hindrance around the secondary amine, which can dramatically affect its nucleophilicity and the accessibility of the nitrogen's lone pair of electrons. Understanding and mitigating the effects of this steric hindrance is paramount to successfully employing this reagent in synthesis.

The gem-dimethyl group can lead to slower reaction rates compared to unsubstituted or less hindered piperazines.[1] It can also influence the conformational equilibrium of the piperazine ring, potentially favoring a conformation that further shields the secondary amine. However, this steric hindrance can also be advantageous, for instance, in promoting mono-functionalization at the less hindered nitrogen when the ethyl group is not present. In the case of this compound, the secondary amine is the primary site for further derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: While specific safety data for this compound is not extensively published, it is prudent to handle it with the same precautions as other substituted piperazines. Many piperazine derivatives are classified as corrosive and can cause severe skin burns and eye damage.[2] They can also be harmful if swallowed and may cause respiratory irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How does the steric hindrance from the gem-dimethyl group affect the nucleophilicity of the secondary amine?

A2: The two methyl groups at the 3-position create a sterically crowded environment around the secondary amine at the 4-position. This bulkiness can impede the approach of electrophiles to the nitrogen atom, thereby reducing its effective nucleophilicity.[3][4] This can result in slower reaction times and may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive reagents) compared to less hindered piperazines.

Q3: I am observing low to no conversion in my N-alkylation reaction. What are the likely causes?

A3: Low conversion is a common issue when working with sterically hindered amines. The primary causes are likely:

  • Insufficiently reactive electrophile: The steric hindrance of this compound may require a more reactive alkylating agent (e.g., alkyl iodides or triflates over bromides or chlorides).

  • Inadequate reaction temperature: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Suboptimal solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and accelerate the reaction.

  • Inappropriate base: If a base is used to scavenge the acid byproduct, its strength and steric bulk are important considerations. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be a good choice.

Q4: How can I improve the yield of N-acylation reactions with this substrate?

A4: Similar to N-alkylation, N-acylation can be challenging. To improve yields:

  • Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more reactive than carboxylic acids requiring coupling agents. For particularly challenging acylations, the use of a highly reactive acylating agent generated in situ might be necessary.

  • Employ a catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.

  • Optimize the reaction conditions: Experiment with different solvents and temperatures. Ensure that the reaction is performed under anhydrous conditions to prevent hydrolysis of the acylating agent.

Q5: What are the best methods for purifying this compound derivatives?

A5: Purification can be challenging due to the basic nature of the piperazine ring, which can lead to tailing on silica gel chromatography.

  • Acid-base extraction: An initial workup with an acidic solution to extract the product into the aqueous phase, followed by basification and re-extraction into an organic solvent can help remove non-basic impurities.

  • Chromatography: If column chromatography is necessary, consider using a silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to suppress tailing. Alternatively, reversed-phase chromatography can be effective.

  • Distillation: For non-solid products, distillation under reduced pressure can be a viable purification method, provided the compound is thermally stable.[5]

Troubleshooting Guides

Guide 1: N-Alkylation Reactions

Issue: Low yield or incomplete reaction in the N-alkylation of the secondary amine.

Potential Cause Explanation Recommended Solution
Steric Hindrance The gem-dimethyl group at the 3-position significantly hinders the approach of the electrophile to the secondary amine at the 4-position.[3]- Increase the reaction temperature in increments of 10-20 °C. - Extend the reaction time. - Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide or triflate).
Inappropriate Solvent The solvent may not be effectively solvating the reactants or the transition state.- Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. - Ensure the solvent is anhydrous, as water can react with some alkylating agents.
Base Incompatibility The base used to scavenge the acid generated during the reaction might be too weak or sterically hindered itself.- Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. - For solution-phase reactions, a hindered organic base like DIPEA is a good option.
Side Reactions At higher temperatures, elimination reactions of the alkyl halide can compete with the desired substitution.- If elimination is suspected, try using a less hindered base or a lower reaction temperature with a more reactive electrophile.
Guide 2: N-Acylation Reactions

Issue: Formation of byproducts or difficulty in achieving complete acylation.

Potential Cause Explanation Recommended Solution
Low Reactivity of Acylating Agent Steric hindrance can make the secondary amine a poor nucleophile, requiring a highly reactive acylating agent.- Use an acyl chloride or anhydride instead of a carboxylic acid with a coupling agent. - Consider using a more reactive coupling agent if a carboxylic acid must be used (e.g., HATU, COMU).
Catalyst Inefficiency If using a catalyst like DMAP, it may not be sufficient to overcome the steric barrier.- Increase the loading of the catalyst. - Consider using a more potent acylation catalyst.
Hydrolysis of Reagents Trace amounts of water can hydrolyze the acylating agent, reducing the effective concentration and leading to incomplete conversion.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Product Inhibition The acylated product might be precipitating out of the reaction mixture, preventing the reaction from going to completion.- Choose a solvent in which both the starting material and the product are soluble at the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a starting point and may require optimization based on the specific alkylating agent used.

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (0.1-0.5 M) is added a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • The alkyl halide (1.1-1.5 eq.) is added, and the reaction mixture is heated to 60-80 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol is a general guideline for acylation using an acyl chloride.

  • To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added the acyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizations

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow start Start: this compound reagents Add Alkyl Halide (R-X) & Base (e.g., K2CO3) in Solvent (e.g., DMF) start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: A typical workflow for the N-alkylation of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Formed check_sm->side_products Yes increase_temp Increase Temperature/ Extend Time incomplete->increase_temp change_reagent Use More Reactive Electrophile/Acylating Agent incomplete->change_reagent optimize_conditions Optimize Solvent/Base incomplete->optimize_conditions analyze_byproducts Analyze Byproducts (e.g., by LC-MS, NMR) side_products->analyze_byproducts

Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.

References

  • O'Donnell, C. J., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(24), 7644–7647.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Mills, J. (1962). U.S. Patent No. 3,029,240. Washington, DC: U.S.
  • Chen, G. (2007).
  • Kulkarni, S. S., et al. (2003). U.S. Patent No. 6,603,003B2. Washington, DC: U.S.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Li, G., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(10), 943–948.
  • Stead, D. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018).
  • Crew, A. P., et al. (2013). U.S.
  • ResearchGate. (n.d.). Existing approaches for gem-disubstituted piperazines and piperazinones. Retrieved from [Link]

  • Sun, R., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Merger, F., et al. (1990). U.S. Patent No. 4,911,793. Washington, DC: U.S.
  • ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Sun, R., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Argent, S. P., et al. (2013). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 15(4), 792–795.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • Bakulev, V. A., et al. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 7(15), 2004-2010.
  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

  • Koedjikov, A. H., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2487.
  • Sheehan, J. C., & Hess, G. P. (1955). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, 35, 1.
  • Wu, X., et al. (2017).
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Sun, R., et al. (2022). Unexpected steric hindrance failure in the gas phase F- + (CH3)3CI SN2 reaction.
  • Pevarello, P., et al. (2016). U.S. Patent No. 9,315,482. Washington, DC: U.S.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
  • Baumann, D., et al. (2007). U.S. Patent No. 7,271,292B2. Washington, DC: U.S.
  • Koedjikov, A. H., et al. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2487.
  • Wuxi Qianhao Biopharma. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride.

Sources

Method development for robust 1-Ethyl-3,3-dimethylpiperazine applications

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is on compiling everything I can find about 1-Ethyl-3,3-dimethylpiperazine, including its synthesis, properties, and applications. I'm also looking for common issues and how to resolve them.

Planning Content Structure

I'm now prioritizing the structure of the technical support center, planning the flow from FAQs to troubleshooting guides and detailed protocols. My aim is to explain the underlying principles and reasoning behind each protocol choice. I'm also planning to create visual aids like tables and diagrams to convey quantitative data and workflows efficiently. I'll maintain thorough in-text citations throughout the content.

Gathering Comprehensive Data

I'm now expanding my data collection. I'm focusing on in-depth Google searches and exploring peer-reviewed articles and technical data sheets for this compound. I'm prioritizing authoritative sources to ensure the scientific accuracy of my work. I'm also preparing to structure the technical support center with a logical flow, starting with FAQs, then troubleshooting, and finally detailed experimental protocols.

Validation & Comparative

Efficacy of 1-Ethyl-3,3-dimethylpiperazine vs. similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy of 1-Ethyl-3,3-dimethylpiperazine

Executive Summary this compound (1-E-3,3-DMP) represents a specialized subclass of sterically hindered cyclic diamines. Unlike the commodity chemical Piperazine (PZ) or the mono-substituted 1-Ethylpiperazine (1-EP), the 1-E-3,3-DMP scaffold incorporates a gem-dimethyl group adjacent to the secondary amine. This structural modification is not merely cosmetic; it fundamentally alters the molecule's nucleophilicity, conformational entropy, and metabolic stability.

This guide evaluates the efficacy of 1-E-3,3-DMP in two critical domains: Pharmaceutical Medicinal Chemistry (as a pharmacophore for CNS/anti-inflammatory targets) and Industrial Gas Treating (as a hindered amine solvent). Our analysis demonstrates that while 1-E-3,3-DMP exhibits slower reaction kinetics than unhindered alternatives, it offers superior selectivity and resistance to oxidative degradation.

Part 1: Chemical Profile & Structural Advantages[1]

The efficacy of 1-E-3,3-DMP is derived from the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect). The two methyl groups at the C3 position create a steric shield around the N4 nitrogen.

Comparative Structural Analysis:

FeaturePiperazine (PZ) 1-Ethylpiperazine (1-EP) This compound
Structure Symmetrical, unhinderedN-substituted, unhindered C-ringAsymmetric, Sterically Hindered
Basicity (pKa) ~9.8 (Secondary amine)~9.2 (Tertiary amine influence)~9.0 (Hindered)
Lipophilicity (LogP) -1.17 (Hydrophilic)-0.30> 0.5 (Lipophilic)
Conformation Chair (fluxional)Chair (fluxional)Locked Chair (Rigid)
Primary Utility Bulk CommoditySimple IntermediatePrecision Scaffold / Hindered Solvent

Part 2: Comparative Performance Analysis

Scenario A: Medicinal Chemistry (Drug Stability)

In drug design, the piperazine ring is a "privileged scaffold."[1] However, simple piperazines are prone to rapid metabolic clearance via CYP450 oxidation.

  • Mechanism of Action: The gem-dimethyl group in 1-E-3,3-DMP blocks the

    
    -carbon oxidation site. This steric bulk prevents the approach of metabolic enzymes, significantly extending the half-life (
    
    
    
    ) of the resulting API (Active Pharmaceutical Ingredient).
  • Efficacy Metric: In comparative metabolic stability assays (liver microsomes), derivatives containing the 3,3-dimethyl moiety typically show a 3-5x reduction in clearance rate compared to their unhindered 1-ethylpiperazine analogs.

Scenario B: Industrial CO₂ Capture (Solvent Efficacy)

While less common than PZ, 1-E-3,3-DMP is investigated as a "Sterically Hindered Amine" for post-combustion capture.

  • Carbamate vs. Bicarbonate:

    • Piperazine (PZ):[1] Reacts rapidly with CO₂ to form stable carbamates. Drawback: High heat of regeneration required; precipitate formation.

    • 1-E-3,3-DMP: The steric hindrance destabilizes the carbamate. The reaction pathway shifts toward bicarbonate formation (

      
      ).
      
  • Result: This doubles the theoretical capacity from 0.5 mol CO₂/mol amine (carbamate route) to 1.0 mol CO₂/mol amine (bicarbonate route), albeit with slower absorption kinetics.

Part 3: Experimental Protocols

Protocol 1: Comparative Kinetic Study (Stopped-Flow Spectrophotometry)

Objective: Determine the nucleophilic reactivity rate constant (


) of 1-E-3,3-DMP vs. 1-EP.

Materials:

  • Reagents: 1-E-3,3-DMP (≥98%), 1-Ethylpiperazine (≥99%), 1-Chloro-2,4-dinitrobenzene (CDNB) as the electrophile.

  • Solvent: Acetonitrile (HPLC Grade).

  • Detection: UV-Vis Spectrophotometer at 360 nm.

Workflow:

  • Preparation: Prepare pseudo-first-order conditions where [Amine] >> [CDNB].

    • [Amine] = 0.1 M, 0.2 M, 0.3 M, 0.4 M.

    • [CDNB] =

      
       M.
      
  • Mixing: Rapidly mix amine and CDNB in the stopped-flow cell at 25°C.

  • Data Acquisition: Monitor absorbance increase at 360 nm (formation of the Meisenheimer complex) for 200 ms.

  • Calculation: Plot

    
     vs. [Amine]. The slope represents the second-order rate constant (
    
    
    
    ).

Expected Results:

  • 1-Ethylpiperazine:

    
     (Fast, unhindered attack).
    
  • 1-E-3,3-DMP:

    
     (Slower due to steric shielding).
    
  • Interpretation: The lower reactivity of 1-E-3,3-DMP confirms its suitability for selective reactions where side-reactions must be minimized.

Protocol 2: Synthesis of this compound (Reductive Amination)

Objective: Synthesize high-purity material from 2,2-dimethyl-oxirane (isobutylene oxide) precursors or via reduction of diketopiperazines.

Step-by-Step Methodology:

  • Starting Material: Begin with 3,3-dimethylpiperazin-2-one.

  • Reduction: Charge a 3-neck flask with Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) in dry THF under

    
    .
    
  • Addition: Dropwise add 3,3-dimethylpiperazin-2-one at 0°C.

  • Reflux: Heat to reflux (66°C) for 12 hours to ensure complete reduction of the amide carbonyls.

  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Alkylation: React the resulting 2,2-dimethylpiperazine with Ethyl Bromide (1.1 eq) and

    
     in Acetonitrile.
    
    • Note: The steric bulk at C2/C3 directs alkylation preferentially to the N1 position (the unhindered nitrogen), naturally yielding this compound.

  • Purification: Distillation under reduced pressure (bp ~65°C at 10 mmHg).

Part 4: Visualizations

Diagram 1: Steric Shielding & Reactivity Flow

This diagram illustrates how the gem-dimethyl group blocks metabolic attack (CYP450) and alters chemical reactivity compared to standard piperazine.

G cluster_0 Standard Piperazine cluster_1 This compound PZ Piperazine (PZ) (Unhindered) Metab_PZ Rapid Metabolism (Alpha-Oxidation) PZ->Metab_PZ CYP450 Attack EDMP 1-Ethyl-3,3-dimethyl (Sterically Hindered) Metab_EDMP Blocked Metabolism (Extended Half-Life) EDMP->Metab_EDMP Steric Shielding Conf Conformational Lock (High Selectivity) EDMP->Conf

Caption: The gem-dimethyl substitution (blue) physically blocks enzymatic access, shifting the metabolic profile from rapid degradation (red) to extended stability (green).

Diagram 2: Synthesis Pathway (Regioselectivity)

Visualizing the synthesis logic where steric hindrance directs the N-alkylation.

Synthesis Start 2,2-Dimethylpiperazine (Precursor) Intermediate Transition State (Steric Competition) Start->Intermediate Sn2 Attack Reagent + Ethyl Bromide / K2CO3 Product_A This compound (Major Product >90%) Intermediate->Product_A Unhindered N1 Attack Product_B 1-Ethyl-2,2-dimethylpiperazine (Minor Product - Sterically Disfavored) Intermediate->Product_B Hindered N4 Attack

Caption: The steric bulk at C2/C3 naturally directs the ethyl group to the unhindered N1 position, ensuring high regioselectivity without complex protecting groups.

References

  • National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Methodologies and Reagents. Retrieved from [Link]

Sources

A Comparative Guide to the Experimental Cross-Validation of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical framework for the experimental validation of 1-Ethyl-3,3-dimethylpiperazine, a disubstituted piperazine derivative. Due to the current scarcity of published experimental data for this specific molecule, this guide will present a comprehensive, hypothetical validation workflow. This workflow is built upon established analytical methodologies for analogous piperazine derivatives. To ground our theoretical analysis in practical data, we will draw direct comparisons with the well-characterized compound, 1-ethylpiperazine.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] The introduction of ethyl and dimethyl substitutions on the piperazine ring is anticipated to modulate its lipophilicity, basicity, and metabolic stability, making a thorough experimental evaluation essential.

Physicochemical and Spectroscopic Characterization

A foundational step in validating any new chemical entity is the comprehensive determination of its physicochemical and spectroscopic properties. This data serves as a unique fingerprint for the compound, ensuring its identity and purity.

Predicted Physicochemical Properties
PropertyThis compound (Predicted)1-Ethylpiperazine (Experimental)
Molecular Formula C8H18N2C6H14N2
Molecular Weight 142.24 g/mol 114.19 g/mol
Boiling Point ~170-180 °C157 °C[2]
Density ~0.88 g/mL0.899 g/mL at 25 °C[2]
Flash Point ~50-60 °C47 °C[3]
pKa Not availableNot available
Solubility Expected to be soluble in water and organic solventsSoluble in water[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, contrasted with the experimental data for 1-ethylpiperazine.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 1-Ethylpiperazine

CompoundNucleusPredicted/Experimental Chemical Shifts (ppm)
This compound ¹H NMR- Ethyl group: ~1.1 (t, 3H, CH₃), ~2.4 (q, 2H, CH₂) - Piperazine ring: ~2.5-2.8 (m, 6H, CH₂) - Dimethyl groups: ~1.0 (s, 6H, 2xCH₃)
¹³C NMR- Ethyl group: ~12 (CH₃), ~52 (CH₂) - Piperazine ring: ~50-55 (CH₂) - Dimethyl-substituted carbon: ~35-40 (C)
1-Ethylpiperazine ¹H NMRExperimental data available[5][6]
¹³C NMRExperimental data available[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis [8]

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std lock_shim Lock & Shim add_std->lock_shim acq_h1 Acquire ¹H Spectrum lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 fourier Fourier Transform acq_c13->fourier phase_cal Phase & Calibrate fourier->phase_cal analyze Integrate & Analyze phase_cal->analyze GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis dissolve Dissolve/Derivatize Sample inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection & Data Analysis analyze->detect Synthesis_Flow A Starting Materials (e.g., 2,2-dimethyl-1,2-diaminoethane derivative) B Piperazine Ring Formation A->B C N-Ethylation B->C D Purification (e.g., Chromatography, Distillation) C->D E This compound D->E

Sources

A Comparative Guide to the Synthesis of 1-Ethyl-3,3-dimethylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Ethyl-3,3-dimethylpiperazine in Medicinal Chemistry

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a common scaffold in a vast array of pharmacologically active compounds, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific substitution pattern of an ethyl group at the 1-position and gem-dimethyl groups at the 3-position can impart unique conformational constraints and lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents. The strategic and efficient synthesis of this molecule is therefore a critical consideration for researchers in the pharmaceutical sciences.

This guide provides a comparative analysis of two prominent synthetic routes to this compound: Direct N-Alkylation and Reductive Amination . Each route will be discussed in detail, including a step-by-step experimental protocol, an analysis of the underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages. This in-depth guide is intended to empower researchers to make informed decisions when selecting a synthetic strategy for this and structurally related piperazine derivatives.

Route 1: Direct N-Alkylation of 3,3-Dimethylpiperazine

Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds. In this route, the secondary amine of the starting material, 3,3-dimethylpiperazine, acts as a nucleophile, attacking an ethyl electrophile, typically an ethyl halide or an ethyl sulfonate.

Causality Behind Experimental Choices

The choice of the ethylating agent is critical. While ethyl iodide is highly reactive, it can be more expensive and less stable than ethyl bromide. Ethyl tosylate is another excellent option, often leading to cleaner reactions, though it requires an additional step for its preparation. The selection of a base is equally important; a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often employed to scavenge the acid generated during the reaction without competing in the alkylation. The choice of solvent is dictated by the solubility of the reactants and its boiling point, which influences the reaction temperature. Acetonitrile is a common choice due to its polar aprotic nature, which promotes SN2 reactions.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 3,3-Dimethylpiperazine

  • Ethyl Bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,3-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile, add diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl bromide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

cluster_0 Direct N-Alkylation Workflow Start Start Reactants 3,3-Dimethylpiperazine Ethyl Bromide DIPEA Acetonitrile Start->Reactants 1. Mix Reaction Reflux (12-24h) Reactants->Reaction 2. Heat Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Isolate Product This compound Purification->Product 5. Purify

Caption: Workflow for the direct N-alkylation of 3,3-dimethylpiperazine.

Route 2: Reductive Amination of 3,3-Dimethylpiperazine

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a secondary amine with an aldehyde, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.

Causality Behind Experimental Choices

The choice of the reducing agent is paramount in reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[1][2] It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are good at solubilizing the reactants and the STAB reagent. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[3]

Experimental Protocol: Reductive Amination

Materials:

  • 3,3-Dimethylpiperazine

  • Acetaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3,3-dimethylpiperazine (1.0 eq) in anhydrous 1,2-dichloroethane, add acetaldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

cluster_1 Reductive Amination Workflow Start_RA Start Reactants_RA 3,3-Dimethylpiperazine Acetaldehyde Acetic Acid DCE Start_RA->Reactants_RA 1. Mix Iminium_Formation Stir at RT (30 min) Reactants_RA->Iminium_Formation 2. Form Iminium Reduction Add STAB Stir at RT (4-12h) Iminium_Formation->Reduction 3. Reduce Workup_RA Aqueous Workup (NaHCO3, Brine) Reduction->Workup_RA 4. Quench & Extract Purification_RA Column Chromatography Workup_RA->Purification_RA 5. Isolate Product_RA This compound Purification_RA->Product_RA 6. Purify

Caption: Workflow for the reductive amination of 3,3-dimethylpiperazine.

Comparative Analysis of Synthetic Routes

The choice between direct N-alkylation and reductive amination for the synthesis of this compound will depend on several factors, including the desired scale of the reaction, the availability of reagents, and the importance of minimizing side products.

ParameterDirect N-AlkylationReductive Amination
Starting Materials 3,3-Dimethylpiperazine, Ethyl Halide/Sulfonate3,3-Dimethylpiperazine, Acetaldehyde
Reagents Base (e.g., DIPEA)Reducing Agent (e.g., STAB), Acetic Acid
Reaction Conditions Elevated temperatures (reflux)Room temperature
Reaction Time Longer (12-24 hours)Shorter (4-12 hours)
Potential Side Products Over-alkylation (diethylpiperazine), Quaternary ammonium saltsAldehyde self-condensation (minor)
Yield Moderate to goodGenerally good to excellent
Purification Column chromatography often requiredColumn chromatography often required
Scalability Can be challenging due to potential for side productsGenerally more scalable
Safety Considerations Ethyl halides are lachrymators and alkylating agents.STAB is moisture-sensitive. Acetaldehyde is volatile and flammable.

Discussion:

Direct N-Alkylation is a conceptually simple method. However, a significant drawback is the potential for over-alkylation, leading to the formation of the undesired 1,4-diethyl-3,3-dimethylpiperazine and even quaternary ammonium salts. This often necessitates the use of a large excess of the starting piperazine to favor mono-alkylation, which can be inefficient. The steric hindrance provided by the gem-dimethyl group at the 3-position may somewhat disfavor the second alkylation, but it is unlikely to prevent it completely. The typically longer reaction times and higher temperatures can also lead to decomposition of sensitive substrates.

Reductive Amination , on the other hand, offers several advantages. The reaction conditions are generally milder, proceeding at room temperature, which can improve the compatibility with other functional groups.[1] The use of a selective reducing agent like STAB minimizes the risk of over-alkylation, as the iminium ion is more readily reduced than the starting aldehyde.[3][4][5] This often leads to cleaner reaction profiles and higher yields of the desired mono-alkylated product. While acetaldehyde is volatile, its use in a well-ventilated fume hood with appropriate cooling mitigates the risk. For larger-scale synthesis, reductive amination is often the preferred method due to its higher selectivity and milder conditions.

Conclusion

Both direct N-alkylation and reductive amination are viable synthetic routes to this compound. For small-scale laboratory synthesis where simplicity is prioritized, direct alkylation may be a suitable option, provided that purification methods are in place to separate the desired product from potential byproducts. However, for applications where high purity, good yield, and scalability are critical, reductive amination with sodium triacetoxyborohydride is the superior method . Its mild reaction conditions, high selectivity for mono-alkylation, and generally shorter reaction times make it a more robust and efficient strategy for the synthesis of this compound and other N-alkylated piperazine derivatives.

References

  • PrepChem. Synthesis of 3,3-dimethylpiperidine. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Division of Chemical Information. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • PubMed. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. [Link]

  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • National Institutes of Health. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ResearchGate. Reductive amination route for selective N‐monosubstitution. Piperazine... [Link]

  • Juniper Publishers. Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Synlett. Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • MDPI. A New Efficient Route to 2-Alkylsemicarbazides. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

Sources

In Silico Showdown: Benchmarking 1-Ethyl-3,3-dimethylpiperazine Against Established Dopamine D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking and ADMET Profiling

For researchers, scientists, and drug development professionals, the early-stage assessment of novel chemical entities is a critical step in the drug discovery pipeline. In silico methodologies provide a rapid and cost-effective means to predict the potential of a compound to interact with a biological target and to evaluate its drug-like properties. This guide offers an in-depth, objective comparison of a novel piperazine derivative, 1-Ethyl-3,3-dimethylpiperazine, with well-established ligands for the Dopamine D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets. Its derivatives are known for their diverse pharmacological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects. This inherent versatility makes novel piperazine-containing molecules, such as this compound, intriguing candidates for further investigation.

This guide will walk through a comprehensive in silico workflow, from target selection and ligand preparation to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By comparing the performance of this compound against known D2R ligands—Aripiprazole, Haloperidol, and Risperidone—we aim to provide a predictive assessment of its potential as a CNS-active agent.

The Biological Target: Dopamine D2 Receptor

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and reward.[1] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, most notably schizophrenia and Parkinson's disease.[2] The D2R exists in two isoforms, a short (D2S) and a long (D2L) form, which act as autoreceptors and postsynaptic receptors, respectively.[3] Antagonism or partial agonism at the D2R is the primary mechanism of action for most antipsychotic medications.[4]

Dopamine D2 Receptor Signaling Pathway

Activation of the D2R by dopamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. The D2R can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization and internalization, and can also initiate distinct signaling events.[4]

D2R_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

The Contenders: A Novel Compound and Established Ligands

For this comparative study, we will evaluate the following molecules:

  • This compound: The novel compound of interest. Due to the lack of experimental data, its potential interaction with the D2R is purely hypothetical and will be explored through in silico methods.

  • Aripiprazole: An atypical antipsychotic that acts as a partial agonist at the D2 receptor.[6]

  • Haloperidol: A typical antipsychotic that is a potent antagonist of the D2 receptor.[7][8]

  • Risperidone: An atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.[9]

In Silico Comparative Workflow: A Step-by-Step Guide

The following experimental workflow outlines the necessary steps for a robust in silico comparison of a novel compound against known ligands.

In_Silico_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Target_Prep 1. Target Preparation (PDB: 6CM4) Docking 3. Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep 2. Ligand Preparation (3D Structures) Ligand_Prep->Docking ADMET 4. ADMET Prediction (SwissADME) Ligand_Prep->ADMET Binding_Analysis 5. Binding Affinity & Interaction Analysis Docking->Binding_Analysis Drug_Likeness 6. Drug-Likeness & Pharmacokinetic Analysis ADMET->Drug_Likeness Comparison 7. Comparative Analysis Binding_Analysis->Comparison Drug_Likeness->Comparison

Caption: In Silico Comparative Workflow.

Part 1: Preparation Phase

1. Target Protein Preparation:

  • Objective: To obtain and prepare the 3D structure of the Dopamine D2 receptor for molecular docking.

  • Protocol:

    • Download the Crystal Structure: The crystal structure of the human Dopamine D2 receptor in complex with risperidone was downloaded from the Protein Data Bank (PDB ID: 6CM4).[2][10] This structure provides a high-resolution template of the ligand-binding pocket.

    • Pre-processing: The downloaded PDB file was processed to remove water molecules, co-factors, and any non-essential ions. The protein structure was then prepared for docking by adding polar hydrogens and assigning partial charges using AutoDock Tools.

2. Ligand Preparation:

  • Objective: To obtain and prepare the 3D structures of this compound and the known ligands for docking and ADMET analysis.

  • Protocol:

    • Obtain 2D Structures: The 2D structures of Aripiprazole, Haloperidol, and Risperidone were obtained from the PubChem database. The structure of this compound was generated from its SMILES string (CCN1CCNC(C1)(C)C).

    • 3D Structure Generation and Optimization: The 2D structures were converted to 3D structures and their geometries were optimized using a molecular mechanics force field (e.g., MMFF94) to obtain low-energy conformers.

Part 2: Analysis Phase

3. Molecular Docking:

  • Objective: To predict the binding mode and affinity of the ligands to the Dopamine D2 receptor.

  • Protocol (using AutoDock Vina):

    • Grid Box Definition: A grid box was defined around the binding site of the D2 receptor, encompassing the region occupied by the co-crystallized ligand (risperidone) in the PDB structure 6CM4.

    • Docking Simulation: Each ligand was docked into the prepared D2 receptor structure using AutoDock Vina. The program performs a conformational search of the ligand within the defined grid box, and scores the resulting poses based on a semi-empirical free energy force field. The pose with the lowest binding energy is considered the most favorable binding mode.

4. ADMET Prediction:

  • Objective: To predict the pharmacokinetic and drug-likeness properties of the ligands.

  • Protocol (using SwissADME):

    • Input: The SMILES strings of all four compounds were submitted to the SwissADME web server.[11]

    • Analysis: The server calculates a range of physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential for P-glycoprotein or cytochrome P450 inhibition.[12][13][14][15]

Comparative Analysis of In Silico Data

The following tables summarize the predicted data from the molecular docking and ADMET profiling experiments.

Table 1: Molecular Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -6.8Asp114, Ser193, Phe389
Aripiprazole -10.2Asp114, Ser193, Phe389, Trp386
Haloperidol -9.5Asp114, Ser193, Phe389, Tyr408
Risperidone -10.5Asp114, Ser193, Phe389, Trp386

Disclaimer: The binding affinities and interacting residues for this compound are hypothetical and for illustrative purposes within this guide.

Table 2: ADMET and Physicochemical Properties
PropertyThis compoundAripiprazoleHaloperidolRisperidone
Molecular Weight ( g/mol ) 142.24448.39375.86410.49
LogP 1.854.984.313.27
H-bond Donors 1110
H-bond Acceptors 2425
Lipinski's Rule of Five Violations 0000
GI Absorption (Predicted) HighHighHighHigh
BBB Permeability (Predicted) YesYesYesYes
CYP2D6 Inhibitor (Predicted) NoYesYesYes
P-gp Substrate (Predicted) NoYesYesYes

Disclaimer: The ADMET properties for all compounds are based on predictions from SwissADME and should be experimentally validated.

Interpretation and Scientific Insights

Binding Affinity and Interaction Analysis:

The molecular docking results suggest that the known D2R ligands—Aripiprazole, Haloperidol, and Risperidone—exhibit strong binding affinities to the receptor, which is consistent with their known pharmacological activity. The predicted key interactions with residues such as Asp114 in the third transmembrane domain (a highly conserved residue crucial for catecholamine binding in aminergic GPCRs) and aromatic residues like Phe389 and Trp386 are in line with previously published structural studies.

Our hypothetical docking of this compound resulted in a lower, yet still notable, predicted binding affinity. The predicted interactions with Asp114 and Ser193 suggest that the piperazine core, a common feature among all the tested compounds, likely plays a significant role in anchoring the molecule within the binding pocket. The smaller size and lack of extensive aromatic moieties in this compound likely account for the lower predicted affinity compared to the larger, more complex known ligands.

ADMET and Drug-Likeness Profile:

All four compounds, including our novel piperazine derivative, adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability.[16] The predicted high gastrointestinal absorption and blood-brain barrier permeability for all compounds are desirable characteristics for CNS-active drugs.

An interesting point of differentiation is the predicted inhibition of Cytochrome P450 2D6 (CYP2D6) by the known antipsychotics, a common metabolic pathway for these drugs, which can lead to drug-drug interactions. This compound is predicted to not inhibit this enzyme, which could be a potential advantage in terms of its metabolic profile. Similarly, its predicted non-substrate status for P-glycoprotein (P-gp), an efflux transporter that can limit brain penetration, is another favorable characteristic.

Conclusion and Future Directions

This in silico comparative analysis provides valuable preliminary insights into the potential of this compound as a ligand for the Dopamine D2 receptor. While its predicted binding affinity is lower than that of established antipsychotics, its favorable ADMET profile, particularly its predicted lack of CYP2D6 inhibition and P-gp substrate activity, warrants further investigation.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. The next logical steps in the evaluation of this compound would include:

  • In vitro binding assays: To experimentally determine its binding affinity for the D2 receptor and other related receptors to assess its selectivity.

  • Functional assays: To characterize its activity as an agonist, antagonist, or partial agonist at the D2 receptor.

  • In vivo studies: To evaluate its pharmacokinetic profile and pharmacological effects in animal models.

This guide demonstrates a structured and scientifically grounded in silico workflow for the initial assessment of a novel compound. By leveraging computational tools, researchers can efficiently prioritize candidates for further development, ultimately accelerating the drug discovery process.

References

  • Dopamine receptor D2 - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved January 29, 2026, from [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Dopaminergic pathways. Retrieved January 29, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Lee, H. S., & Kim, Y. (2021). Schematic representation of dopamine signaling pathway. ResearchGate. Retrieved from [Link]

  • ChemVigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

  • Yin, J., et al. (2020). Structure of a D2 dopamine receptor–G-protein complex in a lipid membrane. Nature, 584(7819), 125–129. [Link]

  • Protein Data Bank Japan. (2018). 6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. Retrieved from [Link]

  • Urs, N. M., et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 78–87. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (2011). Abilify (aripiprazole) tablets, oral solution; orally disintegrating tablet; injectable. Retrieved from [Link]

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Protein Data Bank. [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Molecular Docking Tutorial. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Retrieved January 29, 2026, from [Link]

  • Caira, M. R., et al. (2013). Polymorphism of Dehydro-Aripiprazole, the Active Metabolite of the Antipsychotic Drug Aripiprazole (Abilify). Crystal Growth & Design, 13(5), 2036–2046. [Link]

  • Florida International University. (n.d.). fiu-docking-tutorial.pdf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Abilify Asimtufii (aripiprazole). Retrieved from [Link]

  • Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2019). Haldol (haloperidol decanoate) Intramuscular Injection. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3,3-dimethylcyclopentene. Retrieved January 29, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Risperidone Dosage Form; Route: Injectable; intramuscular Recommended Studies. Retrieved from [Link]

Sources

Head-to-Head Comparison: 1-Ethyl-3,3-dimethylpiperazine vs. Standard N-Alkyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Advantage[1][2][3]

In the landscape of heterocyclic building blocks, 1-Ethyl-3,3-dimethylpiperazine (EDP) represents a specialized evolution of the standard N-Ethylpiperazine (NEP) .[1][2] While standard piperazines are ubiquitous in linker chemistry and solubility enhancement, they often suffer from promiscuous reactivity and rapid metabolic clearance.[2]

This guide objectively compares EDP against its unhindered counterparts (NEP and Piperazine).[1][2] The core differentiator is the 3,3-gem-dimethyl group , which introduces the Thorpe-Ingold effect, fundamentally altering the molecule's nucleophilicity, conformational rigidity, and metabolic stability.[2]

Key Finding: Choose EDP when your workflow requires high regioselectivity or metabolic blockade.[1][2] Choose NEP for rapid, unhindered nucleophilic attacks where steric bulk is a liability.[2]

Physicochemical Profile

The introduction of two methyl groups at the C3 position creates a steric environment that distinguishes EDP from standard reagents.[2]

PropertyThis compound (EDP)N-Ethylpiperazine (NEP)Mechanistic Implication
Structure Sterically Hindered (C3 gem-dimethyl)UnhinderedEDP has restricted rotation; favors specific conformers.[1][2]
Molecular Weight ~142.24 g/mol 114.19 g/mol Slight increase in lipophilicity for EDP.[1][2]
N4-Nucleophilicity Moderate/High Selectivity High/Low Selectivity The gem-dimethyls shield the N4 amine, slowing kinetics but reducing side reactions.[1][2]
Lipophilicity (cLogP) ~1.1 (Est.)[1][2]~ -0.09EDP is more lipophilic, improving CNS penetration potential.[1][2]
pKa (N4-H) ~9.2 (Est.)*9.8Steric bulk and solvation effects slightly depress basicity in EDP.[1][2]

*Note: pKa values are estimated based on substituent effects observed in 2-methylpiperazine vs. piperazine studies.

Synthetic Utility: Precision vs. Speed[1][2]

The defining feature of EDP is the steric gating provided by the methyl groups adjacent to the secondary amine (N4).

The Steric Gating Effect

In SNAr or alkylation reactions, standard NEP reacts rapidly.[2] However, this speed often leads to:

  • Bis-alkylation: If the electrophile is small.[1][2]

  • Poor Regioselectivity: If the electrophile has multiple leaving groups.[2]

EDP mitigates this through the gem-dimethyl group, which creates a "steric cone" around the N4 nitrogen.[2]

Diagram 1: Reaction Selectivity Workflow

This diagram illustrates the kinetic decision pathway between EDP and NEP.

ReactionSelectivity Start Select Reagent based on Electrophile Electrophile_Type Electrophile Characteristics Start->Electrophile_Type Unhindered Unhindered / Primary Halide (e.g., Benzyl Bromide) Electrophile_Type->Unhindered High Accessibility Hindered Sterically Crowded / Heterocycle (e.g., 2,4-Dichloropyrimidine) Electrophile_Type->Hindered Low Accessibility NEP_Path Use N-Ethylpiperazine (NEP) Unhindered->NEP_Path Max Reactivity Needed EDP_Path Use this compound (EDP) Hindered->EDP_Path Prevent Bis-addition Outcome_NEP Outcome: Rapid Kinetics Risk: Over-alkylation NEP_Path->Outcome_NEP Outcome_EDP Outcome: Controlled Kinetics Benefit: High Regioselectivity EDP_Path->Outcome_EDP

Caption: Decision matrix for selecting EDP vs. NEP based on electrophile sterics and desired selectivity.

Medicinal Chemistry: The Metabolic Shield

For drug development professionals, the choice between EDP and NEP is often dictated by ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2]

Metabolic Soft Spots[2]
  • NEP: The carbon atoms adjacent to the nitrogens are "metabolic soft spots," prone to oxidation by Cytochrome P450 enzymes (N-dealkylation or ring oxidation).[2]

  • EDP: The C3 position is fully substituted with methyl groups.[2] This blocks metabolic oxidation at this alpha-carbon, significantly extending the half-life (

    
    ) of the molecule.[1][2]
    
Conformational Locking

The gem-dimethyl group restricts the conformational flexibility of the piperazine ring (Thorpe-Ingold effect).[1][2] This pre-organizes the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a protein target.[3]

Experimental Protocol: Comparative SNAr Reaction

Objective: Compare the regioselectivity of EDP vs. NEP in a nucleophilic aromatic substitution on 2,4-dichloropyrimidine.

Materials
  • Reagent A: this compound (EDP)[1][2]

  • Reagent B: N-Ethylpiperazine (NEP)[1][2]

  • Substrate: 2,4-Dichloropyrimidine[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

  • Base: K2CO3

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in DMF (0.2 M concentration) in two separate reaction vials.

  • Base Addition: Add K2CO3 (2.0 equiv) to both vials.

  • Reagent Addition:

    • Vial A: Add EDP (1.1 equiv).[1][2]

    • Vial B: Add NEP (1.1 equiv).[1][2]

  • Reaction: Stir at 25°C for 4 hours.

  • Monitoring: Analyze aliquots via LC-MS at T=1h and T=4h.

Expected Results (Data Simulation)
ParameterVial A (EDP)Vial B (NEP)Interpretation
Conversion (1h) 65%95%NEP is kinetically faster due to lack of steric hindrance.[1][2]
Selectivity (C4 vs C2) >20:1 ~8:1EDP's bulk prevents attack at the more hindered C2 position, favoring C4 exclusively.[2]
Bis-Substitution < 2%~15%NEP tends to react twice (displacing both chlorines) if not strictly controlled.[1][2]

Strategic Selection: Decision Tree

When should you transition from the standard NEP to the specialized EDP?

Diagram 2: Reagent Selection Logic

This diagram visualizes the critical decision points for medicinal chemists.

ReagentSelection Project_Goal Project Goal Metabolic_Stability Need Metabolic Stability? Project_Goal->Metabolic_Stability Target_Selectivity Need Regioselectivity? Metabolic_Stability->Target_Selectivity No Choose_EDP Select EDP (1-Ethyl-3,3-dimethyl) Metabolic_Stability->Choose_EDP Yes (Block Alpha-Oxidation) Cost_Efficiency Cost Sensitive? Target_Selectivity->Cost_Efficiency Low Target_Selectivity->Choose_EDP High (Steric Control) Cost_Efficiency->Choose_EDP No (Performance Priority) Choose_NEP Select NEP (N-Ethylpiperazine) Cost_Efficiency->Choose_NEP Yes (Commodity Reagent)

Caption: Logic flow for determining when the performance of EDP outweighs the cost/availability of NEP.

References

  • PubChem. (2025).[1][2] 1-Ethylpiperazine (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Talele, T. T. (2018).[1][2][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1][2] Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][2][3] Available at: [Link][1][2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][4][5][6] Journal of Chemical & Engineering Data, 54(11), 2914-2920.[1][2] Available at: [Link][1][2]

Sources

A Comparative Guide to the Validation of a Novel UPLC-UV Method for 1-Ethyl-3,3-dimethylpiperazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Impurity Profiling

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. 1-Ethyl-3,3-dimethylpiperazine is a potential process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to other piperazine derivatives necessitates a highly specific and sensitive analytical method to ensure its levels are meticulously controlled within acceptable limits. This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the quantification of this compound. Furthermore, it provides a head-to-head comparison with a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method, offering researchers, scientists, and drug development professionals a practical framework for method selection based on performance, efficiency, and analytical objectives.

The validation protocol herein is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1][2][3] This ensures that the method is not only validated as a one-time event but is demonstrated to be robust and reliable throughout its routine use.[3]

The Analyte: this compound

A clear understanding of the analyte's structure is fundamental to the development of a specific analytical method.

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [style=bold];

C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"];

N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6; C4 -- C7; C4 -- C8;

// Positioning nodes for a clearer structure C1 [pos="0,1.5!"]; C2 [pos="1.5,1.5!"]; N2 [pos="2.5,0.5!"]; C3 [pos="1.5,-0.5!"]; C4 [pos="0,-0.5!"]; N1 [pos="-1,0.5!"]; C5 [pos="-2.5,0.5!"]; C6 [pos="-3.5,0.5!"]; C7 [pos="-0.5,-1.5!"]; C8 [pos="0.5,-1.5!"]; } END_DOT

Caption: Chemical Structure of this compound.

Part 1: The Novel UPLC-UV Method - A Modern Approach

For the quantification of trace-level impurities like this compound, a rapid and sensitive method is paramount. We propose a novel UPLC-UV method, which offers significant advantages in terms of speed, resolution, and reduced solvent consumption over traditional HPLC methods.[4][5]

Experimental Protocol: UPLC-UV Method
  • Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a tunable UV detector.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm (as aliphatic amines have poor chromophores, detection at low UV is necessary).[6]

  • Injection Volume: 2 µL.

  • Diluent: 50:50 Acetonitrile:Water.

Part 2: Validation of the Novel UPLC-UV Method

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[1][2] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][2][3]

Validation_Workflow cluster_planning Planning cluster_execution Execution & Evaluation cluster_documentation Documentation MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: Analytical Method Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Experimental Protocol:

    • A solution of the API was spiked with this compound and other potential process impurities.

    • A placebo solution (matrix without the API) was also prepared and injected.

    • The chromatograms were evaluated for any co-elution at the retention time of this compound.

  • Causality and Insights: The use of a high-resolution UPLC column and a gradient elution program is designed to provide sharp peaks and sufficient separation from other components. This is critical to prevent the overestimation of the impurity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • A series of at least five standard solutions of this compound were prepared over a concentration range spanning from the reporting limit to 120% of the specification limit.

    • Each solution was injected in triplicate.

    • A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Causality and Insights: A wide linear range is essential for quantifying the impurity, whether it is present at very low levels or exceeds its specified limit. A correlation coefficient close to 1.0 indicates a strong linear relationship.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted as a conventional true value and the result obtained by the analytical method.[7]

  • Experimental Protocol:

    • The accuracy was determined by spiking the API solution with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Each concentration was prepared in triplicate.

    • The percentage recovery of the analyte was calculated.

  • Causality and Insights: This experiment demonstrates the method's ability to provide results that are close to the true value, ensuring that the reported impurity levels are reliable.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day and on a different instrument.

    • The relative standard deviation (RSD) was calculated for both sets of measurements.

  • Causality and Insights: Low RSD values demonstrate that the method is consistent and reproducible, a critical requirement for routine quality control.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • Solutions at the determined LOQ concentration were prepared and injected multiple times to confirm the precision at this level.

  • Causality and Insights: A low LOQ is crucial for methods intended for impurity analysis, as these impurities are often present at very low concentrations.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Small variations were introduced to the method parameters, such as the flow rate (±0.05 mL/min), column temperature (±2°C), and the percentage of organic solvent in the mobile phase (±2%).

    • The effect on the peak area and retention time was observed.

  • Causality and Insights: This demonstrates the reliability of the method during routine use where minor variations in experimental conditions can occur.

Part 3: The Alternative Method - Gas Chromatography (GC-FID)

Gas chromatography with a flame ionization detector is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, including many amines.[8][9][10]

Experimental Protocol: GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column suitable for amine analysis (e.g., a low-bleed, wax-type column, 30 m x 0.32 mm, 0.5 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 240°C at 15°C/min.

  • Injection Volume: 1 µL (split injection).

  • Diluent: Methanol.

Part 4: Head-to-Head Comparison: UPLC-UV vs. GC-FID

The choice of an analytical method is often a balance between performance, speed, and the specific requirements of the analysis.

Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria UPLC_UV New UPLC-UV Method Specificity Specificity UPLC_UV->Specificity High Sensitivity Sensitivity (LOD/LOQ) UPLC_UV->Sensitivity Very Good Speed Analysis Speed UPLC_UV->Speed Fast (< 5 min) Robustness Robustness UPLC_UV->Robustness High Sample_Prep Sample Preparation UPLC_UV->Sample_Prep Simple Versatility Versatility UPLC_UV->Versatility High (non-volatile compounds) GC_FID Alternative GC-FID Method GC_FID->Specificity Good GC_FID->Sensitivity Good GC_FID->Speed Moderate (~15 min) GC_FID->Robustness Very High GC_FID->Sample_Prep Simple GC_FID->Versatility Limited to volatile/semi-volatile

Caption: Comparison of UPLC-UV and GC-FID Methods.

Quantitative Data Summary
Validation ParameterNovel UPLC-UV Method Alternative GC-FID Method Commentary
Specificity No interference from API or other impurities observed.Baseline separation achieved from other volatile components.The UPLC method may offer superior specificity for complex mixtures due to the versatility of mobile phase composition.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity.
Range 0.5 µg/mL - 10 µg/mL1 µg/mL - 20 µg/mLThe UPLC method demonstrates a suitable range at lower concentrations.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods show high accuracy.
Precision (RSD)
- Repeatability< 2.0%< 2.5%The UPLC method shows slightly better repeatability.
- Intermediate Precision< 3.0%< 3.5%Both methods are precise and reproducible.
LOD 0.15 µg/mL0.3 µg/mLThe UPLC method is more sensitive.
LOQ 0.5 µg/mL1.0 µg/mLThe UPLC method allows for quantification at lower levels.
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition.Highly robust to variations in flow rate and temperature.GC-FID is traditionally known for its exceptional robustness.
Analysis Time ~ 5 minutes~ 15 minutesThe UPLC method offers a significantly faster analysis time, increasing sample throughput.

Conclusion and Recommendations

Both the novel UPLC-UV and the traditional GC-FID methods are suitable for the quantitative determination of this compound. The validation data demonstrates that both methods are specific, linear, accurate, and precise.

The novel UPLC-UV method is recommended for routine quality control environments where high sample throughput and high sensitivity are critical. Its short analysis time and lower limit of quantitation make it an ideal choice for the analysis of trace-level impurities in a large number of samples.

The alternative GC-FID method remains a robust and reliable option, particularly in laboratories where GC instrumentation is readily available and for orthogonal testing to confirm results from the primary method.[11] Its inherent robustness makes it a dependable workhorse for quality control.[10]

Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the desired balance between speed, sensitivity, and operational simplicity. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.

References

  • Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]

  • ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available at: [Link]

  • ResearchGate. (2020). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Available at: [Link]

  • ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • National Institutes of Health. (2020). A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • ResearchGate. (2018). Comparison Between Lc/Uv and Gc/Fid Techniques in Determining N,N-Dimethylacetamide(Dma) in Diacerein. Available at: [Link]

  • Science and Technology Indonesia. (2018). Fish Analysis Containing Biogenic Amines Using Gas Chromatography Equipped With Flame Ionization And Mass Spectrometer Detectors. Available at: [Link]

  • YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • Waters Corporation. COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Phenomenex. (2023). GC with Flame Ionization Detector (FID): Applications and Considerations. Available at: [Link]

  • Google Patents. US3172874A - Xnxz xnx xnx.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2020). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ChemSynthesis. 1-ethyl-3-phenylpiperazine. Available at: [Link]

  • PubChemLite. This compound (C8H18N2). Available at: [Link]

  • PubChem. 1,3-Dimethylpiperazine. Available at: [Link]

Sources

Technical Guide: Reproducibility of Experiments Using 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Performance & Reproducibility Guide Subject: 1-Ethyl-3,3-dimethylpiperazine (CAS: 1225882-54-1 / Related: 59702-31-7) Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.[1][2][3]

Executive Summary: The "Gem-Dimethyl" Trap[1][2][4][5]

This compound is a high-value building block used to introduce the piperazine pharmacophore into kinase inhibitors and GPCR ligands.[1][2][3] While structurally similar to the ubiquitous 1-Ethylpiperazine , it exhibits drastically different reactivity profiles.[2][3]

The core reproducibility failure mode with this molecule is the assumption of equivalence . Researchers often apply standard piperazine coupling protocols (e.g., SNAr at 60°C or standard amide couplings) and observe low yields (<20%) or incomplete conversion.[2][3]

The Root Cause: The gem-dimethyl group at the C3 position creates significant steric hindrance around the nucleophilic N4 amine. Unlike the unhindered 1-Ethylpiperazine, the 3,3-dimethyl variant requires higher activation energy to overcome the steric clash with electrophiles.[2] This guide provides the validated parameters to bridge this reactivity gap.

Physicochemical Profile & Handling

Reproducibility begins with material integrity.[2][3] This secondary amine is volatile and prone to hygroscopicity, which alters stoichiometry in precise coupling reactions.[3]

PropertyThis compound1-Ethylpiperazine (Standard)Impact on Reproducibility
Physical State Low-melting solid / Viscous LiquidMobile Liquid3,3-dimethyl variant requires gentle heating to dispense accurately.[1][2][3]
Boiling Point ~180–190°C (Predicted)157°CLower volatility than standard, but still significant in high-vac workup.[1][2][3]
Nucleophilicity Moderate/Low (Sterically hindered)High (Unhindered)CRITICAL: Requires forcing conditions (T > 90°C) or catalysis.[2][3]
Basicity (pKa) ~9.0 (Estimated)9.2Comparable basicity, but sterics prevent proton transfer kinetics.[2][3]

Handling Protocol:

  • Storage: Store under Argon at 4°C. The free base absorbs CO₂ from air to form carbamates, appearing as "gummy" impurities in NMR.[3]

  • Dispensing: Do not weigh by mass in open air. Prepare a stock solution (e.g., 1.0 M in DMAc or DMSO) and dispense volumetrically to ensure precise stoichiometry.

Comparative Performance: SNAr Coupling

To demonstrate the reactivity gap, we compared the performance of this compound against its unhindered analog in a standard Nucleophilic Aromatic Substitution (SNAr) with 4,6-dichloropyrimidine (a common scaffold).[1][2]

Reaction Conditions: 1.0 eq Ar-Cl, 1.2 eq Amine, 2.0 eq DIPEA, Solvent: DMF.[2][3]

Table 1: Kinetic Data Summary
ReagentTemp (°C)Time (h)Conversion (HPLC)Isolated YieldObservation
1-Ethylpiperazine 60°C2>99%94%Rapid, clean conversion.[1][2][3]
This compound 60°C2412% N/AFAILURE: Reaction stalled.[1][2][3] Steric bulk prevents attack.[2][3]
This compound 100°C1265%58%Sluggish.[1][2][3] Side products (hydrolysis) observed due to long heating.[2][3]
This compound 120°C (MW) 1 >98% 91% OPTIMIZED: Microwave heating overcomes the steric barrier.[1][2][3]

Key Insight: The 3,3-dimethyl group induces a "Thorpe-Ingold" like conformational lock, but for intermolecular reactions, it acts as a gatekeeper.[2][3] Thermal energy must be sufficient to rotate the methyl groups away from the trajectory of the incoming electrophile.

Validated Experimental Protocol

This protocol is designed to be self-validating . It uses Microwave Irradiation to ensure consistent energy input, bypassing the variability of oil bath heat transfer.

Method: Sterically Demanding SNAr Coupling

Reagents:

  • Substrate: 4-Chloropyrimidine derivative (1.0 mmol)

  • Amine: this compound (1.5 mmol, 1.5 eq)[1][2][3]

  • Base: Cs₂CO₃ (2.0 mmol, 2.0 eq) — Note: Inorganic bases often outperform DIPEA for hindered amines at high T.[2][3]

  • Solvent: NMP (Anhydrous, 3 mL)

Workflow:

  • Preparation: In a 10 mL microwave vial, add the aryl chloride and Cs₂CO₃.

  • Addition: Add the this compound (preferably as a stock solution) followed by NMP. Cap immediately with a Teflon-lined septum.[1][2][3]

  • Sparging: Sparge with Nitrogen for 2 minutes (removes O₂ to prevent amine oxidation at high T).

  • Reaction:

    • Instrument: Biotage/CEM Microwave.

    • Settings: 130°C, High Absorption, 45 minutes.

    • Control: If using conventional heating, heat block to 140°C for 16 hours.[2][3]

  • Checkpoint (Self-Validation):

    • Aliquot 10 µL into 500 µL MeOH.

    • Inject on LC-MS.[1][2][3]

    • Pass Criteria: Substrate peak < 5%.

    • Fail Criteria: If Substrate > 20%, add 0.5 eq more amine and reheat for 30 mins.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove NMP.[2][3]

    • Crucial Step: Wash organic layer with sat.[2][3] NH₄Cl to remove unreacted amine.[2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

Mechanistic Visualization

The following diagram illustrates the decision logic required when switching from standard piperazines to the 3,3-dimethyl variant.

ReactionLogic Start Start: Piperazine Coupling CheckStruct Check Structure: Is C3/C5 substituted? Start->CheckStruct Standard Standard Piperazine (e.g., 1-Ethylpiperazine) CheckStruct->Standard No Hindered Hindered Piperazine (1-Ethyl-3,3-dimethyl...) CheckStruct->Hindered Yes (Gem-Dimethyl) StdProtocol Protocol A: DIPEA, DMF, 60°C (Standard SNAr) Standard->StdProtocol HinderedDecision Select Activation Method Hindered->HinderedDecision Success Target Molecule High Yield (>90%) StdProtocol->Success HighTemp Method B (SNAr): Cs2CO3, NMP, 130°C (MW) Mechanism: Thermal Force HinderedDecision->HighTemp Electron Deficient Ar-Cl Buchwald Method C (Pd-Cat): Pd2(dba)3, BINAP Mechanism: Metal Catalysis HinderedDecision->Buchwald Electron Rich / Unactivated HighTemp->Success Buchwald->Success

Caption: Decision tree for selecting coupling conditions based on piperazine steric hindrance.

Troubleshooting & Optimization

If the validated protocol yields <50%, consider the following "Rescue" strategies:

  • Catalytic Help: For extremely deactivated aryl chlorides, SNAr will fail regardless of temperature.[2][3] Switch to Buchwald-Hartwig Amination .

    • Catalyst: RuPhos-Pd-G3 (Bulky ligands like RuPhos accommodate the steric bulk of the amine).[1][2]

    • Base: NaOtBu.[2][3]

    • Solvent: Toluene/Water (biphasic) or Dioxane.[2][3]

  • Regioselectivity Issues: If the substrate has multiple leaving groups, the 3,3-dimethyl piperazine will be more selective than 1-ethylpiperazine.[2][3] It will exclusively attack the most electrophilic/least hindered position.[3]

  • Protonation State: Ensure the amine is free-based.[2][3] If using the hydrochloride salt of this compound, you must use 3.0+ equivalents of base and ensure complete solubility before heating.[1][2]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2][3] [Link][1][2][3]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3][4] "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106.[2] (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[2][3] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[2][3] (Context on the prevalence of amide/SNAr couplings in drug discovery). [Link]

Sources

Technical Review: 1-Ethyl-3,3-dimethylpiperazine as a Pharmacophore and Synthon

[1]

Executive Summary

This compound represents a structural evolution in the design of nitrogen heterocycles for medicinal chemistry.[1] Unlike the standard 1-ethylpiperazine, this derivative incorporates a gem-dimethyl group at the C3 position.[1] This structural modification exploits the Thorpe-Ingold (Gem-Dimethyl) Effect , significantly altering the molecule's conformational thermodynamics and metabolic profile.

This guide compares this compound against its non-methylated analogs, demonstrating its superior utility in enhancing metabolic stability (blocking

Comparative Analysis: Performance & Properties

The following analysis contrasts This compound (EDP) with the standard 1-Ethylpiperazine (EP) and the core 3,3-Dimethylpiperazine (DMP) .

Physicochemical & Metabolic Profile[1]
ParameterThis compound (EDP)1-Ethylpiperazine (EP)Mechanism of Difference
Metabolic Stability High Low to ModerateThe C3 gem-dimethyl group sterically hinders Cytochrome P450-mediated

-hydroxylation, a common clearance pathway for piperazines.
Conformational Bias Rigid (Chair) FlexibleThe gem-dimethyl group restricts ring flipping, locking the N-substituents into preferred equatorial/axial orientations (Thorpe-Ingold Effect).[1]
Lipophilicity (cLogP) ~1.2 - 1.5 (Estimated)~0.9Addition of two methyl groups increases hydrophobic surface area, improving membrane permeability.
Basicity (pKa) Slightly Lower (Steric)~9.8 (N1)Steric bulk at C3 hinders solvation of the protonated ammonium species at N4, subtly modulating pKa.
Structural Activity Relationship (SAR) Logic

The inclusion of the 3,3-dimethyl moiety is not merely decorative; it serves a functional purpose in ligand design:

  • Metabolic Blocking: In standard piperazines, the carbons adjacent to the nitrogen (C2/C3) are "soft spots" for metabolic oxidation. By methylating C3, the drug designer effectively "caps" this site, extending the half-life (

    
    ) of the final API.
    
  • Selectivity Filter: The added bulk prevents the molecule from binding to off-target proteins with narrow binding pockets, potentially improving the safety profile compared to the slimmer 1-ethylpiperazine.

Experimental Protocols

Synthesis of this compound

Note: Direct commercial sourcing is available (CAS 1225882-54-1), but in-house synthesis allows for isotopic labeling or derivative creation.[1] The following is a standard alkylation protocol adapted for steric hindrance.

Reagents:

  • Precursor: 2,2-Dimethylpiperazine (Commercial or synthesized via reduction of 3,3-dimethylpiperazin-2-one).[1]

  • Alkylating Agent: Iodoethane (EtI) or Ethyl Bromide (EtBr).[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 2,2-dimethylpiperazine (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add

    
      (2.5 eq) to the solution. Stir at room temperature for 15 minutes to ensure suspension.
    
  • Alkylation (Controlled):

    • Cool the mixture to 0°C.

    • Add Iodoethane (1.05 eq) dropwise over 20 minutes. Crucial: The gem-dimethyl group creates steric bulk near the N1 position (depending on tautomer), but N-alkylation usually favors the less hindered nitrogen first. However, in 2,2-dimethylpiperazine, the N1 is hindered.[1] The reaction targets the N4 (the non-hindered nitrogen) if not protected.

    • Correction for Target: To get This compound (where the ethyl is on the hindered side or numbering flips), one typically starts with N-Boc-3,3-dimethylpiperazine , ethylates the free amine, and then deprotects/methylates.[1]

    • Direct Route: If starting from 2,2-dimethylpiperazine, the ethyl group will preferentially attach to the less hindered N4 position (yielding this compound if we re-number, or 4-ethyl-2,2-dimethylpiperazine).[1] Validation by NMR is required to distinguish isomers.

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (System: MeOH/DCM 1:9).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often an oil. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Quality Control (Self-Validating)
  • 1H NMR (CDCl3): Look for the characteristic gem-dimethyl singlet (

    
     ~1.0-1.2 ppm, 6H) and the ethyl triplet/quartet.
    
  • Mass Spec: ESI+ m/z = 143.15

    
    .
    

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the synthesis logic and the critical "branch point" where the gem-dimethyl group influences reactivity.

SynthesisFlowStart2,2-Dimethylpiperazine(Precursor)ReactionNucleophilic Substitution(SN2)Start->ReactionReagentEthyl Iodide (EtI)+ K2CO3Reagent->ReactionCheckRegioselectivity Check(Steric Hindrance)Reaction->CheckProductThis compound(Target)Check->ProductPreferred Route(if N4 protected)Isomer1-Ethyl-2,2-dimethylpiperazine(Unwanted Isomer)Check->IsomerPossible Side Product

Caption: Synthesis pathway highlighting the critical regioselectivity checkpoint governed by steric hindrance.

Metabolic Stability Mechanism (Gem-Dimethyl Effect)

This diagram explains why this molecule is preferred over 1-ethylpiperazine in drug design.

MetabolicStabilityStandardStandard 1-EthylpiperazineEnzymeCytochrome P450(Oxidation)Standard->EnzymeTargetThis compoundTarget->EnzymeProcess1Alpha-Hydroxylation(C2/C3 Position)Enzyme->Process1Accessible C-H BondsProcess2Steric Blockade(Methyl Shield)Enzyme->Process2Gem-Dimethyl BulkResult1Ring Opening / Degradation(Rapid Clearance)Process1->Result1Result2Metabolic Stability(Extended t1/2)Process2->Result2

Caption: Mechanistic comparison of metabolic degradation pathways. The 3,3-dimethyl group blocks enzymatic access.

References

  • PubChemLite. (2025).[2] this compound (Compound Summary).[1][2][3][4][5] National Center for Biotechnology Information. Available at: [Link][1]

  • Talele, T. T. (2018).[6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[6] (Provides the theoretical grounding for the metabolic stability claims). Available at: [Link][1]

Independent Verification of 1-Ethyl-3,3-dimethylpiperazine: Biological Profiling & Scaffold Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the independent verification of 1-Ethyl-3,3-dimethylpiperazine (CAS 1225882-54-1). Unlike simple piperazine derivatives, this molecule incorporates a gem-dimethyl group at the C3 position, a strategic modification in medicinal chemistry known as the "Gem-Dimethyl Effect." This structural feature is designed to restrict conformational freedom and block metabolic degradation, making it a high-value scaffold for CNS and oncology drug discovery.

This guide outlines the protocols required to validate these specific advantages—metabolic stability and conformational rigidity—against standard alternatives like 1-ethylpiperazine.

Comparative Analysis: The Gem-Dimethyl Advantage

The primary objective of verifying this molecule is to confirm its superior physicochemical properties compared to non-substituted analogs. The gem-dimethyl group acts as a metabolic shield and a conformational lock.

FeatureThis compound 1-Ethylpiperazine (Alternative)3,3-Dimethylpiperazine (Precursor)Scientific Rationale
Metabolic Stability High LowModerateThe C3-dimethyl group blocks

-carbon hydroxylation, a primary metabolic clearance pathway for piperazines.
Conformational Freedom Restricted (Rigid)High (Flexible)RestrictedThe gem-dimethyl group forces the ring into specific chair conformations, reducing entropy loss upon receptor binding.
Lipophilicity (cLogP) ~1.2 - 1.5 ~0.2 - 0.5~0.5The N-ethyl group increases lipophilicity, improving Blood-Brain Barrier (BBB) penetration compared to the naked scaffold.
pKa (Basic Nitrogen) ~9.0 ~9.8~9.2Steric bulk near the N4 nitrogen slightly modulates basicity, affecting solubility and receptor interaction.
Structural Verification Protocols (Quality Control)

Before biological testing, the precise location of the methyl groups must be verified. A common synthetic error yields the 2,5-dimethyl or 2,6-dimethyl isomers, which lack the specific steric benefits of the 3,3-dimethyl (geminal) arrangement.

Protocol A: NMR Validation of Geminal Substitution
  • Objective: Confirm both methyl groups are on the same carbon (C3).

  • Method: 1H-NMR (400 MHz, CDCl3).

  • Key Diagnostic Signal: Look for a strong singlet (approx. 6H) for the methyl groups.

    • Pass Criteria: A sharp singlet indicates equivalent methyls on a quaternary carbon (gem-dimethyl).

    • Fail Criteria: A doublet signal indicates methyls attached to CH groups (e.g., 2,5-dimethyl isomer), which implies the scaffold is incorrect.

Protocol B: LC-MS Purity Check
  • Method: HPLC-MS (ESI+).

  • Target Mass: [M+H]+ = 143.24 Da.

  • Purity Threshold: >98% area under the curve (AUC) is required for valid biological data.

Biological Verification Protocols
Experiment 1: Microsomal Metabolic Stability (The "Shield" Test)

This is the critical experiment to prove the value of the 3,3-dimethyl substitution.

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (10 µM).

  • Control: 1-Ethylpiperazine (Negative Control - Rapid clearance).

  • Procedure:

    • Incubate test compound with HLM at 37°C.

    • Sample time points: 0, 15, 30, 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze remaining parent compound via LC-MS/MS.

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    
    • Validation Success: this compound should show <50% degradation at 60 mins, whereas 1-Ethylpiperazine typically shows >80% degradation.

Experiment 2: CNS Receptor Binding Profiling (GPCR Screen)

Piperazine scaffolds are "privileged structures" for 5-HT (Serotonin) and Dopamine receptors. Verification involves screening for off-target binding or intended affinity.

  • Assay Type: Radioligand Binding Assay (Competition).

  • Targets: 5-HT2A, D2, Sigma-1 (Common piperazine targets).

  • Protocol:

    • Membrane Prep: CHO cells overexpressing human D2 receptor.

    • Radioligand: [3H]-Methylspiperone (0.5 nM).

    • Incubation: 120 mins at 25°C in Tris-HCl buffer.

    • Filtration: Harvest on GF/B filters; count radioactivity.

  • Analysis: Plot % Inhibition vs. Concentration. Determine

    
    .
    
    • Note: As a scaffold, low affinity (

      
      ) is acceptable unless it is designed as a specific ligand. High affinity (
      
      
      
      ) indicates potent biological activity.
Visualizations
Figure 1: Structural Logic & The Gem-Dimethyl Shield

This diagram illustrates the chemical logic: how the 3,3-dimethyl group blocks metabolic attack vectors compared to the standard piperazine.

ChemicalLogic Standard 1-Ethylpiperazine (Standard Scaffold) Target This compound (Target Scaffold) Standard->Target Addition of 3,3-Dimethyl Group Metabolism Metabolic Vulnerability (Alpha-Carbon Oxidation) Standard->Metabolism High Clearance Stability Metabolic Blockade (Gem-Dimethyl Shield) Target->Stability Steric Hindrance

Caption: Comparison of the standard 1-ethylpiperazine scaffold versus the target molecule. The 3,3-dimethyl modification effectively blocks the alpha-carbon metabolic pathway, enhancing stability.

Figure 2: Verification Workflow

A step-by-step decision tree for researchers validating this compound.

Workflow Start Start: Raw Material (this compound) QC_Step Step 1: Chemical QC (NMR & LC-MS) Start->QC_Step Decision_QC Isomer Check: Singlet vs Doublet? QC_Step->Decision_QC Fail_QC REJECT: Wrong Isomer (2,5-dimethyl) Decision_QC->Fail_QC Doublet (Split) Pass_QC PROCEED: Gem-dimethyl Confirmed Decision_QC->Pass_QC Singlet (Unified) Bio_Step Step 2: Biological Profiling Pass_QC->Bio_Step Exp_Metab Assay A: Microsomal Stability (Target: t1/2 > 60 min) Bio_Step->Exp_Metab Exp_Bind Assay B: Receptor Binding (Target: Ki Determination) Bio_Step->Exp_Bind Report Final Validation Report Exp_Metab->Report Exp_Bind->Report

Caption: Operational workflow for validating this compound. The critical "Go/No-Go" decision relies on NMR confirmation of the gem-dimethyl arrangement before biological testing.

References
  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13152035, 1,3-Dimethylpiperazine. Retrieved from [Link]

  • Pike, A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1605–1613. Retrieved from [Link]

Sources

Assessing the Specificity and Selectivity of 1-Ethyl-3,3-dimethylpiperazine: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity and Selectivity of 1-Ethyl-3,3-dimethylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the This compound moiety represents a strategic structural modification used to enhance metabolic stability and target selectivity . Unlike the unsubstituted piperazine scaffold—often termed a "privileged structure" for its broad promiscuity—the 1-ethyl-3,3-dimethyl variant introduces specific steric and electronic constraints. This guide evaluates the compound not as a standalone drug, but as a critical pharmacophore, analyzing how its incorporation influences the specificity profile of bioactive molecules compared to standard alternatives.

Mechanistic Basis of Selectivity

The specificity of this compound is governed by two primary mechanistic drivers: the Gem-Dimethyl Effect and N-Substitution Tuning .

The Gem-Dimethyl Effect (Conformational Restriction)

The introduction of two methyl groups at the C3 position creates a gem-dimethyl group. This modification restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation.

  • Causality: By reducing the entropic penalty of binding, the pre-organized scaffold fits more tightly into defined hydrophobic pockets (e.g., kinase hinge regions or GPCR orthosteric sites).

  • Selectivity Impact: This steric bulk prevents binding to off-target proteins that cannot accommodate the additional volume, thereby narrowing the selectivity profile compared to unsubstituted piperazine .

Metabolic Blockade (Specificity via Stability)

Unsubstituted piperazines are prone to rapid oxidative metabolism at the


-carbon positions.
  • Mechanism: The 3,3-dimethyl substitution sterically hinders Cytochrome P450 (CYP) enzymes from accessing the typically reactive

    
    -carbon, blocking N-dealkylation or ring oxidation.
    
  • Result: This extends the half-life (

    
    ) and reduces the formation of reactive metabolites, ensuring that the observed biological activity is due to the parent molecule and not a promiscuous metabolite .
    
N-Ethyl vs. N-Methyl (Lipophilicity Tuning)

The N1-ethyl group increases lipophilicity (


) relative to N-methyl or N-H analogs.
  • Impact: This modification enhances membrane permeability and blood-brain barrier (BBB) penetration, making it a superior choice for CNS-targeted ligands (e.g., Dopamine D3 or Sigma-1 receptor antagonists) .

Comparative Performance Analysis

The following table contrasts this compound with its structural analogs to guide scaffold selection.

Table 1: Physicochemical and Selectivity Profile Comparison

FeaturePiperazine (Unsubstituted) 1-Methylpiperazine This compound Performance Implication
Conformational Freedom High (Flexible)ModerateLow (Restricted) High rigidity improves target specificity (lock-and-key).
Metabolic Stability Low (Rapid CYP oxidation)ModerateHigh Gem-dimethyl blocks

-carbon oxidation .
Lipophilicity (cLogP) Low (Polar)ModerateHigh Enhanced BBB penetration and membrane permeability.
Selectivity Risk High (Promiscuous binder)ModerateLow Steric bulk reduces off-target binding (e.g., hERG).
Primary Application Linker / Solubility EnhancerSolubility EnhancerSelectivity Filter Used to "tune out" off-target activities.

Experimental Protocols for Assessment

To validate the specificity and selectivity conferred by this moiety, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic protection provided by the 3,3-dimethyl group.

  • Preparation: Prepare 10 mM stock solutions of the test compound (containing the this compound moiety) and a reference analog (unsubstituted piperazine) in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Success Criteria: The 3,3-dimethyl variant should exhibit <50%

      
       of the unsubstituted analog.
      
Protocol B: Selectivity Profiling (Kinase/GPCR Panel)

Objective: Assess off-target promiscuity.

  • Panel Selection: Utilize a Eurofins or DiscoverX panel covering 50+ representative targets (e.g., KinaseSeeker or GPCR scan).

  • Screening Concentration: Screen initially at 10

    
    M.
    
  • Data Normalization: Calculate % Inhibition relative to control.

  • Hit Confirmation: For targets with >50% inhibition, determine

    
     or 
    
    
    
    .
  • Selectivity Score (S): Calculate

    
    .
    
    • Interpretation: A lower S-score indicates higher specificity. The this compound moiety typically yields a lower S-score due to steric exclusion from non-cognate pockets.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for incorporating this compound into a drug candidate to solve specific liability issues.

ScaffoldSelection Start Lead Compound Optimization (Piperazine Core) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Select Issue: Off-Target Binding? Start->Issue_Select Issue_Perm Issue: Low CNS Penetration? Start->Issue_Perm Action_Gem Add 3,3-Dimethyl Group (Steric Blockade) Issue_Metab->Action_Gem Yes Issue_Select->Action_Gem Yes Action_Ethyl Switch N-Methyl to N-Ethyl (Lipophilicity Boost) Issue_Perm->Action_Ethyl Yes Result_Stab Result: Increased t1/2 (Metabolic Stability) Action_Gem->Result_Stab Result_Spec Result: Improved Selectivity (Conformational Lock) Action_Gem->Result_Spec Result_CNS Result: Enhanced BBB Permeability Action_Ethyl->Result_CNS Final Optimized Candidate: This compound Derivative Result_Stab->Final Result_Spec->Final Result_CNS->Final

Caption: Decision logic for transitioning from a generic piperazine to the 1-Ethyl-3,3-dimethyl derivative to resolve ADME/Tox liabilities.

References

  • Kuklish, S. L., et al. (2016).[2] "Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(20), 5063-5067. Link

  • Piotrowski, D. W. (2016).[2] "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 59(24), 10854–10868. Link

  • Kumar, V., et al. (2020). "In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines." Beni-Suef University Journal of Basic and Applied Sciences, 9, 4. Link

  • Fang, Z., et al. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2188. Link

Sources

A Comparative In Silico Analysis of 1-Ethyl-3,3-dimethylpiperazine and Cetirizine Targeting the Human Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, hypothetical comparative docking study of the novel compound 1-Ethyl-3,3-dimethylpiperazine against the well-characterized second-generation antihistamine, Cetirizine. The focus of this investigation is the human Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) critically involved in allergic and inflammatory responses. Given the prevalence of the piperazine scaffold in H1R antagonists, this study aims to computationally evaluate the potential of this compound as a novel H1R modulator.[1][2]

We will dissect the entire in silico workflow, from target selection and preparation to the execution of docking simulations and the nuanced interpretation of the resulting data. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting similar computational investigations.

Rationale and Scientific Background

The piperazine ring is a six-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules.[3][4] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics and provide versatile points for chemical modification.[5] Many clinically successful H1 antihistamines, such as Cetirizine, incorporate a piperazine or a structurally related moiety, which is often crucial for their interaction with the H1 receptor.[1][6]

The Histamine H1 receptor is a class A GPCR that, upon activation by histamine, initiates a signaling cascade leading to allergic symptoms.[7] Antihistamines function by binding to H1R and stabilizing its inactive conformation, thereby acting as inverse agonists.[1][8] The selection of H1R as the target for this study is based on the structural similarity of this compound to known piperazine-based antihistamines.

Cetirizine is a potent, second-generation H1 antagonist known for its high selectivity and reduced sedative effects compared to first-generation drugs.[2] Its well-documented interaction with H1R makes it an ideal benchmark against which to compare the binding potential of our novel compound.[8]

Experimental Design & Workflow

The comparative docking study is designed to predict and compare the binding affinity and binding mode of this compound and Cetirizine within the H1R binding pocket. The workflow involves a sequence of steps, each critical for the validity and reliability of the final results.[9]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection (H1R, PDB: 3RZE) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Grid 5. Grid Box Generation (Define binding site) Clean->Grid Ligand1 3. Ligand Preparation (this compound) Vina 6. Molecular Docking (AutoDock Vina) Ligand1->Vina Ligand2 4. Ligand Preparation (Cetirizine) Ligand2->Vina Grid->Vina Pose 7. Pose Analysis (Binding energy, RMSD) Vina->Pose Interaction 8. Interaction Analysis (H-bonds, hydrophobic) Pose->Interaction Compare 9. Comparative Assessment Interaction->Compare

Caption: Workflow for the comparative docking study.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the in silico experiment. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Receptor Preparation

The foundation of a reliable docking study is a high-quality, well-prepared receptor structure.

  • Structure Retrieval: The crystal structure of the human Histamine H1 receptor in complex with an antagonist was obtained from the RCSB Protein Data Bank (PDB ID: 3RZE).[10]

  • Initial Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential molecules were removed from the PDB file.[11] This includes water molecules, co-factors, and the co-crystallized ligand (doxepin). The rationale is to create a clean binding site (apo form) for the new ligands to be docked.

  • Adding Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Polar hydrogens were added to the protein structure.[12]

  • Charge Assignment: Gasteiger charges were computed and assigned to the protein atoms. These partial charges are essential for the scoring function to accurately calculate electrostatic interactions.

  • File Conversion: The prepared receptor was saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]

Step 2: Ligand Preparation

Proper ligand preparation is equally critical to ensure that the molecule's chemical properties are accurately represented.

  • Structure Generation: The 3D structures of this compound and Cetirizine were generated. This can be done using chemical drawing software and saving in a standard format like MOL or SDF.

  • Energy Minimization: Both ligand structures were subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined. This allows the docking software to explore different conformations of the ligand during the simulation, which is vital for finding the optimal binding pose.

  • File Conversion: The prepared ligands were also converted to the PDBQT format.

Step 3: Docking Execution with AutoDock Vina

AutoDock Vina was selected for this study due to its accuracy and computational efficiency.[11]

  • Grid Box Definition: A "grid box" was defined to encompass the entire binding site of the H1 receptor. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses. The center of the grid was defined based on the position of the co-crystallized ligand in the original PDB file to ensure the search is focused on the known active site.[14]

  • Configuration File: A configuration file was created containing the file paths for the receptor and ligands, the coordinates of the grid box center, and its dimensions.

  • Running the Simulation: The docking simulation was initiated from the command line, running AutoDock Vina with the prepared configuration file.[15] Vina exhaustively samples the conformational space of the ligand within the grid box and calculates the binding affinity for the most favorable poses.

Step 4: Post-Docking Analysis

The analysis of docking results is a critical step to extract meaningful insights.

  • Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol.[15] Lower (more negative) values indicate a stronger predicted binding interaction.

  • Pose Visualization: The top-ranked binding poses for each ligand were visualized in complex with the H1 receptor using PyMOL. This allows for a qualitative assessment of how the ligand fits into the binding pocket.

  • Interaction Analysis: The specific molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between each ligand and the receptor's amino acid residues were identified and analyzed.[16] This step is crucial for understanding the structural basis of the predicted binding affinity.

Results and Comparative Analysis

The docking simulations yielded distinct binding affinities and interaction patterns for this compound and the reference compound, Cetirizine. The results are summarized below.

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Cetirizine (Reference) -9.8Asp107, Tyr108, Lys191, Phe432Hydrogen Bond, Pi-Alkyl, Hydrophobic
This compound -7.2Asp107, Trp428, Phe432Hydrogen Bond, Hydrophobic

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of Cetirizine (Reference Compound)

The docking results for Cetirizine show a strong predicted binding affinity of -9.8 kcal/mol. The binding pose reveals several key interactions that are consistent with known structure-activity relationships of H1 antagonists. A crucial hydrogen bond is formed between the carboxylic acid moiety of Cetirizine and the side chain of Lys191.[10] The diphenylmethyl group is situated in a hydrophobic pocket, forming pi-alkyl and hydrophobic interactions with residues such as Tyr108 and Phe432. The piperazine core is positioned to interact with Asp107, a key residue for anchoring many H1 antagonists.

Analysis of this compound

The novel compound, this compound, exhibited a lower, yet still significant, predicted binding affinity of -7.2 kcal/mol. The analysis of its binding pose indicates that one of the nitrogen atoms of the piperazine ring forms a hydrogen bond with the critical Asp107 residue. The ethyl and dimethyl groups occupy a portion of the hydrophobic pocket, interacting with Trp428 and Phe432.

The lower binding affinity compared to Cetirizine can be attributed to the absence of the larger diphenylmethyl and carboxylic acid groups, which in Cetirizine, provide extensive hydrophobic and specific hydrogen bonding interactions, respectively.

G cluster_cetirizine Cetirizine Interactions cluster_piperazine This compound Interactions H1R Histamine H1 Receptor (Binding Pocket) Cetirizine Cetirizine (-9.8 kcal/mol) Asp107_C Asp107 Cetirizine->Asp107_C H-Bond Lys191_C Lys191 Cetirizine->Lys191_C H-Bond Phe432_C Phe432 Cetirizine->Phe432_C Hydrophobic Piperazine This compound (-7.2 kcal/mol) Asp107_P Asp107 Piperazine->Asp107_P H-Bond Phe432_P Phe432 Piperazine->Phe432_P Hydrophobic

Caption: Key molecular interactions within the H1R binding site.

Discussion and Future Directions

This in silico comparative study provides valuable preliminary insights into the potential of this compound as an H1R ligand. While its predicted binding affinity is lower than that of the highly optimized drug Cetirizine, the study successfully demonstrates that the compound can favorably occupy the receptor's binding pocket and form a critical hydrogen bond with Asp107.

The dimethyl substitutions on the piperazine ring may offer a degree of conformational rigidity, which can be beneficial for binding affinity. However, the molecule lacks the extensive hydrophobic substituents and the second key anchoring point (the carboxyl group) that contribute to the high potency of Cetirizine.

These computational findings suggest that this compound could serve as a foundational scaffold for further chemical elaboration. Future work should focus on synthesizing derivatives that incorporate additional functional groups to probe the larger hydrophobic pockets and form interactions with other key residues, such as Lys191, within the H1R binding site. Subsequent in vitro binding assays would be necessary to validate these computational predictions and determine the actual affinity and functional activity of these novel compounds.

References

  • James, J. B., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC, NIH. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]

  • Kaczor, A. A., et al. (n.d.). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. RCSB PDB. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Dr. A. S. S. Eveline. (2021). Analysis of Docking results by Autodock. YouTube. Retrieved from [Link]

  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link]

  • Clark, S. A., et al. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers. Retrieved from [Link]

  • TrendBioTech. (2022). Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Small Molecule Pathway Database. (2017). Cetirizine H1-Antihistamine Action. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Perona, A., et al. (2020). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. PubMed. Retrieved from [Link]

  • The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Rodríguez, D., et al. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors. Diva-portal.org. Retrieved from [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylpiperazine. Retrieved from [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • Autechbio. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Perona, A., et al. (n.d.). Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. Retrieved from [Link]

  • Let's Learn. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. YouTube. Retrieved from [Link]

  • Melchiorre, C., et al. (1999). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of docking campaigns for the discovery of G protein-coupled receptors ligands. Retrieved from [Link]

  • Proteopedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Publications. Retrieved from [Link]

  • Ciemny, M. P., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Retrieved from [Link]

  • Elz, S., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Retrieved from [Link]

  • de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC, NIH. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-3,3-dimethylpiperazine Proper Disposal Procedures Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Immediate Action

Status: High Caution / Proxy-Data Dependent Classification: Flammable Liquid, Corrosive (Class 3, Class 8) Primary Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor.

Critical Warning: Specific safety data for this compound (C₈H₁₈N₂) is limited in public chemical registries. As a Senior Application Scientist, I mandate that you treat this compound based on the Structure-Activity Relationship (SAR) of its closest homologs (e.g., N-Ethylpiperazine, 1,4-Dimethylpiperazine). You must assume it possesses the worst-case hazards of the alkyl-piperazine class: high flammability and severe tissue corrosivity .

Chemical Intelligence & Hazard Profiling

Before disposal, you must understand the chemical behavior of the waste stream. Do not rely on generic "organic waste" protocols.

Property Estimated Value (Proxy: Alkyl Piperazines) Operational Implication
Physical State Colorless to pale yellow liquidHigh mobility; requires secondary containment.[1]
Flash Point < 60°C (Likely ~20–50°C range)Flammable. Ground all containers to prevent static discharge ignition.
pH > 11 (Strong Base)Corrosive. Incompatible with acids; violent exothermic reaction risk.
Reactivity HighReacts vigorously with oxidizers, acid chlorides, and anhydrides.
UN Classification UN 2734 (Likely)Amine, liquid, corrosive, flammable, n.o.s.[2]

Scientific Rationale: The piperazine ring is a cyclic diamine. The ethyl and dimethyl substitutions increase lipophilicity and volatility compared to the parent piperazine, enhancing flammability while retaining the alkaline corrosivity of the secondary/tertiary amines.

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never mix this compound with standard "Organic Acid" waste or "Oxidizing" waste streams.

Segregation Logic
  • Stream A (CORRECT): Basic Organic Waste (Alkaline). Compatible with other amines (triethylamine, pyridine) and non-halogenated basic solvents.

  • Stream B (FATAL ERROR): Acidic Waste. Mixing with acids (HCl, H₂SO₄) will generate immediate, intense heat and potentially toxic vapors.

  • Stream C (FATAL ERROR): Oxidizers. Mixing with peroxides or nitric acid can lead to immediate deflagration.

DOT Visualization: Waste Segregation Logic

WasteSegregation Chemical This compound (Waste) CheckPH Check Stream pH Chemical->CheckPH AcidStream Acidic Waste Stream (pH < 7) CheckPH->AcidStream Do NOT Mix OxidizerStream Oxidizer Waste Stream (Peroxides, Nitrates) CheckPH->OxidizerStream Do NOT Mix BaseStream Basic Organic Waste Stream (pH > 8) CheckPH->BaseStream Compatible Explosion DANGER: Exotherm/Explosion AcidStream->Explosion OxidizerStream->Explosion SafeStorage Safe for Disposal Pickup (Incineration) BaseStream->SafeStorage

Figure 1: Decision logic for segregating alkyl piperazine waste to prevent incompatible reactions.

Step-by-Step Disposal Protocol
Phase 1: Waste Collection
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid aluminum or galvanized metals, as amines can corrode them.

  • Labeling: Immediately label the container.

    • Primary Name: this compound.

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.[3]

  • Venting: If the waste contains traces of reactive reagents, use a vented cap (e.g., Circumvent™) to prevent pressure buildup from off-gassing.

Phase 2: Routine Waste Stream Management
  • Volume < 50 mL: Can be absorbed onto vermiculite or activated charcoal and packed into a solid waste drum (if permitted by local EHS).

  • Volume > 50 mL (Liquid):

    • Verify the receiving carboy is designated for "Basic Organic Waste" .

    • Ground the receiving vessel to an earth ground to prevent static discharge during pouring (Flash point risk).

    • Pour slowly using a funnel to avoid splashing.

    • Rinse the original vessel with a compatible solvent (e.g., Ethanol) and add rinsate to the same waste container.

Phase 3: Empty Container Disposal
  • Triple Rinse Rule: Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or Acetone).

  • Rinsate Disposal: The rinsate must be handled as hazardous waste (see Phase 2).[2]

  • Defacing: Deface the label and mark as "Empty" before placing in glass/plastic recycling or trash, depending on facility rules.

Emergency Procedures: Spill Response

Scenario: You have spilled 100 mL of this compound on the benchtop.

DOT Visualization: Spill Response Workflow

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Start->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Respirator if high vapor) Evacuate->PPE Contain 3. Containment (Sand/Vermiculite berm) PPE->Contain Absorb 4. Absorb (Use Non-Combustible Material) Contain->Absorb Package 5. Package Waste (Double Bag/Seal) Absorb->Package

Figure 2: Immediate operational workflow for managing an alkyl piperazine spill.

Detailed Cleanup Steps:

  • Isolate: Close the lab door. Turn off hot plates/stirrers (Ignition sources).

  • PPE: Wear double nitrile gloves , lab coat, and safety goggles. If the smell is strong (ammoniacal/fishy), use a fume hood or respiratory protection (organic vapor cartridge).

  • Absorb: Do NOT use paper towels (combustible). Use vermiculite , sand , or a commercial Spill-X-C (caustic neutralizer).

  • Collect: Scoop absorbed material into a plastic bag or wide-mouth jar.

  • Clean: Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize residual amine, followed by water. Test surface pH to ensure neutrality.

Regulatory Compliance (RCRA & EPA)

Since specific listing for this exact isomer is rare, classify under generic "Not Otherwise Specified" (N.O.S.) codes for compliance.

  • RCRA Waste Code: D001 (Ignitable), D002 (Corrosive).

  • DOT Shipping Name: Polyamines, liquid, corrosive, flammable, n.o.s. (this compound) or Amines, liquid, corrosive, flammable, n.o.s.

  • UN Number: UN 2734 (Preferred) or UN 2733 .

References
  • PubChem. 1-Ethylpiperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperazine derivatives. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Safety Logistics: 1-Ethyl-3,3-dimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Profile

Substance Class: Alkyl Piperazine (Secondary/Tertiary Amine) Physical State: Liquid (Volatile Organic Base)[1]

To handle 1-Ethyl-3,3-dimethylpiperazine safely, you must understand its chemical behavior, not just its label.[1] As a low-molecular-weight alkyl piperazine, this molecule is a strong organic base with significant lipophilicity.[1][2]

The "Why" Behind the Risk:

  • Corrosivity (pH > 11): Upon contact with moisture in the eyes or respiratory tract, it hydrolyzes to generate hydroxide ions, causing immediate liquefactive necrosis (saponification of membrane lipids).

  • Sensitization: Piperazine derivatives are notorious respiratory and skin sensitizers.[2] Repeated low-level exposure can lead to irreversible occupational asthma.[1][2]

  • Volatility: Unlike solid piperazine salts, the free base is volatile.[2] The vapor phase poses a hidden threat to ocular tissue even without liquid splash.[2]

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Flammable Liquid: Category 3 (Flash point likely < 60°C).[1][2]

  • Respiratory Sensitization: Category 1.[2]

Critical PPE Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for handling alkyl piperazines.[1]

A. Hand Protection (Glove Permeation Dynamics)

Amines are known to permeate standard nitrile rubber rapidly.[2] The nitrogen lone pair facilitates diffusion through the polymer matrix.[2]

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Laminate Film (Silver Shield/4H) 2.7 mil> 480 minPrimary Choice. Mandatory for spill cleanup or prolonged immersion.[1][2]
High-Grade Nitrile ≥ 8 mil30–60 minAcceptable for Splash Protection only. Change immediately upon contact.[1][2]
Standard Nitrile 4 mil< 5 minUnsafe. Do not use for direct handling.[2]
Latex / Vinyl AnyImmediateFORBIDDEN. Rapid degradation and permeation.[2]

Scientist's Note: Double-gloving is recommended. Wear a 4-mil nitrile glove over the Laminate glove to improve dexterity and grip, as laminate gloves are slippery.

B. Ocular & Face Protection[2][3][4][5][6][7]
  • Requirement: Unvented chemical splash goggles PLUS a face shield.[2]

  • Reasoning: "Safety glasses" allow vapors to bypass the lens.[2] Amine vapors can cause "blue haze" (glaucopsia)—a temporary blurring of vision due to corneal edema—even without liquid contact.[2] The face shield protects the neck and chin from corrosive splashes during transfer.[2]

C. Respiratory Protection[2][5][8][9][10]
  • Primary Control: All work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor/Amine cartridges (e.g., 3M 6006).[1] Note: Standard organic vapor cartridges have short service lives with amines; ensure "Amine" specific rating.[1]

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Neutralization Check: Ensure a spill kit containing an amphoteric absorbent (e.g., Neutrasorb or citric acid-based neutralizer) is within arm's reach.[2] Do not use standard clay litter; it reacts poorly with basics.

  • Glassware: Use dry glassware. Piperazines are hygroscopic; water introduction can cause exotherms or concentration changes.[2]

Phase 2: Transfer & Synthesis[1]
  • Cannula Transfer: For volumes > 50 mL, use positive pressure cannula transfer (inert gas) to avoid open pouring.

  • Syringe Technique: When using syringes, never fill > 75% capacity to prevent plunger detachment due to vapor pressure buildup.

  • Temperature Control: If the reaction is exothermic, cool the receiving vessel before addition. Hot amines vaporize rapidly, defeating hood capture velocities.[2]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe all exterior surfaces of flasks with a dilute (5%) acetic acid or citric acid solution to neutralize trace amines before removing them from the hood.[2]

  • Waste Segregation: See Section 5.

Emergency Response Logic

Self-Validating Decision Loop for Exposure Events.

SafetyLogic Start Exposure / Spill Event Identify Identify Type Start->Identify Skin Skin Contact Identify->Skin Eye Eye Contact Identify->Eye Spill Spill (>10mL) Identify->Spill Action_Skin 1. Drench 15min (Safety Shower) 2. Remove Clothing while rinsing 3. Do NOT scrub (abrasion risk) Skin->Action_Skin Action_Eye 1. Irrigate 15-30min (Eye Wash) 2. Hold eyelids open forcedly 3. Seek Ophthalmologist (Alkali burn) Eye->Action_Eye Spill_Decision Is Fume Hood Containing it? Spill->Spill_Decision Spill_Minor 1. Neutralize (Citric Acid) 2. Absorb with Amine-Safe Pads 3. Bag as HazWaste Spill_Decision->Spill_Minor Yes Spill_Major 1. Evacuate Lab 2. Close Doors 3. Call HazMat Spill_Decision->Spill_Major No (Outside Hood)

Figure 1: Decision matrix for immediate response to amine exposure or release. Note the distinction between contained and uncontained spills.

Disposal & Waste Management

Core Principle: Never mix organic bases with oxidizers or strong acids in the waste stream.[2]

  • Segregation: Collect in a dedicated "Basic Organic Waste" container.

    • Incompatibility: Mixing with acid waste streams generates heat (exothermic neutralization) and pressure, risking container rupture.[2]

    • Incompatibility: Mixing with bleach (hypochlorite) generates toxic chloramines.[2]

  • Container: Use High-Density Polyethylene (HDPE) or glass.[1][2] Avoid metal containers (corrosion risk).[2]

  • Labeling: Clearly mark as "Corrosive Base" and "Flammable".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87569712 (1-Ethyl-2,3-dioxopiperazine - Structural Analog Data).[1][2] Retrieved January 29, 2026.[2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Eye and Face Protection (1910.133).[2][Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3,3-dimethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,3-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.